molecular formula C12H22ClN7O5 B15568818 H-(Gly)3-Lys(N3)-OH hydrochloride

H-(Gly)3-Lys(N3)-OH hydrochloride

Número de catálogo: B15568818
Peso molecular: 379.80 g/mol
Clave InChI: FHWDRASZJQHVLA-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-(Gly)3-Lys(N3)-OH hydrochloride is a useful research compound. Its molecular formula is C12H22ClN7O5 and its molecular weight is 379.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O5.ClH/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14;/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWDRASZJQHVLA-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN7O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-(Gly)3-Lys(N3)-OH Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the chemical properties, experimental protocols, and applications of the versatile click chemistry reagent, H-(Gly)3-Lys(N3)-OH hydrochloride.

This technical guide provides a comprehensive overview of this compound, a valuable tool for researchers, scientists, and professionals involved in drug development. This peptide-based linker, featuring a terminal azide (B81097) group, is instrumental in the field of bioconjugation, enabling the precise and efficient labeling and modification of biomolecules through click chemistry.

Core Chemical Properties

This compound is a synthetic peptide composed of three glycine (B1666218) residues and an azide-functionalized lysine (B10760008). The hydrochloride salt form enhances its stability and solubility in aqueous solutions. The key chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₂ClN₇O₅[1][2]
Molecular Weight 379.8 g/mol [1][2]
Purity >96%[1][2]
Appearance White to off-white solid
Solubility Soluble in water and other polar solvents. The incorporation of multiple glycine residues and the hydrochloride salt form contribute to its hydrophilicity. The replacement of the lysine side-chain amine with an azide can sometimes reduce solubility compared to the native peptide, a factor that can be mitigated by the choice of reaction buffer.[3]
Storage For long-term storage, it is recommended to store in lyophilized form at -20°C or -80°C. Once in solution, it should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] Azide-containing compounds should be handled with care and stored away from reducing agents.
Stability The azide group is stable under standard peptide synthesis conditions, including exposure to trifluoroacetic acid (TFA) and piperidine.[5] However, peptides in solution can be susceptible to hydrolysis, particularly at pH > 8.[6]

Applications in Bioconjugation and Drug Development

The primary utility of this compound lies in its azide functionality, which allows it to participate in highly specific and efficient click chemistry reactions. This makes it a valuable linker for a variety of applications in research and drug development.

Click Chemistry Reactions

This compound is a versatile reagent for two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable triazole linkage between the azide group of the linker and a terminal alkyne on a target molecule.[4][7][8] The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that is particularly advantageous for biological systems where copper toxicity is a concern.[8][10] The reaction occurs between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possess high ring strain that drives the reaction forward without the need for a catalyst.[4][7][10]

Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the construction of antibody-drug conjugates (ADCs).[4][7] In this context, the peptide linker can be attached to an antibody, and the azide group then serves as a handle for conjugating a cytotoxic drug that has been modified with an alkyne or a strained alkyne.[1][11] This approach allows for the targeted delivery of potent therapeutic agents to cancer cells, minimizing off-target toxicity.

Experimental Protocols

The following are detailed methodologies for the two primary click chemistry reactions involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of this compound to an alkyne-modified biomolecule in an aqueous solution.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water) (optional, but recommended to stabilize the Cu(I) catalyst and protect biomolecules)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvents for purification (e.g., water, acetonitrile (B52724) with 0.1% TFA for HPLC)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Add this compound to the solution. A 2 to 10-fold molar excess of the azide linker over the alkyne-modified biomolecule is typically used.

  • Prepare the Catalyst Solution:

    • In a separate tube, prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of CuSO₄ to THPTA is common.[12] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide components.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC-MS.

  • Purification:

    • Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography to remove excess small molecule reagents, or reversed-phase high-performance liquid chromatography (RP-HPLC) for peptides and small molecules.[9][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines the copper-free conjugation of this compound to a biomolecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • DBCO- or BCN-functionalized biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Solvents for purification (e.g., water, acetonitrile with 0.1% TFA for HPLC)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, dissolve the DBCO- or BCN-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Add this compound to the solution. A 2 to 20-fold molar excess of the azide linker is typically used.[10]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the strained alkyne and the concentrations of the reactants.[7][10][14] The reaction can be monitored by HPLC-MS.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography or RP-HPLC, to remove unreacted starting materials.[13][15]

Characterization of Conjugates

The successful conjugation of this compound to a target molecule can be confirmed using various analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the addition of the peptide linker.[4][8]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the conjugate and to separate it from unreacted starting materials. A shift in the retention time compared to the starting materials is indicative of a successful reaction.[4][13]

Visualizing the Workflow

The following diagrams illustrate the logical workflows for the CuAAC and SPAAC reactions.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide H-(Gly)3-Lys(N3)-OH (Azide) Mix Mix Reactants and Catalyst Azide->Mix Alkyne Alkyne-modified Biomolecule Alkyne->Mix CuSO4 CuSO4 CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Ligand THPTA Ligand (Optional) Ligand->Mix Incubate Incubate (RT, 1-4h) Mix->Incubate Purify Purification (e.g., HPLC) Incubate->Purify Characterize Characterization (MS, HPLC) Purify->Characterize Product Triazole-linked Conjugate Characterize->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Azide H-(Gly)3-Lys(N3)-OH (Azide) Mix Mix Reactants Azide->Mix StrainedAlkyne DBCO/BCN-modified Biomolecule StrainedAlkyne->Mix Incubate Incubate (RT or 37°C, 1-24h) Mix->Incubate Purify Purification (e.g., HPLC) Incubate->Purify Characterize Characterization (MS, HPLC) Purify->Characterize Product Triazole-linked Conjugate Characterize->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

H-(Gly)3-Lys(N3)-OH hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and potential applications of H-(Gly)3-Lys(N3)-OH hydrochloride, a valuable reagent in the field of bioconjugation and chemical biology.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C12H22ClN7O5[1]
Molecular Weight 379.8 g/mol [1]
Purity > 96%[1]
CAS Number 2737202-70-7[1][2]

Overview and Applications

This compound is a peptide-based click chemistry reagent.[2][3] The presence of an azide (B81097) group (N3) on the lysine (B10760008) residue allows for highly specific and efficient covalent bond formation with molecules containing an alkyne group.[2][4] This reaction, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of click chemistry due to its high yield, specificity, and biocompatibility.[2] The molecule can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, eliminating the need for a copper catalyst which can be cytotoxic.[2][4]

The triglycine (B1329560) ((Gly)3) linker provides a flexible spacer, which can be advantageous in various bioconjugation applications, such as in the development of antibody-drug conjugates (ADCs).

Conceptual Experimental Workflow: Bioconjugation via Click Chemistry

The following diagram illustrates a generalized workflow for utilizing this compound to label a target protein that has been metabolically engineered to contain an alkyne group.

G cluster_0 Step 1: Target Modification cluster_1 Step 2: Click Reaction cluster_2 Step 3: Downstream Analysis Target Target Protein Mod_Target Modified Target Protein (with Alkyne group) Alk_AA Alkyne-bearing Amino Acid Alk_AA->Mod_Target Metabolic Incorporation Azide_Peptide H-(Gly)3-Lys(N3)-OH (Azide Peptide) Conjugate Protein-Peptide Conjugate Mod_Target->Conjugate Azide_Peptide->Conjugate Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->Conjugate Catalyzes Reaction Analysis Purification & Analysis (e.g., SDS-PAGE, Mass Spectrometry) Conjugate->Analysis

Caption: Conceptual workflow for protein labeling using this compound via click chemistry.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a generalized protocol for the conjugation of this compound to an alkyne-modified protein. Note: This is a representative protocol and may require optimization for specific applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Ligand stock solution (e.g., 50 mM TBTA in DMSO/t-butanol)

  • Degassed reaction buffer

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM in water or a suitable buffer). A 5- to 20-fold molar excess over the protein is typically used.

  • Reaction Assembly (Final concentrations are suggested starting points):

    • In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution.

    • Add the ligand (e.g., TBTA) to a final concentration of 1 mM. The ligand stabilizes the Cu(I) oxidation state.

    • Add the reducing agent (e.g., sodium ascorbate) to a final concentration of 5 mM.

    • Initiate the reaction by adding CuSO4 to a final concentration of 1 mM. Gently mix the components.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) if the protein is sensitive to room temperature.

  • Quenching and Purification:

    • The reaction can be quenched by the addition of a chelating agent like EDTA.

    • Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or affinity chromatography specific to the protein of interest.

  • Analysis:

    • Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry, or functional assays.

References

An In-depth Technical Guide to H-(Gly)3-Lys(N3)-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-(Gly)3-Lys(N3)-OH hydrochloride, a specialized chemical reagent. The information is tailored for professionals in research and drug development, with a focus on its chemical properties, applications, and relevant experimental considerations.

Chemical Identification and Properties

This compound is a peptide-based molecule containing an azide (B81097) group, making it a valuable tool in bioconjugation and chemical biology.[1] It is classified as a click chemistry reagent and is particularly relevant in the construction of Antibody-Drug Conjugates (ADCs) where it can function as a linker component.[1][2]

Quantitative Data Summary

PropertyValueSource
CAS Number 2737202-70-7[1][2][3]
Molecular Formula C12H22ClN7O5[2]
Molecular Weight 379.8 g/mol [2]
Purity >96% to 99.79% (Varies by supplier)[1][2]
Appearance White to off-white solid[1]
SMILES NCC(NCC(NCC(N--INVALID-LINK--CCCCN=[N+]=[N-])=O)=O)=O.Cl[1][2]

Storage and Stability

For long-term storage, it is recommended to keep the compound at -20°C.[1] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month, ensuring the container is sealed and protected from moisture and light.[1]

Core Applications in Research and Development

The primary utility of this compound stems from its azide functional group, which enables it to participate in "click chemistry" reactions.[1] This class of reactions is known for high specificity, high yields, and biocompatibility, making them ideal for modifying complex biomolecules.[1][4]

Key Applications Include:

  • Bioconjugation: The azide group can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][5][6] This allows for the covalent labeling and conjugation of proteins, peptides, nucleic acids, and other biomolecules.[1][7]

  • Antibody-Drug Conjugate (ADC) Development: This molecule is categorized as an ADC linker.[1][2] In this context, it can be used to attach a cytotoxic drug to an antibody, leveraging the specificity of the antibody to target cancer cells.

  • Peptide Modification: It can be incorporated into synthetic peptides to introduce a site-specific ligation handle.[8] This allows for the subsequent attachment of various functional groups, such as fluorophores, quenchers, or other probes for studying biological processes.[8]

Signaling Pathways and Experimental Workflows

While this compound is a tool for chemical modification rather than a modulator of specific signaling pathways, it is instrumental in creating probes to study such pathways. For instance, a fluorescent dye could be "clicked" onto a peptide substrate for a specific protease involved in a signaling cascade, allowing for the enzymatic activity to be monitored.[8]

General Experimental Workflow: Protein Labeling via Click Chemistry

The following diagram illustrates a generalized workflow for labeling a target protein that has been engineered to contain an alkyne group with this compound, followed by conjugation to a payload (e.g., a drug or a dye).

G cluster_0 Step 1: Preparation cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Purification & Analysis cluster_3 Step 4: Downstream Conjugation (Optional) A Dissolve H-(Gly)3-Lys(N3)-OH in appropriate buffer B Prepare alkyne-modified target protein solution D Combine reactants in a microfuge tube: 1. Target Protein 2. H-(Gly)3-Lys(N3)-OH 3. Catalyst solution A->D C Prepare catalyst solution (e.g., CuSO4, ligand, reducing agent) B->D C->D E Incubate at room temperature (e.g., 30-60 minutes) D->E F Purify the azide-labeled protein (e.g., via size exclusion chromatography) E->F G Analyze labeling efficiency (e.g., via Mass Spectrometry or SDS-PAGE) F->G H React azide-labeled protein with alkyne-modified payload (e.g., drug, dye) G->H If successful I Purify final conjugate H->I

Caption: Generalized workflow for protein modification using CuAAC.

Logical Relationship: CuAAC vs. SPAAC

The choice between the two main types of azide-alkyne click chemistry depends on the biological system and the tolerance for copper.

G start Need to conjugate H-(Gly)3-Lys(N3)-OH? choice Is the system sensitive to copper toxicity (e.g., live cells)? start->choice spaac Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne (B158145) (DBCO, BCN) choice->spaac  Yes cuaac Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne choice->cuaac No  

Caption: Decision diagram for choosing between CuAAC and SPAAC reactions.

Experimental Protocols

While a specific, validated protocol for this compound is not published in the provided search results, a general protocol for copper-catalyzed click chemistry with peptides and proteins can be adapted.

General Protocol for CuAAC Labeling of a Protein/Peptide

This protocol is a general guideline and should be optimized for the specific application.

Materials:

  • Alkyne-modified protein/peptide in a suitable buffer (e.g., PBS).

  • This compound.

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).

  • Copper-stabilizing ligand, such as THPTA or TBTA, stock solution (e.g., 100 mM in aqueous buffer or DMSO).[9]

  • Freshly prepared reducing agent, such as sodium ascorbate (B8700270), stock solution (e.g., 300 mM in water).[9]

  • DMSO or other organic co-solvent if needed for solubility.

  • Purification system (e.g., size exclusion chromatography).

Procedure:

  • Preparation of Reactants:

    • In a microfuge tube, prepare the protein/peptide solution at a suitable concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in the reaction buffer to create a stock solution. An excess of the azide reagent (e.g., 4-50 equivalents) is typically used.[9]

  • Catalyst Preparation:

    • In a separate tube, pre-complex the copper by mixing the CuSO4 stock solution with the ligand stock solution (e.g., at a 1:2 or 1:5 molar ratio of Cu:ligand) and incubate for several minutes.[9]

  • Reaction Assembly:

    • To the protein/peptide solution, add the this compound solution.

    • Add the pre-complexed copper/ligand solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9] The final concentrations should be optimized, but typical ranges are 1-2 mM for copper and 5-10 mM for sodium ascorbate.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 30 to 60 minutes.[9] Protect the reaction from light if using fluorescent probes.

  • Purification:

    • Once the reaction is complete, remove unreacted small molecules by a suitable method, such as size exclusion chromatography, dialysis, or spin filtration.

  • Analysis:

    • Confirm successful conjugation and assess the degree of labeling using methods like mass spectrometry (to observe the mass shift) or SDS-PAGE (if conjugating a large payload that causes a visible shift in molecular weight).

References

An In-Depth Technical Guide to H-(Gly)3-Lys(N3)-OH Hydrochloride: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of H-(Gly)3-Lys(N3)-OH hydrochloride, a tetrapeptide of significant interest in bioconjugation and drug delivery research. The incorporation of an azido (B1232118) group on the lysine (B10760008) side chain renders it a valuable tool for "click chemistry," enabling the precise attachment of various molecular entities.

Chemical Structure and Properties

This compound is a synthetic peptide composed of three glycine (B1666218) residues and one lysine residue, where the epsilon-amino group of the lysine side chain is modified with an azide (B81097) group. The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions.

The structure consists of a tri-glycyl chain (Gly-Gly-Gly) attached to the N-terminus of an azido-lysine residue. This arrangement provides a flexible spacer arm (the triglycine (B1329560) unit) and a reactive handle (the azide group) for subsequent chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H22ClN7O5--INVALID-LINK--
Molecular Weight 379.8 g/mol --INVALID-LINK--
CAS Number 2737202-70-7--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and DMFGeneral knowledge
Purity >96%--INVALID-LINK--

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification at each step.

Key Starting Materials:

  • Fmoc-Lys(N3)-OH

  • Fmoc-Gly-OH

  • Wang resin (or a similar acid-labile resin)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Fmoc deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Experimental Workflow Diagram:

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage and Purification start Start with Wang Resin step1 Couple Fmoc-Lys(N3)-OH start->step1 1. deprot1 Fmoc Deprotection (20% Piperidine/DMF) step1->deprot1 2. step2 Couple Fmoc-Gly-OH deprot1->step2 3. deprot2 Fmoc Deprotection step2->deprot2 4. step3 Couple Fmoc-Gly-OH deprot2->step3 5. deprot3 Fmoc Deprotection step3->deprot3 6. step4 Couple Fmoc-Gly-OH deprot3->step4 7. deprot4 Fmoc Deprotection step4->deprot4 8. cleavage Cleavage from Resin (TFA cocktail) deprot4->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification by RP-HPLC precipitation->purification lyophilization Lyophilization purification->lyophilization final_product This compound lyophilization->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

1. Resin Preparation:

  • Swell Wang resin (1 g, 0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Lys(N3)-OH):

  • Dissolve Fmoc-Lys(N3)-OH (4 eq., 2 mmol) and a coupling agent such as HBTU (3.9 eq., 1.95 mmol) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 eq., 4 mmol) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Wash the resin with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain.

  • Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.

  • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

4. Subsequent Amino Acid Couplings (Fmoc-Gly-OH):

  • Repeat steps 2 and 3 for the coupling of the three glycine residues sequentially. For each coupling, use Fmoc-Gly-OH (4 eq.) and the same activation and deprotection procedures.

5. Final Fmoc Deprotection:

  • After the final glycine coupling, perform the Fmoc deprotection as described in step 3.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

7. Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure product.

8. Salt Formation and Lyophilization:

  • Pool the pure fractions and add a slight excess of 1M HCl.

  • Lyophilize the solution to obtain the final product as a white, fluffy powder.

Quantitative Data (Exemplary)

The following table presents hypothetical but realistic quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reagents, equipment, and techniques used.

Table 2: Exemplary Quantitative Synthesis Data

ParameterValue
Starting Resin Substitution 0.5 mmol/g
Scale of Synthesis 0.25 mmol
Crude Peptide Yield 85%
Purity of Crude Peptide (by HPLC) ~70%
Yield after Purification 45%
Final Purity (by HPLC) >98%
Expected Monoisotopic Mass 343.17 (M+H)+
Observed Mass (ESI-MS) 343.18 (M+H)+

Applications in Research and Development

The unique structure of this compound makes it a versatile reagent in several areas of scientific research:

  • Bioconjugation: The terminal azide group allows for highly specific and efficient "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are used to attach a wide variety of molecules, including:

    • Fluorescent dyes for imaging studies

    • Biotin for affinity purification

    • Polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties

    • Targeting ligands for drug delivery

  • Drug Delivery: As a component of antibody-drug conjugates (ADCs) or other targeted drug delivery systems, the triglycine linker can provide spacing between the payload and the targeting moiety, while the azide allows for precise drug attachment.

  • Materials Science: The peptide can be used to functionalize surfaces and nanoparticles for various biomedical applications.

Signaling Pathway Diagram (Illustrative):

The following diagram illustrates a conceptual signaling pathway where a therapeutic agent, attached to H-(Gly)3-Lys(N3)-OH, is targeted to a cancer cell.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space drug_conjugate Therapeutic Agent (Attached via GGGK(N3)) targeting_ligand Targeting Ligand drug_conjugate->targeting_ligand Binds receptor Cell Surface Receptor targeting_ligand->receptor endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Cleavage of Linker cellular_target Cellular Target (e.g., DNA, Tubulin) drug_release->cellular_target apoptosis Apoptosis cellular_target->apoptosis

Caption: Conceptual pathway of a targeted drug delivery system utilizing the peptide.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its straightforward synthesis via Fmoc-SPPS and the bioorthogonal reactivity of its azide group enable a wide range of applications in bioconjugation, drug development, and materials science. This guide provides a foundational understanding of its structure, synthesis, and potential uses, serving as a resource for scientists and professionals in the field.

Technical Guide: Solubility Profile of H-(Gly)3-Lys(N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

H-(Gly)3-Lys(N3)-OH hydrochloride is a specialized peptide containing a triglycine (B1329560) motif and an azide-modified lysine (B10760008) residue.[1][2] This compound serves as a valuable building block in bioconjugation and chemical biology, primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry".[1][3] The successful use of this peptide in any experimental setting is contingent upon its proper solubilization, which can be a significant challenge. Improper handling can lead to inaccurate concentrations, sample loss, and experimental failure.[4][5]

This guide provides a comprehensive overview of the predicted solubility characteristics of this compound, a detailed experimental protocol for determining its solubility in various solvents, and a logical workflow to guide the solubilization process.

Physicochemical Analysis and Solubility Prediction

The solubility of a peptide is dictated by its amino acid composition, length, and overall net charge.[6][7][8] To predict the solubility of this compound, we must first analyze its charge characteristics at a neutral pH (pH ~7).

Charge Calculation at pH 7:

  • N-terminal amine (-NH2): Carries a +1 charge.[4][9]

  • Glycine (B1666218) (Gly) residues (x3): These are neutral and do not carry a charge.

  • Lysine (Lys) side chain: In a typical lysine residue, the side-chain amine would carry a +1 charge. However, in this molecule, the amine has been replaced by a neutral azide (B81097) (-N3) group. This modification eliminates the positive charge, which can reduce the peptide's overall hydrophilicity and solubility compared to its non-azidated counterpart.[10]

  • C-terminal carboxyl (-COOH): Carries a -1 charge.[4][9]

Net Charge = (+1) + (0) + (0) + (-1) = 0

The peptide has a net charge of zero, classifying it as a neutral peptide .[9][11] Peptides with a net neutral charge and a high proportion of hydrophobic residues can be challenging to dissolve in aqueous solutions.[11][12] However, H-(Gly)3-Lys(N3)-OH is a relatively short peptide (4 residues) and the glycine residues contribute to its flexibility. Peptides with fewer than five residues are often soluble in water, unless the sequence is entirely hydrophobic.[11][12]

Given its neutral character, initial attempts should be made with pure water, but organic co-solvents may be necessary to achieve higher concentrations.[5][11]

Illustrative Solubility Data

Quantitative solubility data for this compound is not publicly available and must be determined empirically. The following table serves as a template for researchers to record their experimental findings.

Solvent System Concentration (mg/mL) Observation Notes
Deionized Water1.0Clear, colorless solutionRecommended starting point.
PBS (pH 7.4)1.0Clear, colorless solutionBuffer may affect solubility.
10% Acetonitrile (aq)> 10To be determinedFor increasing polarity.
10% Acetic Acid (aq)> 5.0To be determinedNot ideal for neutral peptides but may help.
DMSO> 25To be determinedFor highly hydrophobic character.
DMF> 25To be determinedAlternative to DMSO.

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to finding a suitable solvent. It is critical to use a small, non-critical aliquot of the peptide for initial testing to avoid compromising the entire sample.[4][5][9]

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Organic solvents: Acetonitrile (ACN), Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)

  • Vortex mixer

  • Bath sonicator

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Centrifuge the vial briefly (e.g., 10,000 x g for 3-5 minutes) to ensure all powder is at the bottom.[4]

  • Initial Test in Water:

    • Weigh a small amount of peptide (e.g., 1 mg) into a clean microcentrifuge tube.

    • Add a calculated volume of sterile, deionized water to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex the tube for 30-60 seconds.

    • If the peptide does not dissolve, sonicate the solution in a water bath for 5-10 minutes.[8] Avoid excessive heating, which can degrade the peptide.[6][11]

    • Visually inspect the solution. A fully dissolved peptide will result in a clear, particle-free solution.[4] If it remains cloudy or contains particulates, it is not fully soluble.

  • Testing Organic Co-solvents (for Neutral/Hydrophobic Peptides):

    • If the peptide is insoluble in water, prepare a new aliquot.

    • Attempt to dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF.[5][11]

    • Once dissolved, slowly add this concentrated organic solution dropwise into the desired aqueous buffer (e.g., PBS) while gently vortexing.

    • Monitor for any precipitation. If the solution becomes turbid, the solubility limit in that aqueous/organic mixture has been reached.[11]

  • Using Chaotropic Agents (for Aggregating Peptides):

    • In cases of severe aggregation (gelling), dissolving the peptide in a solution containing 6M guanidine (B92328) hydrochloride or 8M urea (B33335) may be effective.[7][11]

    • Note that these agents are denaturing and must be compatible with downstream applications. Subsequent dilution will be necessary.[11]

  • Final Preparation and Storage:

    • Once a suitable solvent system is identified, prepare the stock solution.

    • It is recommended to filter-sterilize the final solution.

    • For storage, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical decision-making process for the solubility testing protocol described above.

Solubility_Workflow start Start: Lyophilized H-(Gly)3-Lys(N3)-OH HCl prepare 1. Equilibrate to RT 2. Centrifuge vial start->prepare test_water Try dissolving in Sterile Water (e.g., 1 mg/mL) prepare->test_water vortex_sonicate Vortex and/or Sonicate test_water->vortex_sonicate check_soluble Is solution clear? vortex_sonicate->check_soluble success Soluble: Prepare Stock Solution Aliquot and Store at -20°C check_soluble->success Yes insoluble Insoluble or Suspended check_soluble->insoluble No test_organic Use minimal amount of Organic Solvent (DMSO, DMF) insoluble->test_organic dilute Slowly dilute into Aqueous Buffer test_organic->dilute check_precipitate Does it precipitate? dilute->check_precipitate check_precipitate->success No consider_chaotrope Consider Chaotropic Agents (6M Gdn-HCl, 8M Urea) *Check assay compatibility check_precipitate->consider_chaotrope Yes

Caption: Workflow for Determining Peptide Solubility.

References

H-(Gly)3-Lys(N3)-OH Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-(Gly)3-Lys(N3)-OH hydrochloride, a trifunctional amino acid derivative incorporating a glycine (B1666218) tripeptide, an azido-functionalized lysine, and a hydrochloride salt. Understanding the stability profile of this reagent is critical for its effective use in research and development, particularly in applications such as peptide synthesis, bioconjugation, and the development of antibody-drug conjugates (ADCs).

Core Concepts of Stability

The stability of this compound is influenced by the chemical properties of its constituent parts: the peptide backbone, the azido (B1232118) group, and the hydrochloride salt. Degradation can occur through several pathways, including hydrolysis of the peptide bonds, reduction or photolysis of the azido group, and interactions with incompatible substances.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively published, the following tables summarize the recommended storage conditions and potential stability liabilities based on the general chemistry of azido-peptides.

Table 1: Recommended Storage Conditions

FormTemperatureDurationAdditional Precautions
Solid (Lyophilized Powder) -20°CLong-termSealed container, protect from moisture and light.[1]
Room TemperatureShort-term (shipping)Varies by supplier; minimize exposure to high humidity and light.[1][2]
In Solvent -80°CUp to 6 monthsSealed container, protect from moisture and light; use dry solvents.[1]
-20°CUp to 1 monthSealed container, protect from moisture and light; use dry solvents.[1]

Table 2: Potential Stability Liabilities and Incompatibilities

FactorPotential EffectMitigation Strategy
Light Photolytic decomposition of the azide (B81097) group.[2][3]Store in a light-protected container (e.g., amber vial).
Moisture/Humidity Hydrolysis of peptide bonds.Store in a desiccated environment or under inert gas.[4]
Elevated Temperature Increased rate of hydrolysis and potential for azide decomposition.Adhere to recommended low-temperature storage.
Extreme pH Acid- or base-catalyzed hydrolysis of peptide bonds.Maintain solutions at a pH between 5 and 7 for optimal stability.
Reducing Agents (e.g., thiols, phosphines) Reduction of the azide group to an amine.Avoid contact with reducing agents unless intended for a specific reaction (e.g., Staudinger ligation).
Strong Oxidizing Agents Potential for unwanted side reactions.[4]Avoid contact with strong oxidizers.[4]
Freeze-Thaw Cycles Can degrade peptides in solution.Aliquot solutions to avoid repeated freezing and thawing.

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound. This protocol can be adapted for specific experimental needs.

Materials and Equipment
  • This compound

  • High-purity water and relevant buffer solutions (e.g., phosphate-buffered saline, pH 5-7)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., LC-MS)

  • pH meter

  • Temperature-controlled incubator or water bath

  • Photostability chamber

Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration.

  • Stress Conditions: Aliquot the stock solution and subject the aliquots to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate.

    • Thermal Degradation: Incubate at elevated temperatures (e.g., 40°C, 60°C).

    • Photodegradation: Expose to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples by RP-HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.

    • Use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathways.

Long-Term Stability Study
  • Sample Preparation: Prepare multiple aliquots of the compound in both solid form and in a relevant solvent.

  • Storage: Store the aliquots under the recommended long-term storage conditions (-20°C or -80°C).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of the intact compound remaining.

Visualizing Potential Degradation and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate a potential degradation pathway and a general experimental workflow for stability testing.

G Potential Degradation Pathways of H-(Gly)3-Lys(N3)-OH cluster_peptide Peptide Backbone cluster_azide Azido Group H-(Gly)3-Lys(N3)-OH H-(Gly)3-Lys(N3)-OH Hydrolyzed Peptide Fragments Hydrolyzed Peptide Fragments H-(Gly)3-Lys(N3)-OH->Hydrolyzed Peptide Fragments Hydrolysis (Acid/Base/Heat) H-(Gly)3-Lys(NH2)-OH H-(Gly)3-Lys(NH2)-OH H-(Gly)3-Lys(N3)-OH->H-(Gly)3-Lys(NH2)-OH Reduction (e.g., thiols) Photodegradation Products Photodegradation Products H-(Gly)3-Lys(N3)-OH->Photodegradation Products Photolysis (Light Exposure)

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Testing start Prepare Stock Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidizing Agent) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by RP-HPLC and LC-MS sample->analyze data Determine Degradation Rate and Pathways analyze->data end Report Findings data->end

Caption: A generalized workflow for conducting stability studies.

Conclusion

This compound is a valuable reagent whose stability is paramount for reliable and reproducible experimental outcomes. By adhering to the recommended storage conditions—primarily storing the compound in its solid, lyophilized form at -20°C, protected from light and moisture—researchers can minimize degradation. For applications requiring the compound to be in solution, it is crucial to use dry solvents, maintain a pH between 5 and 7, and store at -80°C for longer-term use, with aliquoting to prevent freeze-thaw cycles. The provided experimental protocol offers a framework for researchers to conduct their own stability assessments tailored to their specific applications.

References

A Technical Guide to H-(Gly)3-Lys(N3)-OH Hydrochloride: A Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-(Gly)3-Lys(N3)-OH hydrochloride is a specialized chemical reagent primarily utilized as a hydrophilic linker in the field of bioconjugation. Its unique structure, featuring a triglycine (B1329560) spacer and an azido-functionalized lysine (B10760008) residue, makes it an invaluable tool for covalently attaching molecules to proteins, peptides, and other biomolecules. This guide provides an in-depth overview of its core applications, particularly in the development of Antibody-Drug Conjugates (ADCs), and details the experimental protocols for its use.

Core Properties and Applications

The fundamental utility of this compound lies in its role as a bridge between a targeting biomolecule, such as a monoclonal antibody, and a payload, which could be a cytotoxic drug, a fluorescent dye, or a diagnostic agent. The triglycine [(Gly)3] portion of the linker serves as a flexible and hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate. The key functional group is the azide (B81097) (N3) on the lysine side chain, which enables highly specific and efficient conjugation through "click chemistry" reactions.

This linker is instrumental in the construction of ADCs, a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The precise attachment of the drug to the antibody is critical for the safety and efficacy of the ADC, and this compound facilitates this through controlled and predictable conjugation chemistry.

Experimental Protocols: Click Chemistry Conjugation

The azide group of this compound allows for its participation in two main types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable triazole linkage between an azide and a terminal alkyne.[2] This reaction is characterized by its high yield, specificity, and compatibility with a wide range of functional groups.[3]

General Experimental Protocol for CuAAC:

This protocol outlines the general steps for conjugating an alkyne-modified payload to a protein that has been functionalized with this compound.

Materials:

  • Azide-functionalized protein (prepared by reacting the protein's primary amines with an activated form of this compound, such as an NHS ester).

  • Alkyne-modified payload.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Organic co-solvent (e.g., DMSO or DMF), if needed for payload solubility.

Procedure:

  • Protein Preparation: The azide-functionalized protein is prepared in PBS at a concentration of 1-5 mg/mL.

  • Reaction Mixture Preparation: In a microcentrifuge tube, the following components are added in order:

    • Azide-functionalized protein solution.

    • Alkyne-modified payload (typically a 5-20 fold molar excess over the protein). If the payload is not water-soluble, it should be dissolved in a minimal amount of an organic co-solvent before being added to the reaction mixture.

    • Copper-chelating ligand (e.g., THPTA) to a final concentration of 1-2 mM.

    • Copper(II) sulfate to a final concentration of 0.5-1 mM.

  • Initiation of Reaction: The reaction is initiated by the addition of a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 5-10 mM.

  • Incubation: The reaction mixture is incubated at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing. The reaction should be protected from light.

  • Purification: The resulting bioconjugate is purified from excess reagents and byproducts using methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Quantitative Data Presentation:

The efficiency of the conjugation is a critical parameter. The Drug-to-Antibody Ratio (DAR) is a key quality attribute of an ADC and can be determined using techniques like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or mass spectrometry.[4]

ParameterMethodTypical Result
Conjugation EfficiencyRP-HPLC, Mass Spectrometry>95%
Average Drug-to-Antibody Ratio (DAR)HIC, Mass Spectrometry2-4
Purity of ConjugateSEC-HPLC>98%

Note: The optimal DAR can vary depending on the specific antibody, payload, and linker.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[5] This reaction utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) which reacts spontaneously with an azide.

General Experimental Protocol for SPAAC:

This protocol describes the conjugation of a cyclooctyne-modified payload to a protein functionalized with this compound.

Materials:

  • Azide-functionalized protein.

  • Cyclooctyne-modified payload (e.g., DBCO-payload).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Preparation of Reactants: The azide-functionalized protein is prepared in the reaction buffer. The cyclooctyne-modified payload is dissolved in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction: The cyclooctyne-modified payload is added to the protein solution (typically at a 3-10 fold molar excess).

  • Incubation: The reaction mixture is incubated at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purification: The conjugate is purified using standard methods as described for CuAAC.

Quantitative Data Presentation:

ParameterMethodTypical Result
Conjugation EfficiencySDS-PAGE, Mass Spectrometry>90%
Average Drug-to-Antibody Ratio (DAR)Mass Spectrometry2-4
Purity of ConjugateSEC-HPLC>98%

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the bioconjugation processes using this compound.

CuAAC_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Analysis Protein Protein (e.g., Antibody) Functionalization Protein Functionalization Protein->Functionalization Linker H-(Gly)3-Lys(N3)-OH (activated) Linker->Functionalization Payload Alkyne-Payload CuAAC CuAAC Reaction (+ Cu(I), Ligand) Payload->CuAAC Functionalization->CuAAC Azide-Protein Purification Purification (e.g., SEC) CuAAC->Purification Analysis Characterization (DAR, Purity) Purification->Analysis Final_Product Bioconjugate (e.g., ADC) Analysis->Final_Product

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_start_spaac Starting Materials cluster_reaction_spaac Reaction Steps cluster_end_spaac Final Product & Analysis Protein_spaac Protein (e.g., Antibody) Functionalization_spaac Protein Functionalization Protein_spaac->Functionalization_spaac Linker_spaac H-(Gly)3-Lys(N3)-OH (activated) Linker_spaac->Functionalization_spaac Payload_spaac Cyclooctyne-Payload (e.g., DBCO) SPAAC SPAAC Reaction (Copper-Free) Payload_spaac->SPAAC Functionalization_spaac->SPAAC Azide-Protein Purification_spaac Purification (e.g., SEC) SPAAC->Purification_spaac Analysis_spaac Characterization (DAR, Purity) Purification_spaac->Analysis_spaac Final_Product_spaac Bioconjugate (e.g., ADC) Analysis_spaac->Final_Product_spaac

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Signaling Pathways and Logical Relationships

The use of this compound is a key step in the chemical synthesis pathway of a bioconjugate. The logical relationship is a sequential process of modification and conjugation.

Logical_Relationship Start Start: Unconjugated Protein & Payload Step1 Step 1: Protein Modification with H-(Gly)3-Lys(N3)-OH linker Start->Step1 Step2 Step 2: Payload Modification with complementary group (Alkyne or Cyclooctyne) Start->Step2 Step3 Step 3: Click Chemistry Reaction (CuAAC or SPAAC) Step1->Step3 Step2->Step3 End End: Purified and Characterized Bioconjugate Step3->End

Caption: Logical steps in the creation of a bioconjugate using the specified linker.

References

The "Click" Revolution: An In-depth Technical Guide to Azide-Containing Peptides for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of bioconjugation, offering a robust and efficient toolkit for the precise chemical modification of biomolecules. At the heart of this chemical revolution lies the azide (B81097) functional group, a small, stable, and bioorthogonal handle that, when incorporated into peptides, unlocks a vast potential for applications in drug discovery, diagnostics, and materials science. This technical guide provides a comprehensive overview of azide-containing peptides, detailing their synthesis, purification, and application in the two major click chemistry paradigms: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Synthesis of Azide-Containing Peptides

The foundation of utilizing click chemistry with peptides is the efficient and site-specific incorporation of an azide moiety. This is typically achieved through the use of non-canonical amino acids bearing an azide group in their side chain.

Synthesis of Fmoc-Protected Azido-Amino Acids

Standard solid-phase peptide synthesis (SPPS) protocols require Fmoc-protected amino acids. Several methods exist for the synthesis of common azido-amino acids like Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine. A prevalent and efficient two-step method starts from readily available Fmoc-protected asparagine or glutamine, proceeding through a Hofmann rearrangement followed by a diazo-transfer reaction.

Experimental Protocol: Synthesis of Fmoc-L-azidoalanine

  • Hofmann Rearrangement: Fmoc-Asn-OH is treated with a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene, in the presence of pyridine (B92270) in a solvent mixture like DMF/water. This reaction converts the amide side chain to a primary amine, yielding Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH).

  • Diazo-Transfer: The resulting Fmoc-Dap-OH is then subjected to a diazo-transfer reaction. A common reagent for this is imidazole-1-sulfonyl azide hydrochloride. The reaction is typically carried out in a biphasic solvent system (e.g., H₂O/MeOH/CH₂Cl₂) at a controlled pH (around 9) to convert the primary amine to an azide, yielding the final product, Fmoc-L-azidoalanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the Fmoc-protected azido-amino acid is synthesized, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. The azide group is stable under the standard conditions of Fmoc deprotection (piperidine in DMF) and coupling (using reagents like HBTU/HOBt).

Experimental Protocol: Incorporation of Azido-Amino Acids into Peptides

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) and perform the initial coupling of the first amino acid.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either a standard or an azido-amino acid) using a coupling agent like HBTU or HATU in the presence of a base such as DIPEA. Add this activated amino acid to the resin to form the new peptide bond.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. It is crucial to avoid thiol-based scavengers like dithiothreitol (B142953) (DTT) in the cleavage cocktail, as they can reduce the azide group.

Click Chemistry Reactions: CuAAC and SPAAC

With the azide-containing peptide in hand, the next step is the click reaction to conjugate it with an alkyne-bearing molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical "click" reaction, known for its high efficiency, regioselectivity (forming the 1,4-disubstituted triazole), and mild reaction conditions.[1][2]

Experimental Protocol: On-Resin CuAAC for Peptide Cyclization

  • Peptide Synthesis: Synthesize the linear peptide on the resin, incorporating an azido-amino acid and an alkyne-containing amino acid at the desired positions for cyclization.

  • Reaction Setup: Swell the resin in a suitable solvent, such as a mixture of DMF and water.

  • Catalyst Addition: Add the copper(I) source. This can be CuI, or CuSO₄ with a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. The addition of a ligand, such as TBTA or THPTA, can stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Reaction: Allow the reaction to proceed at room temperature with gentle agitation. The reaction progress can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

  • Washing: After the reaction is complete, thoroughly wash the resin to remove the copper catalyst and other reagents.

  • Cleavage and Purification: Cleave the cyclized peptide from the resin and purify it using reverse-phase HPLC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide-Peptide R1-N3 Triazole-Conjugate R1-Triazole-R2 Azide-Peptide->Triazole-Conjugate Alkyne-Molecule R2-C≡CH Alkyne-Molecule->Triazole-Conjugate Cu(I) Cu(I) Cu(I)->Triazole-Conjugate Catalyzes

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a catalyst.[3] This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[4][5]

Experimental Protocol: SPAAC for Peptide Labeling in Solution

  • Reagent Preparation: Dissolve the purified azide-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4). Dissolve the cyclooctyne reagent (e.g., DBCO, BCN) in a compatible organic solvent like DMSO.

  • Reaction: Add the cyclooctyne solution to the peptide solution. The reaction is typically performed at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC and mass spectrometry.

  • Purification: Once the reaction is complete, purify the labeled peptide using reverse-phase HPLC to remove any unreacted starting materials.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide-Peptide R1-N3 Triazole-Conjugate R1-Triazole-R2 Azide-Peptide->Triazole-Conjugate Cyclooctyne Strained Cyclooctyne Cyclooctyne->Triazole-Conjugate

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Quantitative Data and Comparison

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility. The following tables summarize key quantitative data for these reactions.

Table 1: Comparison of CuAAC and SPAAC for Peptide Bioconjugation

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very fastModerate to fast, depends on cyclooctyne
Regioselectivity Forms 1,4-disubstituted triazole exclusivelyForms a mixture of 1,4- and 1,5-disubstituted triazoles
Biocompatibility Copper can be cytotoxic, requiring ligands for in vivo useExcellent, copper-free
Typical Yields High to quantitativeHigh

Table 2: Second-Order Rate Constants for SPAAC with Different Cyclooctynes

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
BCN0.28[1]
DBCO0.34[1]
DIBAC0.45 - 0.9[6]
DIFO0.076[7]

Table 3: Yields for On-Resin vs. Solution-Phase CuAAC Peptide Cyclization

MethodPeptideYieldReference
On-Resin CuAACHeptameric peptide79% (monomer)[8][9]
On-Resin CuAAC21-amino acid helical peptideHigh[10]
Solution-Phase CuAACGhandiri's library of cyclic peptides31-90%[11]

Purification and Characterization

Proper purification and characterization are essential to ensure the quality and identity of the final azide-containing peptide and its conjugates.

Purification by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. A gradient of increasing organic solvent (typically acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA, is used to elute the peptide from a C18 column.

Experimental Protocol: HPLC Purification of Peptides

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase of the HPLC gradient.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase (e.g., 95% water/5% acetonitrile (B52724) with 0.1% TFA).

  • Injection and Elution: Inject the sample and run a linear gradient of increasing acetonitrile concentration to elute the peptide.

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to confirm the presence of the correct product. Pool the pure fractions and lyophilize to obtain the final peptide as a powder.

Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized peptides and their conjugates. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

Applications in Research and Drug Development

The ability to precisely modify peptides using click chemistry has opened up numerous avenues in scientific research and therapeutic development.

  • Peptide Cyclization: Introducing a triazole linkage to cyclize a peptide can enhance its conformational stability, receptor binding affinity, and resistance to proteolysis.[12][13]

  • Bioconjugation: Peptides can be "clicked" to a wide range of molecules, including fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, and targeting ligands for drug delivery.

  • Proteomics: Azide-containing amino acid analogues, such as azidohomoalanine (AHA), can be metabolically incorporated into proteins, allowing for their subsequent labeling and identification in complex biological samples.[4]

  • Drug Discovery: Click chemistry facilitates the rapid synthesis of peptide-drug conjugates and the creation of libraries of modified peptides for screening and lead optimization.

Applications_Workflow Start Azide-Containing Peptide Click_Reaction Click Chemistry (CuAAC or SPAAC) Start->Click_Reaction Cyclization Peptide Cyclization Click_Reaction->Cyclization Bioconjugation Bioconjugation Click_Reaction->Bioconjugation Proteomics Proteomics Click_Reaction->Proteomics Drug_Discovery Drug Discovery Click_Reaction->Drug_Discovery

Caption: Applications workflow for azide-containing peptides.

Conclusion

Azide-containing peptides are versatile and powerful tools for researchers in chemistry, biology, and medicine. The combination of efficient synthetic methods and the robustness of click chemistry provides a straightforward and highly adaptable platform for creating novel peptide-based constructs. As our understanding of these reactions and their applications continues to grow, so too will the impact of azide-containing peptides on the future of drug development and biomedical research.

References

The Foundations of Click Chemistry for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a powerful and indispensable tool in the life sciences, offering a simple, robust, and highly efficient approach to covalently linking molecules.[1] Its bioorthogonal nature—the ability to proceed in complex biological environments without interfering with native biochemical processes—makes it particularly well-suited for bioconjugation, the process of attaching molecules to biomolecules such as proteins, nucleic acids, and carbohydrates.[2][] This guide provides a comprehensive technical overview of the core principles of click chemistry, focusing on its application in bioconjugation for research, diagnostics, and therapeutic development.

Core Concepts of Click Chemistry

Coined by K.B. Sharpless, the concept of "click chemistry" describes a set of criteria for ideal chemical reactions. These reactions should be:

  • Modular and Wide in Scope: Applicable to a broad range of molecules.

  • High Yielding: Producing the desired product in near-quantitative amounts.[4]

  • Simple Reaction Conditions: Proceeding under mild and environmentally benign conditions, often in water.[1]

  • Readily Available Starting Materials and Reagents.

  • Easy Product Isolation: Byproducts should be minimal and easily removed without chromatography.[5]

The quintessential click reaction is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[5] This reaction's success in biological applications stems from the fact that both azides and alkynes are virtually absent in biological systems, ensuring high specificity.[1]

Key Click Chemistry Reactions for Bioconjugation

Two main variants of the azide-alkyne cycloaddition are predominantly used in bioconjugation: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, involving the reaction between a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst.[5] The catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction) and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[6] The driving force for the reaction is the release of ring strain in the cyclooctyne.[]

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the constraints of the biological system. The following tables provide a quantitative comparison of these two key reactions.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[7]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[7]
Biocompatibility Limited for in vivo applications due to copper toxicity.[8]Excellent, widely used for in vivo and live-cell applications.[2][]
Regioselectivity Exclusively 1,4-disubstituted triazole.[2]Mixture of 1,4 and 1,5-disubstituted triazoles.[2]
Typical Reactant Concentration >10 µMCan be higher to achieve reasonable reaction times.[2]
Yields Near-quantitative.[2]Generally high, but can be lower than CuAAC.[2]

Table 1: General Comparison of CuAAC and SPAAC.

ParameterCuAAC with Terminal AlkynesSPAAC with DBCOSPAAC with DIBOSPAAC with BCN
Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] 10² - 10³[2]~0.6 - 1.0[9]~0.3 - 0.7[9]~0.06 - 0.1[9]
Typical Reaction Time 30 minutes to a few hours[2]1 to 12 hours[2]1 to 12 hoursSeveral hours to days

Table 2: Reaction Kinetics of CuAAC and SPAAC with Various Cyclooctynes. Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of click chemistry in bioconjugation. Below are generalized protocols for CuAAC and SPAAC reactions for protein modification.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Bioconjugation

This protocol outlines the conjugation of an azide-modified small molecule to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS buffer as it can chelate copper).

  • Azide-containing molecule stock solution in DMSO.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[10]

  • Ligand stock solution (e.g., THPTA or TBTA, 50 mM in water or DMSO/water).[10]

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[10]

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent side reactions).[10]

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.[2]

  • Add the azide-containing molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[2]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.[10] Let the mixture stand for a few minutes.

  • Add the catalyst premix to the protein solution.

  • If using, add aminoguanidine hydrochloride.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purify the bioconjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and catalyst components.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Protein Bioconjugation

This protocol describes the reaction between an azide-modified protein and a strained alkyne-containing molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in DMSO.

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the reaction buffer to the desired final concentration (e.g., 1 mg/mL).[2]

  • Add the strained alkyne-containing molecule from its stock solution. A 3-10 fold molar excess is typically used. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[2]

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[2]

  • Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).

  • Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[2]

Visualizing Click Chemistry Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental workflows of click chemistry in bioconjugation.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Terminal Alkyne Triazole 1,4-Disubstituted Triazole Alkyne->Triazole Azide Azide Azide->Triazole Copper Cu(I) Catalyst Copper->Alkyne activates Ligand Ligand Ligand->Copper stabilizes

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product StrainedAlkyne Strained Alkyne (e.g., DBCO) Triazole Triazole (mixture of regioisomers) StrainedAlkyne->Triazole Spontaneous reaction (release of ring strain) Azide Azide Azide->Triazole

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Proteomics_Workflow cluster_labeling Step 1: Metabolic or Chemical Labeling cluster_click Step 2: Click Chemistry Reaction cluster_analysis Step 3: Analysis CellCulture Live Cells or Lysate LabeledProtein Labeled Protein of Interest CellCulture->LabeledProtein Incubate with Probe Azide or Alkyne Probe Probe->LabeledProtein ClickedProtein Covalently Tagged Protein LabeledProtein->ClickedProtein Reporter Reporter Tag (e.g., Biotin, Fluorophore) with complementary click handle Reporter->ClickedProtein Click Reaction Enrichment Enrichment (e.g., Streptavidin pull-down) ClickedProtein->Enrichment Analysis Downstream Analysis (e.g., Mass Spectrometry, Imaging) Enrichment->Analysis

Experimental workflow for click chemistry in proteomics.

ADC_Workflow cluster_modification Step 1: Antibody and Drug Modification cluster_conjugation Step 2: Click Chemistry Conjugation cluster_purification Step 3: Purification and Characterization Antibody Monoclonal Antibody ModifiedAb Antibody with Alkyne/Azide Antibody->ModifiedAb Site-specific modification Drug Cytotoxic Drug ModifiedDrug Drug with Azide/Alkyne Drug->ModifiedDrug Chemical synthesis ADC Antibody-Drug Conjugate (ADC) ModifiedAb->ADC ModifiedDrug->ADC Click Reaction (CuAAC or SPAAC) Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., DAR, Purity) Purification->Characterization

Workflow for Antibody-Drug Conjugate (ADC) development using click chemistry.

Applications in Drug Development and Research

The simplicity and robustness of click chemistry have led to its widespread adoption in various stages of drug discovery and development, as well as in fundamental biological research.

  • Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs with improved therapeutic windows.[11][12]

  • Proteomics: In activity-based protein profiling (ABPP), click chemistry is used to attach reporter tags to enzyme probes, allowing for the identification and quantification of active enzymes in complex biological samples.[13][14][15]

  • Biomolecule Labeling and Imaging: The bioorthogonal nature of click chemistry makes it ideal for labeling biomolecules in living cells and organisms for imaging and tracking studies without perturbing their natural functions.[16][17]

  • Drug Discovery: Click chemistry is employed in fragment-based drug discovery to link small molecular fragments that bind to a biological target, thereby creating more potent lead compounds.

Conclusion

Click chemistry, particularly the CuAAC and SPAAC reactions, has revolutionized the field of bioconjugation. Its unparalleled efficiency, specificity, and biocompatibility have empowered researchers and drug developers with a versatile toolbox for creating novel bioconjugates for a wide array of applications. As the field continues to evolve with the development of new click reactions and reagents, the impact of this powerful chemical approach on science and medicine is set to grow even further.

References

A Technical Guide to H-(Gly)3-Lys(N3)-OH Hydrochloride for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-(Gly)3-Lys(N3)-OH hydrochloride, a versatile chemical tool for researchers in bioconjugation, peptide synthesis, and drug development. This document outlines its chemical properties, commercial availability, and detailed protocols for its application in click chemistry.

Introduction

This compound is a peptide-based bifunctional molecule containing a terminal azide (B81097) (-N3) group. This azide functionality is a key component for "click chemistry," a set of biocompatible, high-yield chemical reactions.[1] Specifically, the azide group allows for covalent ligation to molecules containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are highly specific and can be performed in aqueous buffers, making them ideal for modifying sensitive biological molecules.

The triglycine (B1329560) linker provides a hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The lysine (B10760008) core offers a chiral scaffold. A primary application for this molecule is as a linker in the construction of Antibody-Drug Conjugates (ADCs), where it can be used to attach a cytotoxic payload to a monoclonal antibody.

Commercial Suppliers and Quantitative Data

This compound is available from several commercial suppliers. The following table summarizes the key quantitative data for this compound.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
MedChemExpress HY-151782A2737202-70-7C₁₂H₂₂ClN₇O₅379.8099.79%
Precise PEG AAD-54922737202-70-7C₁₂H₂₂ClN₇O₅379.8>96%
Iris Biotech -2250437-45-5 (net)C₁₂H₂₁N₇O₅*HCl--

Note: Data is subject to change and users should refer to the supplier's certificate of analysis for the most up-to-date information.

Experimental Protocols

The azide group of this compound is primarily utilized in cycloaddition reactions with alkynes. Below are representative protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, peptide, or drug payload)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended for biomolecules)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving reactants

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • If using, prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to your desired final concentration in PBS.

    • Add this compound to the reaction mixture at a 1.2 to 2-fold molar excess over the alkyne.

    • If using a ligand, add TBTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1 to 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 to 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (e.g., a desalting column), reversed-phase HPLC, or dialysis to remove unreacted components and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a molecule containing a strained alkyne (e.g., DBCO, BCN) to this compound.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester, BCN-peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for dissolving reactants

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the strained alkyne-functionalized molecule in PBS to the desired final concentration.

    • Add the this compound stock solution to achieve a 1.2 to 2-fold molar excess.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight. Reaction times may vary depending on the specific strained alkyne used.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography, HPLC, or dialysis to remove any unreacted starting materials.

Visualizations

Click Chemistry Reactions

The following diagrams illustrate the two primary click chemistry pathways for this compound.

G cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide H-(Gly)3-Lys(N3)-OH product 1,4-disubstituted Triazole Conjugate azide->product + alkyne Alkyne-containing Molecule alkyne->product catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) catalyst->product azide2 H-(Gly)3-Lys(N3)-OH product2 Triazole Conjugate azide2->product2 + strained_alkyne Strained Alkyne (e.g., DBCO, BCN) strained_alkyne->product2

Caption: Reaction schemes for CuAAC and SPAAC.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines a typical workflow for synthesizing an ADC using this compound as part of the linker system. This example assumes the payload is functionalized with a strained alkyne.

ADC_Workflow cluster_antibody_prep Step 1: Antibody Preparation cluster_linker_attachment Step 2: Linker Attachment cluster_payload_attachment Step 4: Payload Attachment (SPAAC) cluster_purification Step 5: Purification antibody Monoclonal Antibody (mAb) conjugation mAb-Azide Conjugate antibody->conjugation linker_payload H-(Gly)3-Lys(N3)-OH + NHS-ester activated_linker Activated Azide Linker linker_payload->activated_linker Activation activated_linker->conjugation Conjugate to Lysine residues final_adc Antibody-Drug Conjugate (ADC) conjugation->final_adc Click Reaction payload Strained Alkyne-Payload (e.g., DBCO-Drug) payload->final_adc purification Purified ADC final_adc->purification Size Exclusion Chromatography

Caption: General workflow for ADC synthesis.

References

An In-depth Technical Guide to H-(Gly)3-Lys(N3)-OH Hydrochloride: Purity and Quality Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for the click chemistry reagent, H-(Gly)3-Lys(N3)-OH hydrochloride. The information presented herein is essential for researchers and professionals engaged in drug development, particularly in the field of antibody-drug conjugates (ADCs), where this molecule serves as a critical linker. This document outlines the key quality attributes, analytical methodologies for their determination, and relevant experimental workflows.

Compound Specifications

This compound is a synthetic peptide containing a tri-glycine motif and a lysine (B10760008) residue modified with an azide (B81097) group on its side chain. This azide functionality is the key to its utility in click chemistry reactions. The hydrochloride salt form enhances its stability and solubility.

Parameter Specification Source
Chemical Name This compoundN/A
CAS Number 2250437-45-5[1]
Molecular Formula C12H21N7O5·HClN/A
Molecular Weight 343.34 g/mol (free base)[1]
Appearance White to off-white solidN/A
Purity Typically ≥95% (can be ≥99%)N/A
Solubility Soluble in DMSO (e.g., 10 mM)[1]
Storage Store at -20°C for long-term stability.N/A

Analytical Methodologies for Quality Control

Ensuring the high purity and structural integrity of this compound is paramount for its successful application in sensitive downstream processes like ADC development. The following are the primary analytical techniques employed for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthetic peptides. A reversed-phase HPLC (RP-HPLC) method is typically used to separate the target peptide from any impurities.

Experimental Protocol:

  • Column: A C18 reversed-phase column is commonly used for peptide separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient of increasing Mobile Phase B concentration is employed to elute the peptide and impurities. The specific gradient profile will depend on the hydrophobicity of the peptide. For a glycine-rich peptide like this, a relatively shallow gradient may be optimal.[2][3][4]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV absorbance is monitored at 210-220 nm, which corresponds to the peptide bond absorption.

  • Quantification: The purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total integrated peak area.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to confirm the identity of the peptide by determining its molecular weight with high accuracy. It can also be used to identify impurities and degradation products.

Experimental Protocol:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high resolution and mass accuracy.

  • Sample Preparation: The peptide is typically dissolved in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to aid in protonation.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]+. The experimentally determined mass should match the theoretical mass of this compound. Fragmentation analysis (MS/MS) can be performed to further confirm the peptide sequence and the location of the azide modification.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the peptide and to assess its purity. The spectrum will show characteristic peaks for the protons in the glycine (B1666218) and lysine residues.

Experimental Protocol:

  • Solvent: A deuterated solvent such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the expected structure.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a valuable tool in the construction of ADCs. Its azide group allows for a highly specific and efficient "click" reaction with an alkyne-modified antibody, forming a stable triazole linkage.

Click Chemistry: A Bioorthogonal Ligation Strategy

Click chemistry refers to a class of reactions that are rapid, high-yielding, and occur under mild, biocompatible conditions.[8][9][10][11] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction.

G cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product Azide_Peptide H-(Gly)3-Lys(N3)-OH Catalyst Cu(I) Catalyst Azide_Peptide->Catalyst Azide Alkyne_Antibody Alkyne-Modified Antibody Alkyne_Antibody->Catalyst Alkyne ADC Antibody-Drug Conjugate (Triazole Linkage) Catalyst->ADC Forms stable triazole G Start Start: Antibody & Linker-Payload Antibody_Modification 1. Antibody Modification (Introduction of Alkyne Group) Start->Antibody_Modification Linker_Activation 2. Linker-Payload Preparation (H-(Gly)3-Lys(N3)-OH + Drug) Start->Linker_Activation Conjugation 3. Click Chemistry Conjugation (CuAAC Reaction) Antibody_Modification->Conjugation Linker_Activation->Conjugation Purification 4. Purification of ADC (e.g., Chromatography) Conjugation->Purification Characterization 5. Characterization of ADC (HPLC, MS, DAR) Purification->Characterization End End: Purified ADC Characterization->End

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with H-(Gly)3-Lys(N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a cornerstone of modern biological research and therapeutic development. It enables the precise attachment of functional moieties, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, to a protein of interest. This allows for the detailed study of protein function, localization, and interactions, as well as the creation of targeted therapeutics like antibody-drug conjugates (ADCs). H-(Gly)3-Lys(N3)-OH hydrochloride is a versatile chemical tool designed for the introduction of an azide (B81097) group onto a protein. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a partner molecule, typically an alkyne, through "click chemistry."

This document provides detailed application notes and protocols for the use of this compound in protein labeling. It covers the incorporation of this azido-lysine derivative into proteins and subsequent conjugation reactions using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Principle of the Method

The core of this labeling strategy involves a two-step process. First, the this compound is incorporated into the target protein. This can be achieved through chemical conjugation to reactive amino acid side chains or, for more site-specificity, through enzymatic methods. Once the protein is functionalized with the azide group, the second step involves the "click" reaction with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction forms a stable triazole linkage between an azide and a terminal alkyne.[1] It requires a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with an azide.[2] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells.

Data Presentation

The efficiency of protein labeling is a critical parameter. The following table summarizes key quantitative data related to azide-alkyne click chemistry, providing a basis for experimental design and optimization.

ParameterCuAACSPAACMethod of DeterminationReference(s)
Typical Labeling Efficiency >90% (in vitro)60-90% (in vitro/in cellulo)Mass Spectrometry, Gel-based fluorescence[1]
Reaction Time 1 - 4 hours1 - 12 hoursMonitoring reaction progress by LC-MS or SDS-PAGE[1]
Stoichiometry (Probe:Protein) 5-20 fold molar excess of alkyne probe2-10 fold molar excess of cyclooctyne probeTitration experiments analyzed by fluorescence or MS[1]
Protein Recovery >85%>85%Protein concentration measurement (e.g., Bradford, BCA)[1]

Experimental Protocols

Protocol 1: Incorporation of H-(Gly)3-Lys(N3)-OH onto a Protein via Amine Coupling

This protocol describes the chemical conjugation of H-(Gly)3-Lys(N3)-OH to the primary amines (lysine residues and the N-terminus) of a target protein using a carbodiimide (B86325) crosslinker like EDC in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • Target protein in a suitable buffer (e.g., PBS, HEPES, pH 7.2-7.5)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Activation of H-(Gly)3-Lys(N3)-OH:

    • Dissolve this compound in the Reaction Buffer to a final concentration of 100 mM.

    • In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in the Reaction Buffer.

    • Add a 10-50 fold molar excess of the EDC/NHS solution to the H-(Gly)3-Lys(N3)-OH solution.

    • Incubate for 15 minutes at room temperature to activate the carboxyl group.

  • Conjugation Reaction:

    • Add the activated H-(Gly)3-Lys(N3)-OH solution to the protein solution. The molar ratio of the azido-lysine derivative to the protein should be optimized, but a starting point of 20-50 fold molar excess is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess unreacted reagents by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of the azide-functionalized protein with an alkyne-containing probe (e.g., a fluorescent dye or biotin).

Materials:

  • Azide-functionalized protein (from Protocol 1) in PBS, pH 7.4

  • Alkyne-containing probe (e.g., Alkyne-Fluor 488)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • DMSO (for dissolving the alkyne probe)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne probe in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized protein to the desired final concentration (e.g., 1 mg/mL).

    • Add the alkyne probe to a final concentration that is in 5-20 fold molar excess over the protein.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.

  • Analysis: Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry to confirm conjugation.

Protocol 3: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free labeling of the azide-functionalized protein with a cyclooctyne-containing probe.

Materials:

  • Azide-functionalized protein (from Protocol 1) in PBS, pH 7.4

  • Cyclooctyne-containing probe (e.g., DBCO-Fluor 545)

  • DMSO (for dissolving the cyclooctyne probe)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the cyclooctyne probe in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized protein to the desired final concentration (e.g., 1 mg/mL).

    • Add the cyclooctyne probe to a final concentration that is in 2-10 fold molar excess over the protein.

  • Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific cyclooctyne used.

  • Purification: Purify the labeled protein from the excess probe using a desalting column or dialysis.

  • Analysis: Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Protein Labeling

G cluster_incorporation Step 1: Azide Incorporation cluster_labeling Step 2: Click Chemistry Labeling cluster_cuaac CuAAC cluster_spaac SPAAC Target Protein Target Protein Conjugation Conjugation Target Protein->Conjugation H-(Gly)3-Lys(N3)-OH H-(Gly)3-Lys(N3)-OH H-(Gly)3-Lys(N3)-OH->Conjugation EDC/NHS EDC/NHS EDC/NHS->Conjugation Azide-Functionalized Protein Azide-Functionalized Protein Conjugation->Azide-Functionalized Protein CuAAC Reaction CuAAC Reaction Azide-Functionalized Protein->CuAAC Reaction SPAAC Reaction SPAAC Reaction Azide-Functionalized Protein->SPAAC Reaction Alkyne Probe Alkyne Probe Alkyne Probe->CuAAC Reaction CuSO4 / Ascorbate CuSO4 / Ascorbate CuSO4 / Ascorbate->CuAAC Reaction Labeled Protein (CuAAC) Labeled Protein (CuAAC) CuAAC Reaction->Labeled Protein (CuAAC) Cyclooctyne Probe Cyclooctyne Probe Cyclooctyne Probe->SPAAC Reaction Labeled Protein (SPAAC) Labeled Protein (SPAAC) SPAAC Reaction->Labeled Protein (SPAAC)

Caption: Workflow for protein labeling using H-(Gly)3-Lys(N3)-OH.

Signaling Pathway Diagram: Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Receptor ADC->Receptor Binding Tumor Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Release Payload Release Lysosome->Payload Release Degradation Apoptosis Apoptosis Payload Release->Apoptosis Induces

Caption: ADC internalization and mechanism of action.

Conclusion

This compound is a valuable reagent for the introduction of bioorthogonal azide handles onto proteins. The subsequent labeling via CuAAC or SPAAC offers a high degree of specificity and efficiency. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for live-cell labeling due to the absence of copper. The protocols provided here serve as a starting point for the development of robust protein labeling strategies for a wide range of research and drug development applications. Careful optimization of reaction conditions, including reagent concentrations and incubation times, is recommended to achieve the desired labeling efficiency and preserve protein function.

References

Application Notes and Protocols for H-(Gly)3-Lys(N3)-OH Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-(Gly)3-Lys(N3)-OH hydrochloride is a specialized chemical building block designed for solid-phase peptide synthesis (SPPS). It incorporates a tri-glycine linker and a lysine (B10760008) residue functionalized with an azide (B81097) group on its side chain. This azide moiety serves as a chemical handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the precise conjugation of peptides to other molecules like fluorescent dyes, imaging agents, polymers for drug delivery, or other biomolecules.[1][2] The use of azide-containing amino acids is a cornerstone in the development of peptide-based therapeutics, diagnostics, and biomaterials.[2]

This document provides detailed protocols and application notes for the effective use of this compound in Fmoc-based solid-phase peptide synthesis.

Chemical and Physical Properties

PropertyValue
Molecular Formula C12H23ClN8O5
Molecular Weight 410.82 g/mol
Appearance White to off-white solid
Solubility Soluble in water and DMF
Storage Store at -20°C, protected from moisture

Experimental Protocols

Fmoc-SPPS Protocol for Incorporation of H-(Gly)3-Lys(N3)-OH

This protocol outlines the manual steps for incorporating the H-(Gly)3-Lys(N3)-OH building block into a peptide sequence on a solid support resin (e.g., Rink Amide resin) using standard Fmoc chemistry.

Materials:

  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (see section 2 for recommendations)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of H-(Gly)3-Lys(N3)-OH:

    • Dissolve this compound (2-4 equivalents relative to resin loading), HBTU (1.95 equivalents), and HOBt (2 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to neutralize the hydrochloride salt and activate the coupling reaction.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling for another hour or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent Fmoc-protected amino acids in the desired sequence.

SPPS Workflow Diagram

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swelling 1. Resin Swelling (DMF) Resin->Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Wash (DMF/DCM) Deprotection->Washing1 Coupling 3. Coupling H-(Gly)3-Lys(N3)-OH + HBTU/HOBt/DIPEA Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 Repeat Repeat Steps 2-4 for next Amino Acid Washing2->Repeat Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Repeat->Deprotection Peptide Azide-Peptide Cleavage->Peptide

Caption: Fmoc-SPPS workflow for incorporating H-(Gly)3-Lys(N3)-OH.

Cleavage and Deprotection of Azide-Containing Peptides

The stability of the azide group is a critical consideration during the final cleavage and deprotection step. Thiol-based scavengers, commonly used in cleavage cocktails, can reduce the azide to an amine. Therefore, a carefully selected cleavage cocktail is essential.

Recommended Cleavage Cocktails:

Cocktail CompositionKey Features
95% TFA, 2.5% Water, 2.5% TIS Standard, safe option for most sequences without sensitive residues.
94% TFA, 2.5% Water, 2.5% DODT, 1% TIS For peptides containing Trp, Met, or Cys. Dodecanethiol (DODT) is a less reducing alternative to EDT.
95% TFA, 5% Thioanisole Suitable for peptides containing Arg(Pbf).

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of the azide-functionalized peptide on the solid support with an alkyne-containing molecule.

Materials:

  • Azide-peptide on resin

  • Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(I) source (e.g., CuI or CuSO4 with a reducing agent)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., TBTA - Tris(benzyltriazolylmethyl)amine)

  • Solvent: DMF or a mixture of DMF/water

Procedure:

  • Swell the azide-peptide resin in DMF.

  • Prepare a solution of the alkyne-containing molecule (1.5-5 equivalents), copper(I) source (0.1-0.5 equivalents), and ligand (if needed) in DMF.

  • If using CuSO4, prepare a separate fresh solution of sodium ascorbate (B8700270) (0.5-1.0 equivalents) in water or DMF.

  • Add the alkyne and copper/ligand solution to the resin.

  • Add the sodium ascorbate solution to initiate the reaction.

  • Agitate the reaction at room temperature for 2-12 hours.

  • Wash the resin extensively with DMF, DCM, and methanol.

  • Cleave the conjugated peptide from the resin using the appropriate cleavage cocktail.

Click Chemistry Reaction Diagram

Click_Chemistry cluster_SPPS Solid-Phase Peptide Synthesis cluster_Click On-Resin Click Chemistry (CuAAC) AzidePeptide Peptide-Resin with -N3 Reaction Cu(I) Catalyst Sodium Ascorbate AzidePeptide->Reaction Alkyne Alkyne-Molecule (e.g., Dye) Alkyne->Reaction Cleavage Cleavage & Deprotection Reaction->Cleavage FinalProduct Conjugated Peptide Cleavage->FinalProduct

Caption: Workflow for on-resin CuAAC of an azide-peptide.

Quantitative Data Summary

While specific data for H-(Gly)3-Lys(N3)-OH is not extensively published, the following table summarizes typical outcomes for the incorporation of azidolysine derivatives in Fmoc-SPPS based on available literature for analogous compounds.[3]

ParameterTypical RangeNotes
Coupling Efficiency >95%Monitored by Kaiser test. Double coupling may be required in some cases.
Crude Purity (Post-Cleavage) 70-90%Highly dependent on the peptide sequence and synthesis conditions.[4]
On-Resin CuAAC Yield >90%Generally a very efficient reaction on solid support.[1]
Azide Stability (Cleavage) >95%With appropriate non-thiol scavengers (e.g., TIS, DODT).

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, extend the reaction time or perform a second coupling with fresh reagents. The tri-glycine linker in H-(Gly)3-Lys(N3)-OH is designed to improve solubility and coupling kinetics.

  • Azide Reduction: The primary cause of azide reduction is the use of certain scavengers in the TFA cleavage cocktail.[5] Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) are strong reducing agents and should be avoided.[5] Dithiothreitol (DTT) is a safer thiol alternative if required.[6]

  • Copper Toxicity in Biological Applications: For applications where residual copper is a concern, consider using copper-free click chemistry (SPAAC) with a strained alkyne (e.g., DBCO, BCN) or employing copper-chelating resins for post-reaction cleanup.[2]

  • Solubility of Azide-Peptides: While the glycine (B1666218) linker enhances hydrophilicity, peptides with multiple azide modifications can sometimes show reduced solubility.[3] Careful selection of purification and handling solvents is recommended.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with H-(Gly)3-Lys(N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2][3][4] This reaction forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, a process that is highly efficient and bioorthogonal, meaning it does not interfere with biological systems.[1][4] The H-(Gly)3-Lys(N3)-OH hydrochloride is a versatile peptide-based building block featuring a terminal azide group on the lysine (B10760008) side chain, making it an ideal substrate for CuAAC-mediated bioconjugation.

These application notes provide a detailed protocol for the conjugation of this compound to an alkyne-modified cytotoxic drug, doxorubicin (B1662922), as a model system for the development of peptide-drug conjugates (PDCs). PDCs are an emerging therapeutic modality designed to deliver potent cytotoxic agents specifically to cancer cells, thereby increasing efficacy and reducing off-target toxicity.[5][6] The presented workflow covers the synthesis, purification, and characterization of the resulting conjugate, along with a relevant signaling pathway targeted in cancer therapy.

Key Applications

  • Peptide-Drug Conjugate (PDC) Synthesis: Covalent attachment of cytotoxic drugs to peptides for targeted cancer therapy.

  • Bioconjugation: Labeling of peptides with fluorescent probes, biotin, or other reporter molecules for imaging and diagnostic applications.

  • Material Science: Functionalization of polymers and surfaces with peptides to create novel biomaterials.

  • Drug Discovery: Rapid generation of compound libraries for high-throughput screening.[7]

Experimental Protocols

Synthesis of a Peptide-Drug Conjugate: (Gly)3-Lys-Doxorubicin

This protocol describes the CuAAC reaction between this compound and an alkyne-functionalized doxorubicin.

Materials:

  • This compound

  • Alkyne-modified Doxorubicin

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF)

  • Deionized water

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in deionized water.

    • Prepare a 10 mM solution of alkyne-modified doxorubicin in DMF.

    • Prepare a 50 mM solution of CuSO4 in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM solution of THPTA in deionized water.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine 100 µL of the this compound solution (1 µmol, 1 equivalent) and 120 µL of the alkyne-modified doxorubicin solution (1.2 µmol, 1.2 equivalents).

    • Add 400 µL of a 1:1 (v/v) mixture of DMF and deionized water.

    • In a separate tube, premix 10 µL of the CuSO4 solution (0.5 µmol, 0.5 equivalents) and 10 µL of the THPTA solution (0.5 µmol, 0.5 equivalents). Let it stand for 2 minutes.

    • Add the premixed catalyst solution to the reaction mixture.

    • Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate solution (2 µmol, 2 equivalents).

    • Vortex the reaction mixture gently and allow it to react at room temperature for 4-12 hours, protected from light.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

Purification of the Peptide-Drug Conjugate

The crude reaction mixture is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Protocol:

  • Sample Preparation:

    • Dilute the crude reaction mixture with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Purification:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 10 mL/min.

    • Monitor the elution profile at 220 nm and 480 nm (for doxorubicin).

    • Collect the fractions corresponding to the product peak.

  • Post-Purification Processing:

    • Combine the pure fractions and lyophilize to obtain the purified (Gly)3-Lys-Doxorubicin conjugate as a solid.

Characterization of the Peptide-Drug Conjugate

The identity and purity of the final product are confirmed by mass spectrometry and NMR.[11][12][13][14]

  • Mass Spectrometry (ESI-MS): The molecular weight of the purified conjugate is determined to confirm the successful conjugation.

  • NMR Spectroscopy (¹H NMR): Provides structural confirmation of the triazole ring formation and the integrity of the peptide and drug moieties.

Data Presentation

The following table summarizes the expected quantitative data for the CuAAC synthesis of the (Gly)3-Lys-Doxorubicin conjugate.

ParameterValueMethod of Determination
Reactants
H-(Gly)3-Lys(N3)-OH HCl (equivalents)1.0-
Alkyne-Doxorubicin (equivalents)1.2-
CuSO4 (equivalents)0.5-
Sodium Ascorbate (equivalents)2.0-
THPTA (equivalents)0.5-
Reaction Conditions
SolventDMF/H₂O (1:1)-
TemperatureRoom Temperature-
Reaction Time4-12 hoursTLC, LC-MS
Results
Yield of Crude Product>90%LC-MS
Yield of Purified Product65-80%Isolated Yield
Purity of Final Product>98%RP-HPLC
Characterization
Expected Mass [M+H]⁺Calculated ValueESI-MS
Observed Mass [M+H]⁺Experimental ValueESI-MS

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the CuAAC reaction to the characterization of the final peptide-drug conjugate.

experimental_workflow reagents Reactants H-(Gly)3-Lys(N3)-OH Alkyne-Doxorubicin reaction CuAAC Reaction reagents->reaction catalyst Catalyst System CuSO4 / NaAsc THPTA catalyst->reaction purification Purification (RP-HPLC) reaction->purification Crude Product characterization Characterization (MS, NMR) purification->characterization Purified Fractions final_product Purified Conjugate (Gly)3-Lys-Doxorubicin characterization->final_product Confirmed Structure signaling_pathway cluster_membrane Cell Membrane lhrh_receptor LHRH Receptor g_protein Gαi Protein lhrh_receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition pdc Peptide-Drug Conjugate pdc->lhrh_receptor Binding camp cAMP ac->camp pka Protein Kinase A camp->pka Activation proliferation Cell Proliferation (Inhibited) pka->proliferation Inhibition

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with H-(Gly)3-Lys(N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1][2] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic metal catalysts, making it ideal for in vivo applications, including live-cell imaging, drug targeting, and the preparation of protein-small molecule conjugates.[3][4] This is achieved through the reaction of an azide-functionalized molecule with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononynes (BCN).[1][5] The driving force for this reaction is the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage under physiological conditions.[6]

H-(Gly)3-Lys(N3)-OH hydrochloride is a click chemistry reagent featuring a terminal azide (B81097) group, making it a versatile building block for bioconjugation.[3][7] This document provides detailed protocols for the application of this compound in SPAAC reactions, along with relevant technical data and visualizations to guide researchers in their experimental design.

Data Presentation

Quantitative Data on SPAAC Kinetics

The rate of a SPAAC reaction is highly dependent on the structure of the cyclooctyne. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, which can serve as a reference for predicting the reaction kinetics with H-(Gly)3-Lys(N3)-OH.

Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DIBO (4-dibenzocyclooctynol)0.0567 ± 0.0027[8]
DIBO-carbamate0.0696 ± 0.0019[8]
DIBO-ketone0.2590 ± 0.0067[8]
DIBO-oxime0.0611 ± 0.0035[8]

Note: Reaction conditions were in methanol (B129727) at 25 ± 0.1 °C.[8] Rate constants can be influenced by the solvent, temperature, and specific substitutions on the reactants.

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a DBCO-functionalized molecule. This protocol can be adapted for various applications, including the labeling of proteins, surfaces, or other molecules.

Materials
  • This compound

  • DBCO-functionalized molecule (e.g., DBCO-NHS ester, DBCO-protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol: SPAAC Conjugation of H-(Gly)3-Lys(N3)-OH to a DBCO-Functionalized Molecule
  • Preparation of Reactants:

    • Dissolve this compound in PBS to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent. For instance, DBCO-NHS esters are typically dissolved in DMSO to create a stock solution (e.g., 10 mM).[9] If conjugating to a protein, the DBCO-labeled protein should be in a suitable buffer like PBS at a concentration of 1-10 mg/mL.[10]

  • Reaction Setup:

    • In a reaction tube, combine the H-(Gly)3-Lys(N3)-OH solution with the DBCO-functionalized molecule.

    • A molar excess of one of the reactants is often used to drive the reaction to completion. A 1.5 to 20-fold molar excess of the H-(Gly)3-Lys(N3)-OH peptide is a common starting point.[10][11]

    • If using a DMSO stock solution, ensure the final concentration of DMSO in the reaction mixture is kept low (ideally below 10% v/v) to avoid negative effects on biomolecules.[10]

  • Incubation:

    • Gently mix the reaction solution.

    • Incubate the reaction at room temperature or 37°C.[10]

    • Reaction times can vary from 1 to 12 hours, or even overnight, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[9] The progress of the reaction can be monitored by techniques such as LC-MS or, in the case of DBCO, by monitoring the decrease in UV absorbance at around 310 nm.[9]

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the resulting conjugate to remove unreacted starting materials.

    • The choice of purification method will depend on the properties of the conjugate. Common methods include size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).[9]

  • Characterization:

    • Characterize the final conjugate to confirm successful ligation. Techniques such as mass spectrometry, SDS-PAGE (for protein conjugates), and UV-Vis spectroscopy can be employed.

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide H-(Gly)3-Lys(N3)-OH Transition_State [3+2] Cycloaddition (Strain Release) Azide->Transition_State + Cyclooctyne DBCO-Functionalized Molecule Cyclooctyne->Transition_State Triazole Stable Triazole Conjugate Transition_State->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC_Workflow Start Start Prepare_Reactants 1. Prepare Reactant Solutions - H-(Gly)3-Lys(N3)-OH in PBS - DBCO-Molecule in Buffer/DMSO Start->Prepare_Reactants Mix_Reactants 2. Mix Reactants (Control Molar Ratio) Prepare_Reactants->Mix_Reactants Incubate 3. Incubate (Room Temp or 37°C, 1-12h) Mix_Reactants->Incubate Monitor_Reaction 4. Monitor Reaction (Optional) (e.g., LC-MS, UV-Vis) Incubate->Monitor_Reaction Purify 5. Purify Conjugate (e.g., SEC, Dialysis, HPLC) Monitor_Reaction->Purify Characterize 6. Characterize Product (e.g., MS, SDS-PAGE) Purify->Characterize End End Characterize->End

Caption: General Experimental Workflow for SPAAC Conjugation.

References

Application Note: Synthesis of Antibody-Drug Conjugates (ADCs) using an Azide-Functionalized Linker

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols and application notes for the synthesis of antibody-drug conjugates (ADCs) utilizing the hydrophilic, azide-functionalized linker, H-(Gly)3-Lys(N3)-OH hydrochloride. The use of this linker enables the introduction of an azide (B81097) moiety onto the antibody, which can then be conjugated to a payload using highly specific and efficient bioorthogonal "click chemistry" reactions.[1][2] This method allows for the creation of more homogeneous and stable ADCs.[][4] Protocols for two primary click chemistry approaches, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are detailed, along with methods for ADC purification and characterization.

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[4][5] A critical component of an ADC is the linker, which connects the drug to the antibody.[6] The linker's properties influence the ADC's stability, pharmacokinetics, and efficacy.[][] Traditional conjugation methods often target native lysine (B10760008) or cysteine residues, resulting in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and conjugation sites, which can impact the therapeutic window.[8][9]

Click chemistry offers a modular and highly efficient approach to bioconjugation, providing greater control over the conjugation process.[4][10] By introducing a bioorthogonal handle, such as an azide group, onto the antibody, the drug-payload can be attached with high specificity and yield.[5] The H-(Gly)3-Lys(N3)-OH linker is designed for this purpose. Its peptide structure provides hydrophilicity, which can help mitigate aggregation issues sometimes seen with hydrophobic payloads, while the terminal azide group serves as a reactive handle for click chemistry.[11] This application note outlines the workflow for modifying an antibody with this linker and subsequently conjugating an alkyne-modified payload.

Principle of the Method

The overall synthesis is a two-stage process.

Stage 1: Antibody Modification. The primary amine of the H-(Gly)3-Lys(N3)-OH linker is conjugated to the antibody. This is typically achieved by modifying the surface-accessible lysine residues of the antibody. The carboxyl groups on the antibody's lysine side chains are activated (e.g., using EDC/Sulfo-NHS chemistry) to form a reactive ester, which then couples with the amine of the linker to form a stable amide bond. This step results in an azide-functionalized antibody (Ab-N3).

Stage 2: Payload Conjugation via Click Chemistry. The azide-functionalized antibody is then reacted with a drug-payload that has been pre-functionalized with an alkyne group. This conjugation is achieved via a click reaction, which forms a stable triazole ring.[12] Two common methods are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and an azide, catalyzed by a Copper(I) source.[12][13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where a strained cyclooctyne (B158145) (e.g., DBCO, BCN) reacts spontaneously with an azide.[8][10] This method is particularly useful for biological systems where copper toxicity is a concern.[]

The resulting ADC is then purified to remove excess reagents and characterized to determine purity, average DAR, and aggregation levels.

G cluster_stage1 Stage 1: Antibody Modification cluster_stage2 Stage 2: Payload Conjugation cluster_stage3 Stage 3: Purification & Characterization mAb Monoclonal Antibody (mAb) Activation Lysine Activation (e.g., EDC/NHS) mAb->Activation Linker H-(Gly)3-Lys(N3)-OH Linker mAb_N3 Azide-Functionalized Antibody (mAb-N3) Linker->mAb_N3 Activation->mAb_N3 Linker Conjugation ClickRxn Click Chemistry (CuAAC or SPAAC) mAb_N3->ClickRxn Payload Alkyne-Modified Drug Payload Payload->ClickRxn ADC_unpurified Crude ADC ClickRxn->ADC_unpurified Purification Purification (e.g., SEC, HIC) ADC_unpurified->Purification FinalADC Purified ADC Purification->FinalADC Characterization Characterization (LC-MS, etc.) FinalADC->Characterization

Caption: Overall workflow for ADC synthesis using an azide linker.

Experimental Protocols

Materials and Reagents
ReagentSupplierNotes
Monoclonal Antibody (mAb)User-definedShould be in an amine-free buffer (e.g., PBS).
This compoundMedChemExpress, etc.[14]The azide-functionalized peptide linker.
Alkyne-functionalized drug payloadUser-definede.g., DBCO-Drug for SPAAC, Terminal Alkyne-Drug for CuAAC.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher, SigmaFor carboxyl activation.
Sulfo-NHS (N-Hydroxysulfosuccinimide)Thermo Fisher, SigmaTo stabilize the active ester intermediate.
PBS (Phosphate-Buffered Saline), pH 7.4Standard lab supplyConjugation and storage buffer. Avoid azide-containing buffers.[8]
DMSO (Dimethyl sulfoxide)Standard lab supplyFor dissolving hydrophobic payloads.[10]
For CuAAC
Copper(II) Sulfate (CuSO4)Sigma-AldrichCatalyst precursor.[12]
THPTA or TBTA LigandSigma-AldrichStabilizes the Cu(I) oxidation state.[12]
Sodium Ascorbate (B8700270)Sigma-AldrichReducing agent to convert Cu(II) to Cu(I).[12]
For Purification
Desalting Columns (e.g., Zeba™ Spin)Thermo FisherFor buffer exchange and removal of small molecules.[10]
SEC or HIC ColumnsGE, Agilent, etc.For purification and analysis of the final ADC.[12]
Protocol 1: Antibody Modification with H-(Gly)3-Lys(N3)-OH

This protocol describes the conjugation of the linker to antibody lysine residues. The molar ratio of linker to mAb may need optimization to achieve the desired DAR.

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of amines (e.g., Tris) or sodium azide.[8]

  • Activation of Antibody:

    • Prepare fresh stock solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in water.

    • Add a 50-fold molar excess of EDC and Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody's glutamic and aspartic acid residues.

  • Linker Conjugation:

    • Immediately after activation, add this compound to the reaction mixture. A molar excess of 10-20 fold over the antibody is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Azide-Antibody (mAb-N3):

    • Remove excess linker and activation reagents by buffer exchanging the reaction mixture into PBS, pH 7.4, using a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's protocol.[10]

    • The resulting azide-functionalized antibody (mAb-N3) is now ready for payload conjugation.

Protocol 2A: Payload Conjugation via CuAAC

This protocol is for conjugating a terminal alkyne-payload to the mAb-N3.[12]

  • Preparation of Stock Solutions:

    • Prepare a 100 mM CuSO4 solution in water.

    • Prepare a 200 mM THPTA ligand solution in water.

    • Prepare a 100 mM sodium ascorbate solution in water (must be made fresh).

    • Dissolve the alkyne-payload in DMSO to a stock concentration of 10-20 mM.

  • Catalyst Complex Formation: Mix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for 5 minutes to form the Cu(I)-ligand complex.[12]

  • Conjugation Reaction:

    • In a reaction tube, combine the mAb-N3 with the alkyne-payload. A typical starting molar ratio of payload to antibody is 4:1 to 10:1.[12]

    • Add the pre-formed Cu(I)/THPTA complex to the reaction (final concentration ~25 equivalents relative to the payload).

    • Initiate the reaction by adding sodium ascorbate (final concentration ~40 equivalents relative to the payload).[12]

    • Mix gently and incubate at room temperature for 1-2 hours, protecting the reaction from light.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and catalyst components.[12]

Protocol 2B: Payload Conjugation via SPAAC

This protocol is for conjugating a strained alkyne (e.g., DBCO)-payload to the mAb-N3.[8][10]

  • Preparation of Stock Solution: Dissolve the DBCO-functionalized drug-linker in DMSO to a stock concentration of ~25 mM.[8][10]

  • Conjugation Reaction:

    • To the mAb-N3 solution (e.g., 10 mg/mL in PBS), add the DBCO-payload stock solution. A 5- to 10-fold molar excess of the DBCO-payload is recommended. The final DMSO concentration should ideally be kept below 10% (v/v).[8]

    • Allow the reaction to incubate at room temperature for 2-4 hours or at 4°C for 12-24 hours.[8][10] The reaction can be monitored by LC-MS.

  • Purification:

    • Remove excess, unreacted DBCO-payload using a desalting column equilibrated with PBS.[10]

    • Further purification, if necessary, can be performed using SEC or HIC to remove any aggregates and isolate the desired ADC species.

G cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway mAb_N3_C mAb-N3 Catalyst Cu(I) Catalyst + Ligand + Ascorbate mAb_N3_C->Catalyst Alkyne_Drug_C Terminal Alkyne-Drug Alkyne_Drug_C->Catalyst ADC_C ADC (Triazole Linkage) Catalyst->ADC_C mAb_N3_S mAb-N3 Spontaneous Spontaneous Reaction (No Catalyst) mAb_N3_S->Spontaneous DBCO_Drug_S Strained Alkyne (DBCO)-Drug DBCO_Drug_S->Spontaneous ADC_S ADC (Triazole Linkage) Spontaneous->ADC_S

Caption: Comparison of CuAAC and SPAAC conjugation pathways.

Data Presentation and Characterization

Proper characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.[15][16]

Comparison of Click Chemistry Methodologies
FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Citation(s)
Catalyst Copper(I) requiredNone (Copper-free)[8]
Biocompatibility Potentially cytotoxic due to copperHighly bioorthogonal and biocompatible[]
Reaction Speed Very fast (typically 1-2 hours)Slower (typically 2-24 hours)[8][12]
Alkyne Reagent Simple terminal alkyneBulky, hydrophobic strained cyclooctyne (DBCO, BCN)[8][10]
Main Advantage Fast kinetics, uses simple alkynesExcellent for in-vivo or cellular applications[][13]
Main Disadvantage Copper can cause protein denaturation or aggregationReagents can be more expensive and hydrophobic[8]
ADC Characterization Techniques

After purification, the ADC should be characterized to determine key quality attributes.

TechniqueParameter MeasuredTypical Expected OutcomeCitation(s)
UV-Vis Spectroscopy Average Drug-to-Antibody Ratio (DAR)Provides an estimate of average drug load per antibody.[15]
Hydrophobic Interaction Chromatography (HIC) DAR distribution, purityResolves species with different numbers of drugs (DAR 0, 2, 4...).[8]
Size Exclusion Chromatography (SEC) Purity, presence of aggregatesMonomer peak should be >95%. High molecular weight peaks indicate aggregation.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Average DAR, drug distribution, site of conjugationConfirms covalent conjugation and provides precise mass data for different DAR species.[17][18]
Antigen Binding Assay (e.g., ELISA, SPR) Binding affinity to target antigenAffinity should be comparable to the unconjugated antibody.[15]

Mechanism of Action

The therapeutic activity of the synthesized ADC follows a multi-step process that relies on the specific targeting by the antibody.

G cluster_moa ADC Mechanism of Action ADC 1. ADC Circulates in Bloodstream Binding 2. Selective Binding to Antigen on Cancer Cell ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 6. Cytotoxic Payload Induces Apoptosis Release->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.
  • Targeting: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[6]

  • Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex, typically through endocytosis.[6]

  • Payload Release: The complex is trafficked to intracellular compartments, usually lysosomes. Inside the lysosome, the linker is designed to be cleaved (if cleavable) by enzymes or the acidic environment, releasing the active cytotoxic payload.[]

  • Cell Killing: The freed payload can then bind to its intracellular target (e.g., DNA, microtubules), leading to cell cycle arrest and apoptosis (programmed cell death).[5]

Conclusion

The use of this compound provides a robust method for producing ADCs via click chemistry. This approach offers significant advantages over traditional random conjugation methods, including improved reaction specificity, control over the conjugation site, and the potential for more homogeneous ADC products.[][4] Both CuAAC and SPAAC protocols are effective, with the choice depending on the specific application and sensitivity of the antibody and payload to copper.[8] Careful purification and comprehensive characterization are critical for ensuring the production of a safe and effective therapeutic agent.[16][17]

References

Application Notes and Protocols for the Bioconjugation of H-(Gly)3-Lys(N3)-OH hydrochloride to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The covalent attachment of fluorescent probes to peptides is a powerful technique for elucidating biological processes. H-(Gly)3-Lys(N3)-OH hydrochloride is a versatile peptide containing a terminal azide (B81097) group, which allows for its specific conjugation to alkyne-functionalized fluorescent dyes via "click chemistry". This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an ideal tool for creating fluorescently labeled peptides for various applications.[1][2]

The resulting fluorescently labeled (Gly)3-Lys peptide can be utilized in a range of research areas:

  • Enzyme Activity Assays: Peptides containing the Lys-Gly motif can serve as substrates for enzymes such as lysyl oxidase and collagen lysyl hydroxylase.[3][4] A fluorescently labeled version of this peptide can be used to monitor enzyme activity through changes in fluorescence upon substrate binding or cleavage.

  • Cellular Uptake and Localization Studies: The triglycine (B1329560) motif can influence the flexibility and bioavailability of the peptide.[5] Fluorescently labeling the peptide enables the visualization and tracking of its uptake, transport, and localization within living cells using techniques like fluorescence microscopy and flow cytometry.

  • Receptor Binding Assays: The Gly-Lys sequence may be involved in binding to specific cellular receptors or proteins.[6][7] A fluorescent conjugate can be used to study these binding events, determine binding affinities, and screen for potential inhibitors.

  • Drug Delivery Systems: Peptides are explored as components of drug delivery systems.[8] Attaching a fluorescent probe allows for the investigation of the delivery vehicle's stability, biodistribution, and cellular targeting capabilities.

Two primary methods are employed for the bioconjugation of this compound to alkyne-modified fluorescent probes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, forming a stable triazole linkage.[2][9][10] It is highly efficient, with reported conjugation efficiencies for peptides exceeding 95%.[9] However, the potential cytotoxicity of copper may be a concern for in vivo applications or live-cell imaging.[1]

  • SPAAC: This is a copper-free alternative that employs a strained cyclooctyne (B158145) derivative (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst.[1][11][12] SPAAC is particularly well-suited for applications in living systems where the presence of copper is undesirable.[1]

The choice between CuAAC and SPAAC depends on the specific application, the nature of the fluorescent probe, and the biological system under investigation.

Experimental Protocols

Herein, we provide detailed protocols for both CuAAC and SPAAC-mediated bioconjugation of this compound to an alkyne-functionalized fluorescent probe.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized coumarin (B35378) dye.

Materials:

  • This compound

  • Alkyne-functionalized coumarin (e.g., 7-Ethynylcoumarin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.0

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the reaction buffer.

    • Prepare a 10 mM stock solution of the alkyne-functionalized coumarin in DMF or DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • This compound solution (e.g., 10 µL of 10 mM stock, for a final concentration of 1 mM in a 100 µL reaction).

      • Alkyne-functionalized coumarin solution (e.g., 12 µL of 10 mM stock, for a 1.2 molar equivalent).

      • Reaction buffer to bring the volume to 82.5 µL.

    • Prepare a premix of the copper catalyst by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Vortex briefly.

    • Add the 7.5 µL of the copper catalyst premix to the reaction tube.

  • Initiation of the Reaction:

    • To start the reaction, add 10 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture.

    • Vortex the tube gently to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS to determine its completion.

  • Purification:

    • Purify the fluorescently labeled peptide conjugate from unreacted starting materials and catalyst using RP-HPLC.

    • Lyophilize the collected fractions containing the purified product.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

    • Determine the concentration of the fluorescently labeled peptide using UV-Vis spectroscopy based on the absorbance of the fluorophore.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a dibenzocyclooctyne (DBCO)-functionalized fluorescent probe.

Materials:

  • This compound

  • DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvent: DMSO

  • Purification system: RP-HPLC or size-exclusion chromatography

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the reaction buffer.

    • Prepare a 10 mM stock solution of the DBCO-functionalized fluorescent probe in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution (e.g., 10 µL of 10 mM stock).

    • Add 1.2 to 2 molar equivalents of the DBCO-functionalized fluorescent probe stock solution (e.g., 12-20 µL of 10 mM stock).

    • Adjust the final volume with the reaction buffer to achieve a suitable concentration (e.g., 1 mM).

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific DBCO derivative.[13]

    • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification:

    • Purify the conjugate using RP-HPLC or size-exclusion chromatography to remove excess fluorescent probe.

    • Lyophilize the purified product.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry and analytical RP-HPLC.

    • Quantify the product using UV-Vis spectroscopy.

Data Presentation

The following tables summarize typical quantitative data for click chemistry reactions involving peptides.

Table 1: Reaction Parameters for CuAAC Bioconjugation

ParameterTypical Value/RangeReference
Peptide Concentration1 - 10 mM[14]
Fluorophore Molar Excess1.2 - 2 equivalents[14]
CuSO₄ Concentration0.1 - 2 mM[15][16]
Ligand (THPTA) Concentration0.5 - 10 mM (5x molar excess to Cu)[15][16]
Sodium Ascorbate Concentration5 - 100 mM[15][16]
Reaction Time1 - 8 hours[9]
Reaction TemperatureRoom Temperature[9]
Conjugation Efficiency> 95%[9]

Table 2: Reaction Parameters for SPAAC Bioconjugation

ParameterTypical Value/RangeReference
Peptide Concentration1 - 10 mM
Cyclooctyne-Fluorophore Molar Excess1.2 - 2 equivalents
Reaction Time1 - 12 hours[13]
Reaction TemperatureRoom Temperature to 37°C[11]
SolventAqueous buffer (e.g., PBS) with minimal DMSO[11]

Mandatory Visualization

Bioconjugation_Workflow Bioconjugation of H-(Gly)3-Lys(N3)-OH to a Fluorescent Probe cluster_reactants Reactants cluster_reaction Click Chemistry Reaction cluster_downstream Downstream Processing Peptide H-(Gly)3-Lys(N3)-OH (Azide-functionalized) Reaction_Type Choose Method: CuAAC or SPAAC Peptide->Reaction_Type Probe Alkyne-functionalized Fluorescent Probe Probe->Reaction_Type Conjugation Covalent Bond Formation (Triazole Linkage) Reaction_Type->Conjugation Purification Purification (e.g., RP-HPLC) Conjugation->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization Final_Product Fluorescently Labeled (Gly)3-Lys Peptide Characterization->Final_Product

Caption: Workflow for the bioconjugation of an azide-functionalized peptide to a fluorescent probe.

Biological_Application_Pathway Application of Fluorescently Labeled (Gly)3-Lys Peptide Labeled_Peptide Fluorescently Labeled (Gly)3-Lys Peptide Cell Target Cell Labeled_Peptide->Cell Binding Binding/ Uptake Labeled_Peptide->Binding Receptor Cell Surface Receptor or Transporter Cell->Receptor Receptor->Binding Enzyme Intracellular Enzyme (e.g., Lysyl Oxidase) Binding->Enzyme Interaction Substrate Interaction/ Modification Enzyme->Interaction Signal Fluorescence Signal Change Interaction->Signal Imaging Visualization & Quantification (Microscopy, Flow Cytometry) Signal->Imaging

Caption: A potential biological application pathway for a fluorescently labeled (Gly)3-Lys peptide.

References

Application Notes and Protocols for Peptide Cyclization using H-(Gly)3-Lys(N3)-OH Hydrochloride and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cyclization of the linear peptide H-(Gly)3-Lys(N3)-OH hydrochloride using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method offers a robust and efficient means to generate cyclic peptides with enhanced conformational stability and biological activity.

Introduction

Cyclic peptides often exhibit superior therapeutic properties compared to their linear counterparts, including increased stability against enzymatic degradation, enhanced receptor affinity, and improved bioavailability.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and bioorthogonal method for peptide cyclization.[3][4][5] This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097).[6]

This document outlines the synthesis of a cyclic peptide from the linear precursor this compound. The azide functionality is present on the lysine (B10760008) side chain, which will react with a suitable alkyne-containing molecule to form the cyclic structure. Both on-resin and solution-phase cyclization protocols are provided, followed by purification and characterization methods.

Materials and Reagents

ReagentSupplierGrade
This compoundMedChemExpress≥98%
Propargylglycine (B1618536) (Pra) or other alkyne linkerVarious≥98%
Rink Amide ResinVarious100-200 mesh
Fmoc-amino acidsVariousSynthesis Grade
HBTUVariousSynthesis Grade
DIEAVariousSynthesis Grade
PiperidineVariousSynthesis Grade
Copper(I) Bromide (CuBr)Various≥99%
Sodium Ascorbate (B8700270)Various≥99%
2,6-LutidineVariousReagent Grade
Dimethylformamide (DMF)VariousAnhydrous
Dichloromethane (B109758) (DCM)VariousACS Grade
Acetonitrile (B52724) (ACN)VariousHPLC Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Diethyl etherVariousACS Grade

Experimental Protocols

Two primary methods for the cyclization of H-(Gly)3-Lys(N3)-OH are detailed below: on-resin cyclization and solution-phase cyclization. For intramolecular cyclization, the linear peptide must first be synthesized with a terminal alkyne. A common strategy is the incorporation of propargylglycine (Pra) at the N-terminus.

Protocol 1: On-Resin Synthesis and Cyclization of cyclo-[(Gly)3-Lys(N3)-Pra]

This protocol describes the solid-phase synthesis of the linear peptide H-Pra-(Gly)3-Lys(N3)-OH on Rink Amide resin, followed by on-resin cyclization.

1.1. Linear Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

Standard Fmoc-based solid-phase peptide synthesis is employed to assemble the linear peptide on Rink Amide resin. The synthesis follows the sequence: Lys(N3), Gly, Gly, Gly, Pra.

1.2. On-Resin Cyclization (CuAAC)

  • Swell the peptide-resin (containing the linear H-Pra-(Gly)3-Lys(N3)-peptide) in dichloromethane (DCM) (10 mL/g resin) for 10 minutes.[7]

  • Degas dimethylformamide (DMF) by bubbling nitrogen through it for at least 15 minutes.

  • Dissolve Copper(I) Bromide (CuBr) (1 equivalent based on resin loading) in the degassed DMF.[7]

  • Remove the DCM from the resin and add the CuBr solution.

  • Add 1 equivalent of 0.1 M aqueous sodium ascorbate solution.[7]

  • Add 10 equivalents of 2,6-lutidine and 10 equivalents of N,N-Diisopropylethylamine (DIEA).[7]

  • Purge the reaction vessel with nitrogen for 5 minutes.

  • Seal the vessel and shake gently at room temperature for 16-18 hours.[7]

  • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and isopropanol/DMSO (5:3 v/v) (3x).[7]

  • Dry the resin under vacuum.

1.3. Cleavage and Deprotection

  • Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Solution-Phase Cyclization of H-(Gly)3-Lys(N3)-Pra-OH

This protocol involves the synthesis and purification of the linear peptide, followed by cyclization in solution.

2.1. Linear Peptide Synthesis and Purification

  • Synthesize the linear peptide H-Pra-(Gly)3-Lys(N3)-OH using standard SPPS as described in 1.1.

  • Cleave the peptide from the resin and deprotect as described in 1.3.

  • Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

2.2. Solution-Phase Cyclization (CuAAC)

  • Dissolve the purified linear peptide in a degassed mixture of acetonitrile (MeCN) and water (e.g., 1:1 v/v) to a final concentration of 0.1-1.0 mM. Lower concentrations favor intramolecular cyclization.

  • Add CuBr (1 equivalent) and sodium ascorbate (1.1 equivalents).

  • Add 2,6-lutidine (10 equivalents) and DIEA (10 equivalents).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction progress by analytical RP-HPLC or LC-MS.

Purification and Characterization

Purification:

The crude cyclic peptide is purified by preparative RP-HPLC using a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[8] Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry. Pure fractions are pooled and lyophilized.

Characterization:

  • Mass Spectrometry (MS): The molecular weight of the cyclic peptide is confirmed by ESI-MS or MALDI-TOF MS.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2D NMR (COSY, TOCSY, NOESY) can be used to confirm the cyclic structure and determine the three-dimensional conformation of the peptide in solution.[13]

Quantitative Data Summary

The following table summarizes typical yields and purity for peptide cyclization reactions using CuAAC. Note that yields can vary depending on the peptide sequence, reaction conditions, and purification efficiency.

Cyclization MethodPeptide SequenceReported Yield (%)Purity (%)Reference
On-Resin (General)Various helical peptides60-75>95[14]
Solution-Phase (General)Library of 16 isomers31-90>95[6]

Visualizations

Experimental Workflow for On-Resin Peptide Cyclization

On_Resin_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization (CuAAC) cluster_Final Cleavage, Purification & Analysis Resin Rink Amide Resin Coupling1 Fmoc-Lys(N3)-OH Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Fmoc-Gly-OH Coupling (x3) Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Fmoc-Pra-OH Coupling Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 LinearPeptide Linear Peptide on Resin Deprotection3->LinearPeptide AddReagents Add CuBr, NaAsc, Lutidine, DIEA in DMF LinearPeptide->AddReagents Reaction React 16-18h at RT AddReagents->Reaction Wash Wash Resin Reaction->Wash CyclicPeptideResin Cyclic Peptide on Resin Wash->CyclicPeptideResin Cleavage TFA Cleavage CyclicPeptideResin->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization MS & NMR Analysis Purification->Characterization FinalProduct Pure Cyclic Peptide Characterization->FinalProduct

Caption: Workflow for on-resin synthesis and cyclization of a peptide.

Logical Relationship of CuAAC Reaction Components

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System Azide Peptide-Azide (H-(Gly)3-Lys(N3)-...) Product Cyclic Peptide (Triazole Linkage) Azide->Product Alkyne Peptide-Alkyne (...-Pra-OH) Alkyne->Product Cu_II Cu(II) Source (e.g., CuSO4 or oxidized Cu(I)) ReducingAgent Reducing Agent (Sodium Ascorbate) Cu_II->ReducingAgent Cu_I Active Catalyst Cu(I) ReducingAgent->Cu_I Reduction Ligand Optional Ligand (e.g., TBTA, THPTA) Cu_I->Ligand Stabilization Cu_I->Product Catalysis IGF1_Signaling cluster_downstream Downstream Signaling IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds & Activates IGFBP IGF Binding Protein IGF1->IGFBP Binds & Inactivates PI3K PI3K/Akt Pathway IGF1R->PI3K MAPK MAPK/ERK Pathway IGF1R->MAPK CyclicPeptide Cyclic (Gly)3-Lys Peptide (Hypothesized) CyclicPeptide->IGFBP Potentially Competes with IGF-1 for Binding CellSurvival Cell Survival PI3K->CellSurvival CellGrowth Cell Growth & Proliferation MAPK->CellGrowth

References

On-Resin Click Chemistry with H-(Gly)3-Lys(N3)-OH Hydrochloride: Application Notes and Protocols for Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of H-(Gly)3-Lys(N3)-OH hydrochloride in on-resin click chemistry. This versatile reagent allows for the efficient and site-specific incorporation of a triglycyl-azidolysine moiety into peptides during solid-phase peptide synthesis (SPPS). The azide (B81097) group serves as a chemical handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click" reaction. This methodology is particularly relevant in drug development for the synthesis of peptide conjugates, such as antibody-drug conjugates (ADCs), where the triglycine (B1329560) linker can play a crucial role in payload release.[1][2]

Introduction

Click chemistry has revolutionized the field of bioconjugation due to its high efficiency, specificity, and biocompatibility.[3] The CuAAC reaction, a cornerstone of click chemistry, forms a stable triazole linkage between an azide and a terminal alkyne.[4] The use of this compound in SPPS introduces a flexible and hydrophilic triglycine spacer terminating in a reactive azide group. This building block is fully compatible with standard Fmoc-based SPPS protocols.[3]

The resulting azide-modified, resin-bound peptide can be readily conjugated to a variety of alkyne-containing molecules, including small molecule drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.[5] This on-resin approach streamlines the synthesis of complex peptide conjugates by allowing for the crucial conjugation step to be performed while the peptide is still attached to the solid support, simplifying purification and handling.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The triglycine linker is of particular interest in ADC development. Once the ADC is internalized by a target cell, the linker can be susceptible to enzymatic cleavage within the lysosome, facilitating the release of the cytotoxic payload.[6]

  • Peptide PEGylation: On-resin click chemistry with H-(Gly)3-Lys(N3)-OH allows for the site-specific attachment of PEG chains to improve the pharmacokinetic properties of therapeutic peptides.

  • Fluorescent Labeling: The azide handle enables the straightforward attachment of alkyne-modified fluorescent dyes for use in imaging and diagnostic applications.

  • Peptide Cyclization: Intramolecular on-resin click reactions can be employed to generate cyclic peptides, which often exhibit enhanced stability and biological activity.[5]

Experimental Data

The following tables summarize representative quantitative data for on-resin click chemistry reactions. While specific yields for this compound are not extensively published, the data presented are typical for on-resin CuAAC reactions based on available literature for similar substrates.

Table 1: Representative On-Resin CuAAC Reaction Conditions and Yields

ParameterCondition/ValueReference
Resin Loading0.1 - 0.5 mmol/g[7]
Alkyne Reagent5 - 10 equivalents[3]
Copper(I) SourceCuSO₄/Sodium Ascorbate (B8700270) or CuI[3][8]
Copper(I) Equivalents0.5 - 2.0 equivalents[8]
Ligand (optional)TBTA, THPTA[9]
SolventDMF, DMSO, or mixtures with water[10]
Reaction Time4 - 24 hours[3][11]
TemperatureRoom Temperature[11]
Purity (crude) 70 - 95% [12]
Isolated Yield >75% [3][10][11]

Table 2: Comparison of On-Resin vs. Solution-Phase Click Chemistry

FeatureOn-Resin Click ChemistrySolution-Phase Click Chemistry
Purification Simplified; excess reagents washed awayOften requires chromatography
Reagent Use Large excess of reagents can be usedStoichiometric amounts often preferred
Reaction Monitoring More challengingEasily monitored by TLC, LC-MS
Scale Scalable for synthesisReadily scalable
Peptide Handling Minimized; peptide remains on solid supportRequires handling of potentially unstable peptides

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Azide-Modified Peptide

This protocol describes the incorporation of H-(Gly)3-Lys(N3)-OH into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • For coupling of this compound, use a similar procedure, ensuring complete dissolution and pre-activation.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the resin-bound azide-modified peptide.

Materials:

  • Azide-modified peptide-resin from Protocol 1

  • Alkyne-containing molecule (e.g., propargyl-functionalized drug) (5-10 eq.)

  • Copper(II) sulfate (B86663) (CuSO₄) (1 eq.)

  • Sodium ascorbate (2 eq.)

  • Solvent: DMF/H₂O (4:1) or DMSO

  • Washing solvents: DMF, water, DCM

Procedure:

  • Resin Swelling: Swell the azide-modified peptide-resin in the reaction solvent for 30 minutes.

  • Prepare Reagent Solution: In a separate vial, dissolve the alkyne-containing molecule in the reaction solvent.

  • Prepare Catalyst Solution: In another vial, dissolve CuSO₄ and sodium ascorbate in the reaction solvent.

  • Reaction Setup: Add the alkyne solution to the swollen resin, followed by the catalyst solution.

  • Reaction: Shake the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF, water (to remove copper salts), DMF, and DCM.

  • Cleavage and Deprotection: Cleave the peptide conjugate from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide conjugate by reverse-phase HPLC.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Click On-Resin Click Chemistry cluster_Final Final Steps start Start with Resin deprotect1 Fmoc Deprotection start->deprotect1 wash1 Wash deprotect1->wash1 couple_aa Couple Fmoc-AA wash1->couple_aa wash2 Wash couple_aa->wash2 wash2->couple_aa Repeat for sequence couple_azide Couple H-(Gly)3-Lys(N3)-OH wash2->couple_azide wash3 Wash couple_azide->wash3 final_deprotect Final Fmoc Deprotection wash3->final_deprotect dry Wash & Dry final_deprotect->dry swell_resin Swell Azide-Peptide-Resin dry->swell_resin add_alkyne Add Alkyne Reagent swell_resin->add_alkyne add_catalyst Add Cu(I) Catalyst add_alkyne->add_catalyst react React (4-24h) add_catalyst->react wash4 Wash react->wash4 cleave Cleavage from Resin wash4->cleave purify RP-HPLC Purification cleave->purify end Pure Peptide Conjugate purify->end

Caption: Workflow for on-resin click chemistry.

Antibody-Drug Conjugate (ADC) Mechanism of Action

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell adc Antibody-Drug Conjugate (ADC) receptor Tumor Cell Antigen adc->receptor 1. Binding endocytosis 2. Receptor-Mediated Endocytosis endosome Endosome endocytosis->endosome 3. Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release 4. Linker Cleavage & Payload Release lysosome->payload_release payload Cytotoxic Payload payload_release->payload dna_damage DNA Damage payload->dna_damage 5. Target Engagement apoptosis Apoptosis dna_damage->apoptosis 6. Cell Death

References

Application Notes and Protocols for Incorporating H-(Gly)3-Lys(N3)-OH Hydrochloride into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. H-(Gly)3-Lys(N3)-OH hydrochloride is a versatile building block that introduces a tri-glycine linker and a bioorthogonal azide (B81097) handle into a peptide sequence. The azide group serves as a chemical reporter and a versatile functional group for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise conjugation of peptides to other molecules, including fluorophores, cytotoxic drugs for antibody-drug conjugates (ADCs), and polyethylene (B3416737) glycol (PEG) moieties for improved pharmacokinetics.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C12H22ClN7O5
Molecular Weight 379.80 g/mol
CAS Number 2737202-70-7
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in water and DMF
Storage Store at -20°C, desiccated

Applications

The incorporation of the H-(Gly)3-Lys(N3)-OH moiety into peptides offers several advantages in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The triglycine (B1329560) linker can be designed to be susceptible to cleavage by lysosomal proteases, enabling the controlled release of a conjugated cytotoxic payload within target cancer cells. The azide group allows for the efficient attachment of the drug molecule.

  • Peptide Labeling and Imaging: The azide handle facilitates the conjugation of fluorescent dyes or imaging agents, enabling the study of peptide localization, trafficking, and binding partners in vitro and in vivo.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains via click chemistry can improve the solubility, stability, and pharmacokinetic profile of therapeutic peptides.

  • Targeted Drug Delivery: Peptides containing this building block can be conjugated to targeting ligands, such as Luteinizing Hormone-Releasing Hormone (LHRH) analogs, to direct therapeutics to specific cell types that overexpress the corresponding receptor, such as certain cancer cells.

Experimental Workflow for Peptide Synthesis

The following diagram outlines the general workflow for incorporating H-(Gly)3-Lys(N3)-OH into a peptide sequence using Fmoc-SPPS.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Fmoc-SPPS Cycles cluster_final_steps Cleavage and Purification resin Select Resin (e.g., Rink Amide) swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Fmoc-AA-OH (or Fmoc-(Gly)3-Lys(N3)-OH) wash1->coupling wash2 Wash with DMF coupling->wash2 wash2->deprotection Repeat for each amino acid final_deprotection Final Fmoc Deprotection cleavage Cleave Peptide from Resin (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification characterization Characterize (MS, HPLC) purification->characterization LHRH_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LHRH_agonist LHRH Agonist Conjugate LHRH_R LHRH Receptor LHRH_agonist->LHRH_R Binding & Internalization G_protein Gq/11 Protein LHRH_R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC downstream Downstream Signaling (e.g., MAPK pathway) PKC->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Application Notes and Protocols for Live Cell Labeling with H-(Gly)3-Lys(N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of H-(Gly)3-Lys(N3)-OH hydrochloride, a novel azide-containing amino acid derivative, for the metabolic labeling of live cells. This reagent enables the introduction of a bioorthogonal azide (B81097) handle into newly synthesized proteins, which can then be visualized or captured via click chemistry. The protocols provided are based on established methods for similar azide-modified amino acids and may require optimization for specific cell types and experimental goals.

Introduction

This compound is a lysine (B10760008) derivative featuring a tri-glycine linker and a terminal azide group. When introduced to cell culture media, it is taken up by cells and incorporated into nascent polypeptide chains during protein synthesis. The exposed azide group serves as a bioorthogonal chemical reporter, allowing for covalent modification with a variety of probes bearing a complementary alkyne or cyclooctyne (B158145) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1][2] This two-step labeling strategy offers high specificity and efficiency for the detection, imaging, and enrichment of newly synthesized proteins in live or fixed cells. For live-cell imaging, SPAAC is the recommended method as it obviates the need for a cytotoxic copper catalyst.[3][4]

Principle of the Technology

The labeling process involves two key steps: metabolic incorporation and bioorthogonal ligation.

  • Metabolic Incorporation: Cells are incubated with this compound, which is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of lysine.

  • Bioorthogonal Ligation (Click Chemistry): The azide-labeled proteins are then specifically and efficiently reacted with a probe molecule containing a terminal alkyne (for CuAAC) or a strained cyclooctyne like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) (for SPAAC).[1][2][3] This probe can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and subsequent proteomic analysis, or a drug molecule for targeted delivery.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
ParameterLive Cell Imaging (SPAAC)Fixed Cell Analysis (CuAAC or SPAAC)Proteomics (Enrichment)
H-(Gly)3-Lys(N3)-OH HCl Concentration 10 - 100 µM50 - 500 µM100 µM - 1 mM
Metabolic Labeling Incubation Time 1 - 24 hours4 - 48 hours12 - 72 hours
DBCO/BCN-Fluorophore Concentration 5 - 25 µM10 - 50 µMN/A
Click Reaction Incubation Time (SPAAC) 30 - 60 minutes30 - 90 minutesN/A
Alkyne-Biotin Concentration (CuAAC) N/A10 - 50 µM50 - 100 µM
Click Reaction Incubation Time (CuAAC) N/A30 - 60 minutes1 - 2 hours

Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental design.

Table 2: Potential Applications and Corresponding Detection Methods
ApplicationLabeling StrategyDetection MethodKey Considerations
Visualization of Protein Synthesis Metabolic labeling + SPAAC with a DBCO-fluorophoreFluorescence Microscopy, Flow CytometryUse low fluorophore concentrations to minimize background.[5]
Pulse-Chase Analysis of Protein Turnover Pulse with H-(Gly)3-Lys(N3)-OH, chase with standard media, followed by click chemistryFluorescence Microscopy, Flow Cytometry, Western BlotOptimize chase duration to observe protein degradation.[6]
Identification of Newly Synthesized Proteins Metabolic labeling + CuAAC or SPAAC with an alkyne- or DBCO-biotin tagWestern Blot, Mass SpectrometryEnsure complete cell lysis and efficient capture on streptavidin beads.
Targeted Drug Delivery Metabolic labeling + SPAAC with a DBCO-drug conjugateCytotoxicity Assays, ImagingConfirm the stability and activity of the drug conjugate.[7][8]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Newly Synthesized Proteins via SPAAC

This protocol describes the labeling of live cells with this compound and subsequent visualization with a DBCO-conjugated fluorophore.

Materials:

  • This compound (stock solution in sterile water or PBS)

  • Live-cell imaging medium

  • DBCO-conjugated fluorophore (e.g., DBCO-Cy5, stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured in a suitable vessel for imaging (e.g., glass-bottom dish)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to ensure they are in a logarithmic growth phase during the labeling period.

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing the normal growth medium with the desired final concentration of this compound (e.g., 25 µM).

    • Remove the existing medium from the cells and gently wash once with warm PBS.

    • Add the labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 4-18 hours) under normal cell culture conditions (37°C, 5% CO2).

  • SPAAC Reaction:

    • Prepare the staining solution by diluting the DBCO-fluorophore stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 10 µM).

    • Remove the labeling medium and wash the cells twice with warm PBS.

    • Add the staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells three times with warm PBS.

    • Add fresh live-cell imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Enrichment of Newly Synthesized Proteins for Proteomic Analysis

This protocol details the labeling of cells, lysis, and enrichment of azide-labeled proteins using an alkyne-biotin tag via CuAAC for subsequent mass spectrometry analysis.

Materials:

  • This compound

  • Alkyne-biotin

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reaction buffer components:

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

Procedure:

  • Metabolic Labeling: Label cells with this compound as described in Protocol 1, potentially using higher concentrations and longer incubation times as indicated in Table 1.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • CuAAC Reaction (Click Chemistry):

    • To the cell lysate (e.g., 1 mg of total protein), add the alkyne-biotin to a final concentration of 50-100 µM.

    • Sequentially add the click chemistry reaction components: CuSO4 (e.g., 1 mM), THPTA (e.g., 5 mM), and freshly prepared sodium ascorbate (e.g., 5 mM).[9]

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is effective.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS).

    • Add pre-washed streptavidin-agarose beads to the lysate.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with rotation.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with decreasing concentrations of SDS, followed by PBS alone).

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads using an appropriate elution buffer (e.g., boiling in SDS-PAGE sample buffer).

    • The eluted proteins can then be processed for mass spectrometry analysis (e.g., in-gel or in-solution digestion).

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection cluster_applications Applications live_cells Live Cells add_reagent Incubate with H-(Gly)3-Lys(N3)-OH HCl live_cells->add_reagent labeled_cells Azide-Labeled Cells add_reagent->labeled_cells click_reaction Click Reaction with Alkyne/DBCO Probe labeled_cells->click_reaction analysis Analysis click_reaction->analysis imaging Imaging analysis->imaging proteomics Proteomics analysis->proteomics drug_delivery Drug Delivery analysis->drug_delivery

Figure 1. Experimental workflow for live cell labeling.

signaling_pathway cluster_incorporation Metabolic Incorporation cluster_click_chemistry Bioorthogonal Ligation azide_aa H-(Gly)3-Lys(N3)-OH trna_synthetase Aminoacyl-tRNA Synthetase azide_aa->trna_synthetase azide_trna Azide-Lysyl-tRNA trna_synthetase->azide_trna ribosome Ribosome azide_trna->ribosome nascent_protein Nascent Protein (Azide-Labeled) ribosome->nascent_protein labeled_protein Labeled Protein nascent_protein->labeled_protein SPAAC dbco_probe DBCO-Probe dbco_probe->labeled_protein

Figure 2. Cellular pathway of metabolic incorporation and labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal Insufficient metabolic labelingIncrease the concentration of H-(Gly)3-Lys(N3)-OH HCl or the incubation time. Ensure cells are healthy and actively dividing.
Inefficient click reactionCheck the quality and concentration of the DBCO-fluorophore. Ensure the reaction is performed under optimal conditions (temperature, time). For CuAAC, ensure fresh sodium ascorbate is used.
High background fluorescence Non-specific binding of the fluorophoreDecrease the concentration of the DBCO-fluorophore. Increase the number and duration of wash steps after the click reaction.
Autofluorescence of cellsImage cells before the click reaction to assess background levels. Use a fluorophore with excitation/emission spectra that minimize overlap with cellular autofluorescence.
Cell toxicity High concentration of labeling reagentPerform a dose-response curve to determine the optimal, non-toxic concentration of H-(Gly)3-Lys(N3)-OH HCl.
Copper toxicity (for CuAAC)For live-cell imaging, use SPAAC. For fixed cells, minimize the copper concentration and incubation time. Use a copper chelator in the wash steps.

Concluding Remarks

The use of this compound in combination with click chemistry provides a powerful and versatile platform for studying protein synthesis and dynamics in live cells. The protocols provided herein serve as a starting point for researchers to design and implement experiments for a wide range of applications, from fundamental cell biology to drug discovery and development. Careful optimization of the labeling and reaction conditions for each specific experimental system is crucial for obtaining reliable and reproducible results.

References

Application Note: Purification of H-(Gly)3-Lys(N3)-OH Hydrochloride Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible method for the purification of the hydrophilic peptide conjugate, H-(Gly)3-Lys(N3)-OH hydrochloride, using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol is optimized for high purity and recovery, making it suitable for demanding applications in drug development and bioconjugation. This document provides a comprehensive guide, including detailed experimental protocols, data presentation, and workflow visualizations to ensure successful implementation.

Introduction

This compound is a key building block in the field of bioconjugation and drug delivery, featuring a terminal azide (B81097) group for "click" chemistry applications. The purity of this peptide conjugate is paramount for the success of subsequent conjugation reactions and the overall efficacy and safety of the final product. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of peptides, separating molecules based on their hydrophobicity.[1] This application note outlines a validated RP-HPLC method for the purification of this highly polar tetrapeptide, addressing the challenges often associated with the retention and separation of hydrophilic molecules.

The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both modified with trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and retention of the polar peptide on the non-polar column.[2][3] The provided protocol is designed to yield high-purity this compound, suitable for a wide range of downstream applications.

Experimental Workflow

The overall process for the purification of this compound is depicted in the workflow diagram below. The process begins with the preparation of the crude peptide sample, followed by HPLC analysis and purification, and concludes with post-purification processing to obtain the final, high-purity product.

HPLC Purification Workflow cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject gradient Gradient Elution inject->gradient detect UV Detection (220 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize

A streamlined workflow for the HPLC purification of this compound.

Detailed Experimental Protocols

Materials and Equipment
  • Crude Peptide: this compound

  • Solvents:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA), sequencing grade

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector

    • Reverse-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative)

    • Syringe filters (0.22 µm)

    • Lyophilizer (freeze-dryer)

    • Vortex mixer

    • Analytical balance

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

To prepare 1 L of each mobile phase, add 1 mL of TFA to 999 mL of the respective solvent and degas thoroughly before use.

Sample Preparation
  • Accurately weigh the crude this compound peptide.

  • Dissolve the peptide in Mobile Phase A to a final concentration of 10 mg/mL.

  • Vortex the solution until the peptide is completely dissolved. Due to the hydrophilic nature of the peptide, it is crucial to dissolve the sample in a highly aqueous solution to ensure proper binding to the column at the start of the gradient.[4]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[5]

HPLC Method Parameters

The following parameters are recommended for both analytical and preparative scale purification. The injection volume and flow rate should be adjusted based on the column dimensions.

ParameterAnalytical Scale (4.6 mm ID)Preparative Scale (21.2 mm ID)
Column C18, 5 µm, 100 Å, 4.6x250 mmC18, 5 µm, 100 Å, 21.2x250 mm
Flow Rate 1.0 mL/min20.0 mL/min
Injection Volume 20 µL1-5 mL
Detection Wavelength 220 nm220 nm
Column Temperature AmbientAmbient
Gradient Program See Table 2See Table 2

Table 1: HPLC System Parameters

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase B (ACN)
0.00
5.00
35.020
40.095
45.095
46.00
55.00

This shallow gradient is designed to effectively separate the highly polar target peptide from closely eluting impurities.[3]

Fraction Collection and Post-Purification Processing
  • Monitor the UV chromatogram at 220 nm.

  • Collect fractions corresponding to the main peak, which represents the this compound peptide.

  • Analyze the purity of each collected fraction using analytical HPLC.

  • Pool the fractions with the desired purity (e.g., >98%).

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.

Results and Data Presentation

The described HPLC method provides excellent separation of the target peptide from synthesis-related impurities. The following table summarizes the expected quantitative data from a typical purification run.

Table 3: Representative Purification Data

ParameterValue
Crude Peptide Purity ~75%
Retention Time (Analytical) 15.8 minutes
Final Purity (Post-HPLC) >98%
Recovery Yield 85-90%
Molecular Weight (ESI-MS) Expected: 380.36, Observed: 380.40

Purification Strategy and Principles

The purification of this compound by RP-HPLC is based on the principles of hydrophobic interaction. The following diagram illustrates the logical relationship of the key factors influencing the separation.

Purification Principles Peptide H-(Gly)3-Lys(N3)-OH (Hydrophilic) Column C18 Stationary Phase (Hydrophobic) Peptide->Column Interaction Separation Successful Separation (High Purity) Peptide->Separation MobilePhaseA Mobile Phase A (0.1% TFA in Water) (Highly Polar) Column->MobilePhaseA Initial Binding Column->Separation MobilePhaseB Mobile Phase B (0.1% TFA in ACN) (Less Polar) MobilePhaseB->Column Elution TFA TFA (Ion-Pairing Agent) TFA->Peptide Increases Hydrophobicity TFA->Separation Gradient Gradient Elution (Increasing %B) Gradient->Separation Drives

Key principles governing the RP-HPLC separation of the hydrophilic peptide.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound. By employing a C18 column and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>98%) and good recovery, which are essential for subsequent applications in bioconjugation and drug development. The systematic approach outlined here can be readily adopted and scaled to meet various research and production needs.

References

Application Notes and Protocols for the Characterization of H-(Gly)3-Lys(N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-(Gly)3-Lys(N3)-OH hydrochloride is a synthetic peptide containing a tri-glycine motif and a lysine (B10760008) residue modified with an azide (B81097) group on its side chain.[1][2] This azide functionality makes it a valuable reagent for "click chemistry," a set of highly efficient and specific reactions used for bioconjugation.[1][3][4] Applications include the creation of antibody-drug conjugates (ADCs), fluorescently labeling biomolecules, and tethering molecules to surfaces.[1][3][5]

Given its role in creating precisely defined bioconjugates, rigorous analytical characterization of the this compound starting material is critical to ensure identity, purity, and quality.[6][7] This document provides detailed application notes and protocols for the comprehensive characterization of this peptide product using a suite of standard analytical techniques.

Overall Analytical Workflow

The characterization of this compound involves a multi-step analytical approach to confirm its identity, purity, and structural integrity. The workflow begins with chromatographic separation to assess purity, followed by mass spectrometry to confirm molecular weight and sequence. Spectroscopic and composition analysis provide further structural confirmation and quantification.

Analytical_Workflow cluster_0 Start: H-(Gly)3-Lys(N3)-OH HCl Product cluster_1 Purity Assessment cluster_2 Identity & Structural Confirmation cluster_3 Composition & Quantification cluster_4 Final Report Start Peptide Sample HPLC RP-HPLC Analysis Start->HPLC Assess Purity LCMS LC-MS Analysis HPLC->LCMS Confirm Mass NMR NMR Spectroscopy LCMS->NMR Elucidate Structure AAA Amino Acid Analysis NMR->AAA Verify Composition Report Certificate of Analysis AAA->Report Compile Data LCMS_Workflow cluster_0 Sample Introduction cluster_1 Separation & Ionization cluster_2 Mass Analysis cluster_3 Data Interpretation Sample Peptide Sample in Solution LC RP-HPLC Separation Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Full Scan (MS1) Determine [M+H]+ ESI->MS1 MS2 Fragmentation (MS/MS) (Optional) MS1->MS2 Sequence Tagging Mass_Match Compare Observed Mass to Theoretical Mass MS1->Mass_Match Confirmation Identity Confirmed Mass_Match->Confirmation If Match Structure_Data_Relationship cluster_0 Peptide Structure cluster_1 Analytical Technique cluster_2 Information Obtained Peptide H-(Gly)3-Lys(N3)-OH HPLC HPLC Peptide->HPLC MS Mass Spec Peptide->MS NMR NMR Peptide->NMR Gly 3 x Glycine AAA AAA Gly->AAA Lys 1 x Lysine Lys->AAA Azide Azide (-N3) Azide->NMR Backbone Peptide Backbone Backbone->NMR Purity Purity & RT HPLC->Purity Mass Molecular Weight MS->Mass Structure Connectivity & 3D Structure NMR->Structure Ratio Amino Acid Ratio AAA->Ratio

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting H-(Gly)3-Lys(N3)-OH Hydrochloride Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in click reactions with H-(Gly)3-Lys(N3)-OH hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in my CuAAC reaction with this compound?

Low yields in CuAAC reactions often stem from several key factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1][3]

  • Poor Reagent Quality: Impurities in either the azide (B81097) (H-(Gly)3-Lys(N3)-OH) or the alkyne partner can interfere with the reaction. Azides can also be unstable under certain conditions.[1]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1][4]

  • Ligand Issues: The choice of ligand and its concentration relative to the copper catalyst are critical for stabilizing the Cu(I) state and accelerating the reaction. An inappropriate ligand or an incorrect copper-to-ligand ratio can be detrimental.[1][5]

  • Side Reactions: The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1]

  • Solubility Issues: Poor solubility of the peptide, alkyne, or the final conjugate in the chosen solvent system can lead to precipitation and incomplete reaction.[6][7]

Q2: How can I improve the yield of my CuAAC reaction?

To improve your reaction yield, consider the following optimization strategies:

  • Degas Solvents: Thoroughly degas all solvents and solutions to remove dissolved oxygen, and maintain an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction.[4][8]

  • Use Fresh Reducing Agent: Ensure your sodium ascorbate (B8700270) solution is freshly prepared. A brownish color indicates oxidation, rendering it ineffective at reducing Cu(II) to Cu(I).[8]

  • Optimize Catalyst and Ligand Concentrations: A common starting point is a 1:5 ratio of copper to ligand.[4][9] You may need to screen different copper sources (e.g., CuSO₄, CuBr) and ligands (e.g., TBTA, THPTA).[4][5][10]

  • Adjust pH: The optimal pH for CuAAC is typically between 4 and 12.[3][4] For bioconjugations, a pH range of 7-9 is common.[4]

  • Consider Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve yields, especially with sterically hindered substrates.[4][8] However, be aware that higher temperatures can also promote side reactions.[4]

  • Increase Reactant Concentration: If working with dilute solutions, increasing the concentration of your reactants can improve the reaction rate.[4]

Q3: When should I consider using a copper-free click reaction like SPAAC?

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a valuable alternative to CuAAC, particularly in biological systems.[11][12] You should consider SPAAC when:

  • Your system is sensitive to copper: Copper can be cytotoxic or interfere with the function of certain biomolecules.[11][12][13]

  • You are working with live cells: SPAAC is bioorthogonal and does not require a toxic catalyst, making it ideal for in vivo applications.[14][]

  • Your peptide contains functional groups that chelate copper: Groups like free thiols or histidines can interfere with the copper catalyst.[4]

  • You want to simplify your purification: Eliminating the copper catalyst and ligands can streamline the purification process.[14]

H-(Gly)3-Lys(N3)-OH is compatible with both CuAAC and SPAAC, reacting with molecules containing alkyne groups in the former and with strained cyclooctynes (e.g., DBCO, BCN) in the latter.[16][17][18]

Troubleshooting Guide

Problem 1: Low or No Product Formation in CuAAC Reaction
Potential Cause Troubleshooting Step Rationale
Inactive Copper Catalyst 1. Ensure all solvents and buffers are thoroughly degassed.[4] 2. Prepare a fresh solution of sodium ascorbate immediately before use.[8] 3. Increase the concentration of the copper catalyst and ligand.[4][8] 4. Run the reaction under an inert atmosphere (nitrogen or argon).[4]The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen. A fresh reducing agent is crucial for the in situ reduction of Cu(II) to Cu(I).[1][2][19]
Inappropriate Ligand or Ratio 1. Use a ligand known to stabilize Cu(I), such as THPTA or TBTA.[4][5] 2. Optimize the ligand-to-copper ratio; a 5:1 ratio is a good starting point for bioconjugations.[4][9]The ligand stabilizes the Cu(I) oxidation state, preventing disproportionation and oxidation, and can accelerate the reaction rate.[3][20]
Poor Reagent Quality/Stability 1. Verify the purity of your H-(Gly)3-Lys(N3)-OH and alkyne partner via NMR or mass spectrometry.[4] 2. Store azide-containing compounds properly, away from light and moisture.[16]Impurities can inhibit the catalyst or participate in side reactions. Azides can degrade over time if not stored correctly.[1]
Suboptimal Reaction Conditions 1. Ensure the pH of the reaction mixture is within the optimal range (4-12).[3][4] 2. If the reaction is slow at room temperature, try gentle heating (e.g., 40-50°C).[4] 3. Confirm that all reactants are soluble in the chosen solvent system. Co-solvents like DMSO or DMF can be used to improve solubility.[6][21]Reaction kinetics are highly dependent on pH, temperature, and solvent. Ensuring adequate solubility is critical for the reaction to proceed.[6]
Problem 2: Reaction is Slow and Does Not Go to Completion
Potential Cause Troubleshooting Step Rationale
Insufficient Catalyst Loading 1. Increase the equivalents of the copper catalyst and ligand.[4][22]A higher catalyst concentration can increase the reaction rate, especially with challenging substrates.
Low Reactant Concentration 1. If possible, increase the concentration of both the azide and alkyne partners.The rate of a bimolecular reaction like CuAAC is dependent on the concentration of the reactants.[4]
Steric Hindrance 1. If your alkyne partner is bulky, consider increasing the reaction time or temperature.[4][23]Sterically hindered substrates may react more slowly, requiring more forcing conditions to achieve complete conversion.
Product Precipitation 1. If a precipitate forms, try a different solvent system or add a co-solvent to improve the solubility of the product.[7]If the product is insoluble, it can precipitate out of solution, preventing the reaction from reaching completion.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for your specific alkyne partner.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water (e.g., 10 mM).

    • Prepare a stock solution of your alkyne-containing molecule in a compatible solvent (e.g., DMSO, DMF, or water).

    • Prepare a stock solution of a copper(II) source, such as CuSO₄·5H₂O, in deionized water (e.g., 20 mM).

    • Prepare a stock solution of a copper-stabilizing ligand, such as THPTA, in deionized water (e.g., 100 mM).

    • Freshly prepare a stock solution of a reducing agent, such as sodium ascorbate, in deionized water (e.g., 100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the H-(Gly)3-Lys(N3)-OH solution (e.g., 1.2 equivalents) and the alkyne solution (1 equivalent) in your chosen reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution (e.g., 0.1 equivalents) to the THPTA ligand solution (e.g., 0.5 equivalents) and allow it to complex for a few minutes.[19]

    • Add the catalyst premix to the solution containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1-2 equivalents).

    • Ensure the final volume is adjusted with the reaction buffer to achieve the desired final concentrations.

  • Reaction and Monitoring:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For slower reactions, this can be extended overnight.

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the resulting triazole-linked peptide conjugate using techniques such as HPLC or size-exclusion chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of your strained alkyne (e.g., DBCO-NHS ester for amine coupling to a target molecule) in an organic solvent like DMSO.

  • Conjugation Reaction:

    • Combine the H-(Gly)3-Lys(N3)-OH solution and the strained alkyne solution in your reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.

    • The final concentration of the organic solvent should be kept low (typically <10%) to maintain the solubility and integrity of biomolecules.[14]

  • Incubation and Monitoring:

    • Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight, with gentle mixing.[14]

    • Monitor the progress of the reaction by LC-MS or HPLC.

  • Purification:

    • Purify the product to remove unreacted starting materials using HPLC, dialysis, or size-exclusion chromatography.[14]

Quantitative Data Summary

Parameter Typical Range for CuAAC Notes
Copper Catalyst Concentration 50 µM - 1 mMHigher concentrations may be needed for difficult conjugations but can also increase side reactions.[13][24]
Ligand to Copper Ratio 2:1 to 10:1A 5:1 ratio is often recommended for bioconjugations to protect biomolecules.[4][9]
Sodium Ascorbate Concentration 3 to 10-fold molar excess over Cu(II)A sufficient excess is required to maintain the copper in the active Cu(I) state.[6]
Reactant Stoichiometry 1:1 to 1:1.5 (Azide:Alkyne or vice versa)A slight excess of one component can help drive the reaction to completion.
pH Range 4 - 12For bioconjugations, pH 7-9 is common.[3][4]
Temperature Room Temperature to 60°CHigher temperatures can increase the rate but may also lead to degradation or side reactions.[4][8]

Visualizations

G General CuAAC Experimental Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction & Monitoring cluster_purify 4. Purification prep_azide Prepare Azide Solution (H-(Gly)3-Lys(N3)-OH) mix_reactants Combine Azide and Alkyne in Buffer prep_azide->mix_reactants prep_alkyne Prepare Alkyne Solution prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Solution premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Solution (e.g., THPTA) prep_ligand->premix_catalyst prep_reductant Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_reductant->initiate add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at RT (or gentle heat) initiate->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor purify Purify Product (HPLC, SEC) monitor->purify product Isolated Product purify->product

Caption: A general experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G Troubleshooting Low Yield in Click Reactions start Low or No Yield Observed check_catalyst Is the catalyst active? start->check_catalyst catalyst_solution Degas solvents. Use fresh NaAsc. Run under inert atm. check_catalyst->catalyst_solution No check_reagents Are reagents pure and stable? check_catalyst->check_reagents Yes catalyst_solution->check_reagents reagent_solution Verify purity (NMR, MS). Check storage conditions. check_reagents->reagent_solution No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes reagent_solution->check_conditions conditions_solution Optimize pH, temp, solvent. Check for solubility issues. check_conditions->conditions_solution No check_ligand Is the ligand appropriate? check_conditions->check_ligand Yes conditions_solution->check_ligand ligand_solution Use Cu(I) stabilizing ligand. Optimize Cu:Ligand ratio (e.g., 1:5). check_ligand->ligand_solution No consider_spaac Consider Copper-Free SPAAC check_ligand->consider_spaac Yes success Improved Yield ligand_solution->success consider_spaac->success

Caption: A logical flowchart for troubleshooting low yield in CuAAC click reactions.

References

Technical Support Center: Optimizing CuAAC Reactions for H-(Gly)3-Lys(N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the peptide H-(Gly)3-Lys(N3)-OH hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the CuAAC reaction and why is it suitable for peptide modifications?

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile "click chemistry" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is particularly well-suited for modifying peptides like H-(Gly)3-Lys(N3)-OH for several reasons:

  • Biocompatibility: The reaction can be performed in aqueous solutions and over a wide pH range (typically 4-11), which is compatible with biological molecules.[3]

  • High Selectivity: The azide and alkyne groups react specifically with each other, leaving other functional groups present in peptides untouched, thus eliminating the need for protecting groups.[1][4]

  • Stability: The resulting triazole ring is chemically stable, resistant to hydrolysis, oxidation, and enzymatic degradation.[3]

  • Amide Bond Mimic: The triazole linkage can act as a suitable isostere for an amide bond, potentially maintaining the biological activity of the modified peptide.[1][3][5]

Q2: What are the essential components for a successful CuAAC reaction?

A typical CuAAC reaction mixture includes:

  • Azide-containing molecule: In this case, this compound.

  • Alkyne-containing molecule: The reaction partner for the peptide.

  • Copper(I) catalyst: This is the active catalytic species. It is often generated in situ from a Copper(II) source.[6][7]

  • Copper(II) source (pre-catalyst): Commonly Copper(II) sulfate (B86663) (CuSO₄).[1]

  • Reducing agent: To reduce Cu(II) to the active Cu(I) state. Sodium ascorbate (B8700270) is the most frequently used.[6][7]

  • Copper-stabilizing ligand (optional but highly recommended): Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) accelerate the reaction and protect the peptide from copper-mediated oxidative damage.[7][8]

  • Solvent: A suitable solvent or solvent mixture that dissolves all reactants.

Q3: How does the hydrochloride salt on my peptide affect the reaction?

The hydrochloride salt makes the peptide acidic. While the CuAAC reaction is functional over a broad pH range, the optimal pH is typically neutral to slightly basic (pH 7-9).[3][6] The presence of the HCl salt may lower the initial pH of the reaction mixture. It is advisable to use a buffer (e.g., HEPES, phosphate (B84403) buffer) to maintain a stable and optimal pH throughout the reaction. Avoid Tris buffers as they can chelate copper and slow the reaction.[7]

Q4: What are the primary advantages of forming a triazole linkage in my peptide conjugate?

The 1,2,3-triazole ring formed via CuAAC offers several benefits in peptide and drug development:

  • Metabolic Stability: The triazole ring is exceptionally stable and resistant to cleavage by proteases, which increases the in vivo bioavailability of the peptide conjugate.[1][5]

  • Structural Mimicry: It can mimic the geometry and polarity of a native amide bond, helping to preserve the peptide's conformation and biological function.[3][9]

  • Improved Solubility: The triazole unit is capable of hydrogen bonding, which can improve the solubility of the resulting conjugate.[10]

  • Versatile Linker: It provides a robust and inert connection for conjugating peptides to other molecules, such as imaging agents, polymers, or cytotoxic drugs for antibody-drug conjugates (ADCs).[1][11]

Troubleshooting Guide

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Oxidation of Cu(I) Catalyst The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen. Solutions: 1. Degas all solvents and solutions by sparging with an inert gas (Argon or Nitrogen) before use.[8] 2. Always add the sodium ascorbate solution last to the reaction mixture.[8][12] 3. Use a copper-stabilizing ligand like THPTA, which protects Cu(I) from oxidation.[8]
Poor Solubility of Reactants H-(Gly)3-Lys(N3)-OH is hydrophilic, but the alkyne partner may be hydrophobic, leading to poor reactivity in a single solvent. Solutions: 1. Use a co-solvent system. Common mixtures include water/t-BuOH, water/DMSO, or water/DMF.[1][9][13] 2. Ensure all components are fully dissolved before initiating the reaction. Gentle warming or sonication can aid dissolution.
Copper Sequestration by Peptide Peptides, especially those with histidine or cysteine residues (not present here), can chelate the copper catalyst, rendering it inactive. Solutions: 1. Increase the equivalents of the copper/ligand complex. 2. Add a sacrificial metal ion like Zn(II), which can bind to chelating sites and free up the copper catalyst.
Suboptimal Reagent Concentrations Incorrect stoichiometry can lead to incomplete reactions. Solutions: 1. Ensure the limiting reagent is fully consumed by using a slight excess (1.1-1.5 equivalents) of the other reactant (azide or alkyne). 2. Refer to the optimized concentration ranges in the tables below.

Problem: Presence of Side Products and Impurities

Potential Cause Recommended Solution
Oxidative Damage to Peptide Copper and ascorbate can generate reactive oxygen species (ROS) that damage peptides, particularly residues like methionine, cysteine, tyrosine, and histidine.[14][15] Solutions: 1. The most effective solution is to use a copper-chelating ligand (e.g., THPTA) at a 5:1 ligand-to-copper ratio. The ligand accelerates the desired reaction while also acting as a sacrificial reductant.[12] 2. Thoroughly degas all solutions to minimize oxygen.
Alkyne Homocoupling (Glaser Coupling) In the presence of oxygen, terminal alkynes can undergo oxidative homodimerization, consuming the starting material. Solutions: 1. Maintain an oxygen-free environment by working under an inert atmosphere (N₂ or Ar).[16] 2. The use of an appropriate copper ligand can also suppress this side reaction.
Modification by Ascorbate Byproducts Dehydroascorbate, an oxidation product of ascorbate, is an electrophile that can react with amine groups (e.g., arginine, lysine).[12] Solution: Add aminoguanidine (B1677879) to the reaction mixture. It acts as a scavenger for these reactive carbonyl byproducts without inhibiting the CuAAC reaction.[12]

Data Presentation

Table 1: Recommended Reagent Concentrations for Peptide CuAAC
ReagentConcentration RangeTypical Starting PointNotes
Limiting Reactant (Peptide or Alkyne)10 µM - 10 mM1 mMLower concentrations may require longer reaction times.
Excess Reactant1.1 - 2.0 eq.1.2 eq.A slight excess drives the reaction to completion.
CuSO₄0.1 - 2.0 eq. (relative to limiting reactant)0.25 eq. (25 mol%)Higher concentrations may be needed for difficult reactions but increase the risk of side reactions.[17][18]
Sodium Ascorbate2 - 10 eq. (relative to CuSO₄)5 eq.A significant excess is needed to maintain the copper in the Cu(I) state.[6]
Ligand (e.g., THPTA)1 - 5 eq. (relative to CuSO₄)5 eq.A 5:1 ligand-to-copper ratio is highly recommended for protecting biomolecules.
Aminoguanidine10 - 100 eq. (relative to limiting reactant)25 µL of 1M stock per 1mL reactionOptional, but recommended to prevent side reactions from ascorbate oxidation.
Table 2: Common Solvent Systems for Peptide CuAAC
Solvent SystemProperties & Use Cases
Water / PBS / HEPES BufferIdeal for highly water-soluble reactants. Buffering is recommended to maintain optimal pH.
DMF / WaterA polar aprotic solvent that is excellent for dissolving peptides and a wide range of organic molecules.[13]
DMSO / WaterAnother strong polar aprotic solvent, useful for poorly soluble compounds.
t-BuOH / Water (1:1)A very common and effective system for a broad range of substrates.
Acetonitrile / WaterUsed when reactants are soluble, but can sometimes result in slower reaction rates compared to DMF or DMSO.[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC

This protocol provides a basic starting point for the reaction.

  • Preparation: Dissolve this compound (1.0 eq.) and the alkyne partner (1.2 eq.) in a suitable solvent mixture (e.g., 1:1 water:t-BuOH) in a microcentrifuge tube.

  • Copper Addition: In a separate tube, prepare a fresh stock solution of CuSO₄. Add the required volume of CuSO₄ solution to the reaction mixture to achieve a final concentration of 0.5 eq.

  • Initiation: In another separate tube, prepare a fresh stock solution of sodium ascorbate. Add the required volume of sodium ascorbate solution to the reaction mixture to achieve a final concentration of 2.5 eq.

  • Reaction: Vortex the tube briefly and allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by LC-MS or HPLC.

  • Workup: Once complete, the product can be purified directly via preparative HPLC. If significant copper interference is observed, consider a workup step using a copper-chelating resin.

Protocol 2: Optimized Procedure for Protecting Peptides

This protocol incorporates a ligand and additives to maximize yield and minimize side reactions. The order of addition is critical.[8]

  • Reagent Preparation:

    • Prepare a solution of this compound (1.0 eq., e.g., 1 mM final concentration) and the alkyne partner (1.2 eq.) in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).

    • Prepare stock solutions: 50 mM CuSO₄, 250 mM THPTA, 1 M Sodium Ascorbate (freshly made), and 1 M Aminoguanidine.

  • Catalyst Premixing:

    • In a separate tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 volume ratio. For a 1 mL reaction, you might mix 5 µL of 50 mM CuSO₄ (0.25 mM final) and 25 µL of 250 mM THPTA (1.25 mM final). Let this mixture stand for 1-2 minutes.

  • Reaction Assembly (Order is Crucial):

    • To the peptide/alkyne solution, add the aminoguanidine stock solution (e.g., 25 µL for a 1 mL reaction).

    • Add the premixed CuSO₄/THPTA catalyst solution to the peptide/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 5 µL for a 1 mL reaction, 5 mM final).

  • Reaction Conditions: Close the tube to minimize oxygen diffusion.[7] Mix gently by inversion or on a rotisserie. Allow the reaction to proceed at room temperature for 1 hour. Monitor progress by LC-MS.

  • Workup and Purification: The final product can be purified from the reaction mixture using preparative RP-HPLC.

Mandatory Visualization

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly (Order is Critical) cluster_run 3. Incubation & Monitoring cluster_analysis 4. Analysis & Purification P1 Dissolve Peptide-Azide & Alkyne Partner in Degassed Buffer R2 Add Ligand-Cu Complex to Peptide/Alkyne Solution P1->R2 P2 Prepare Fresh Stock Solutions: CuSO4, Ligand (THPTA), Sodium Ascorbate, Aminoguanidine R1 Premix CuSO4 + Ligand (e.g., 1:5 ratio) P2->R1 R3 Add Sodium Ascorbate (Initiate Reaction) P2->R3 R1->R2 Step 1 R2->R3 Step 2 I1 Incubate at Room Temperature (1-4 hours) R3->I1 I2 Monitor Progress (LC-MS / HPLC) I1->I2 A1 Reaction Complete? I2->A1 A1->I1 No, continue incubation A2 Purify Product (Prep-HPLC) A1->A2 Yes A3 Characterize Product (MS, NMR) A2->A3

Caption: Experimental workflow for optimizing the CuAAC reaction.

G Problem Problem Encountered: Low Reaction Yield Cause1 Potential Cause: Cu(I) Oxidation Problem->Cause1 Cause2 Potential Cause: Poor Solubility Problem->Cause2 Cause3 Potential Cause: Peptide Side Reactions Problem->Cause3 Sol1a Solution: Degas Solvents Cause1->Sol1a Sol1b Solution: Use Cu-Stabilizing Ligand (e.g., THPTA) Cause1->Sol1b Sol1c Solution: Add Ascorbate Last Cause1->Sol1c Sol2a Solution: Use Co-Solvent System (DMF/H2O, DMSO/H2O) Cause2->Sol2a Sol2b Solution: Ensure Full Dissolution (Sonication) Cause2->Sol2b Sol3a Solution: Use Ligand to Protect Peptide (5:1 Ligand:Cu) Cause3->Sol3a Sol3b Solution: Add Aminoguanidine (Scavenger) Cause3->Sol3b

Caption: Troubleshooting logic for low-yield CuAAC reactions.

References

preventing side reactions with H-(Gly)3-Lys(N3)-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing side reactions when working with H-(Gly)3-Lys(N3)-OH hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Is the azide (B81097) group on this compound stable under standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) conditions?

A: Generally, yes. The azide functional group is robust and stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the strongly acidic conditions of resin cleavage (e.g., high concentrations of trifluoroacetic acid - TFA).[1][2] However, certain reagents within the cleavage cocktail, particularly reducing scavengers, can cause unwanted side reactions.[1]

Q2: What is the most common side reaction observed with this peptide, and how can it be prevented?

A: The most prevalent side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2). This typically occurs during the final cleavage and deprotection step from the solid support. The primary cause is the use of thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), in the TFA cleavage cocktail.[1][3] To prevent this, it is crucial to use a scavenger cocktail that is compatible with the azide group. A widely recommended "azide-safe" cleavage cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water.[1][4]

Q3: Are all scavengers problematic for azide-containing peptides like this compound?

A: No, the choice of scavenger is critical. While thiol-based scavengers like EDT are highly reducing and should be avoided, non-thiol scavengers are generally safe.[3]

  • Triisopropylsilane (TIS) is a common and effective non-thiol scavenger for trapping carbocations and is considered safe for azides.[1]

  • If a thiol scavenger is deemed necessary for protecting sensitive residues like tryptophan or cysteine, dithiothreitol (B142953) (DTT) is a much safer alternative to EDT, as it causes significantly less azide reduction.[1][3]

Q4: Can I perform the cleavage step without any scavengers to avoid azide reduction?

A: This is strongly discouraged. Scavengers are essential for quenching reactive carbocations that are generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). Without scavengers, these carbocations can lead to various side reactions, including re-alkylation of the peptide, resulting in significant impurities.[1] An azide-safe cocktail containing TIS and water is a minimal and effective option.[1]

Q5: I am performing a "click chemistry" reaction (CuAAC or SPAAC) with my peptide. What are the key considerations to avoid side reactions?

A: For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it is important to use a copper(I)-stabilizing ligand, such as THPTA, to prevent oxidative damage to the peptide and improve reaction efficiency.[5][6] For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the primary consideration is the choice of a sufficiently reactive cyclooctyne.[7] Since SPAAC is metal-free, it avoids side reactions associated with copper catalysts.[8][] In both cases, ensure the peptide is fully deprotected and purified before the conjugation reaction.

Troubleshooting Guide

Problem 1: Mass spectrometry analysis of my cleaved peptide shows a mass corresponding to the desired peptide minus 26 Da, and another peak corresponding to the desired peptide plus 2 Da.

  • Diagnosis: This mass shift is characteristic of the reduction of the azide group (-N3, mass of 42 Da) to an amine (-NH2, mass of 16 Da), resulting in a net loss of 26 Da. The peak at +2 Da likely corresponds to the addition of two hydrogen atoms during reduction. This side reaction is almost certainly caused by the presence of a reducing agent in your cleavage cocktail.

  • Solution:

    • Review your cleavage cocktail composition. If you used a thiol-based scavenger such as ethanedithiol (EDT), this is the likely cause.

    • Re-synthesize the peptide and perform the cleavage using an "azide-safe" cocktail, such as 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[1][4]

    • If your peptide sequence contains sensitive residues (e.g., Trp, Cys) that you believe require a thiol scavenger, replace EDT with dithiothreitol (DTT), which is significantly less reducing towards azides.[3]

Problem 2: My peptide contains a tryptophan residue, and I am observing side products after cleavage, even when using an azide-safe cocktail.

  • Diagnosis: The indole (B1671886) side chain of tryptophan is highly susceptible to modification by carbocations generated during TFA cleavage. While TIS is a good general scavenger, additional protection may be needed for tryptophan.

  • Solution:

    • Augment your azide-safe cocktail with a non-thiol scavenger known to protect tryptophan. Thioanisole can be used in this case. A recommended cocktail would be TFA/TIS/Water/Thioanisole.[1]

    • If you must use a thiol scavenger, DTT is the preferred option over EDT to minimize azide reduction while still protecting the tryptophan residue.[10]

Problem 3: During peptide cyclization, I am observing significant amounts of dimer or oligomer formation.

  • Diagnosis: Peptide cyclization efficiency is highly sequence-dependent. Shorter peptides (penta- and tetrapeptides) are particularly prone to dimerization and oligomerization. The presence of bulky side-chain protecting groups on residues like Lys and Arg can also hinder cyclization.

  • Solution:

    • Optimize the reaction conditions. On-resin cyclization is often more efficient than solution-phase cyclization in minimizing dimer formation.

    • For difficult sequences, the addition of aqueous additives to the cyclization reaction mixture can improve yields of the desired monomeric cyclic peptide.

Data Presentation

Table 1: Impact of Thiol Scavenger Choice on Azide Group Stability During TFA Cleavage

Thiol ScavengerPeptide 1 (N-terminal Azide) % ReductionPeptide 2 (Internal Azide) % ReductionPeptide 3 (Hydrophobic, C-terminal Azide) % Reduction
Ethanedithiol (EDT)~50%~40%~60%
Dithiothreitol (DTT)<5%<5%~10%
Thioanisole<2%<2%<5%

Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of H-(Gly)3-Lys(N3)-OH

This protocol outlines the manual Fmoc-based SPPS of the target peptide on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 7 minutes. Drain and repeat once.

  • Washing: Wash the resin 5 times with DMF.

  • Amino Acid Coupling (Fmoc-Lys(N3)-OH):

    • In a separate vial, dissolve Fmoc-Lys(N3)-OH (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm reaction completion.

  • Washing: Wash the resin 3 times with DMF.

  • Repeat Cycles: Repeat steps 2-5 for each of the three glycine (B1666218) residues using Fmoc-Gly-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) to yield the free N-terminal amine.

  • Final Wash: Wash the resin sequentially with DMF (3x), dichloromethane (B109758) (DCM) (3x), and methanol (B129727) (3x). Dry the resin under vacuum.

Protocol 2: Azide-Safe Cleavage and Deprotection

This protocol is designed to cleave the peptide from the resin while preserving the azide functional group.

  • Preparation: Prepare the cleavage cocktail fresh: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O).

  • Cleavage Reaction: Add the cleavage cocktail (5 mL for 0.1 mmol scale) to the dried peptide-resin. Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filtration: Filter the resin and collect the filtrate into a cold 50 mL centrifuge tube.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Incubation: Store the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifugation: Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.

  • Washing: Wash the peptide pellet twice with cold diethyl ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating the azide-containing peptide to an alkyne-modified molecule.

  • Reagent Preparation:

    • Peptide Azide: Dissolve the purified H-(Gly)3-Lys(N3)-OH in an appropriate buffer (e.g., PBS, pH 7.4).

    • Alkyne Molecule: Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO).

    • Catalyst/Ligand: Prepare a premixed solution of CuSO4 (e.g., 20 mM) and THPTA ligand (e.g., 50 mM) in water.[6]

    • Reducing Agent: Prepare a fresh solution of sodium ascorbate (B8700270) (e.g., 100 mM) in water.

  • Reaction Setup: In a microcentrifuge tube, combine in the following order:

    • The peptide-azide solution.

    • The alkyne-molecule solution (typically 1.5-2 equivalents).

    • The premixed CuSO4/THPTA solution (final copper concentration typically 50-250 µM).[6]

    • Add the sodium ascorbate solution to initiate the reaction (final concentration typically 5 mM).[6]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using fluorescently tagged molecules.

  • Purification: Purify the resulting conjugate using an appropriate method, such as HPLC or size-exclusion chromatography.

Visualizations

Troubleshooting_Azide_Reduction start Start: Mass Spec shows -26 Da peak check_cocktail Did your cleavage cocktail contain a thiol scavenger (e.g., EDT)? start->check_cocktail cause_identified Primary Cause Identified: Thiol-induced azide reduction. check_cocktail->cause_identified Yes check_other_reagents Unlikely, but check other reagents for reducing contaminants. Review full protocol. check_cocktail->check_other_reagents No yes_thiol Yes no_thiol No solution1 Solution: 1. Re-synthesize peptide. 2. Use azide-safe cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5). cause_identified->solution1

Caption: Troubleshooting flowchart for diagnosing azide reduction.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Lys(N3)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH (3x) Deprotection2->Coupling2 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage Azide-Safe Cleavage (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product H-(Gly)3-Lys(N3)-OH Purification->Final_Product Click_Chemistry_Workflow cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Peptide Purified H-(Gly)3-Lys(N3)-OH CuAAC_Reaction Cu(I) Catalyst (CuSO4) + Ligand (THPTA) + Reductant (Ascorbate) Peptide->CuAAC_Reaction SPAAC_Reaction Strained Alkyne (e.g., DBCO, BCN) (Metal-Free) Peptide->SPAAC_Reaction Alkyne Alkyne-Modified Molecule Alkyne->CuAAC_Reaction Alkyne->SPAAC_Reaction Conjugate Peptide Conjugate CuAAC_Reaction->Conjugate SPAAC_Reaction->Conjugate

References

Technical Support Center: Enhancing H-(Gly)3-Lys(N3)-OH Hydrochloride Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of bioconjugation reactions involving H-(Gly)3-Lys(N3)-OH hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a peptide containing a triglycine (B1329560) motif and a lysine (B10760008) residue modified with an azide (B81097) group (-N3) on its side chain.[1] The azide group is a key functional moiety for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2] This peptide is commonly used for bioconjugation, allowing for the covalent attachment of various molecules such as fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), or therapeutic agents to the peptide backbone.[3][4] Key applications include peptide-drug conjugates (PDCs), PEGylation to improve pharmacokinetic profiles, and fluorescent labeling for imaging studies.[3][5]

Q2: Which bioconjugation reactions can be used with the azide group on H-(Gly)3-Lys(N3)-OH?

A2: The azide group is primarily used in two types of click chemistry reactions:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the coupling of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[6][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts with the azide without the need for a metal catalyst. This is particularly useful for in vivo applications or with biomolecules that are sensitive to copper.[8][9]

Q3: How stable is the azide group on the peptide during synthesis and storage?

A3: The azide group is exceptionally stable under standard conditions for solid-phase peptide synthesis (SPPS), including repeated cycles of Fmoc deprotection and amide bond formation.[3][10] It is also stable in aqueous solutions and under typical storage conditions (recommended at -20°C or -80°C for long-term storage).[2] However, azides can be sensitive to strong reducing agents, especially thiols, and high temperatures, so these conditions should be avoided.[10][11]

Q4: What are the main challenges encountered during the bioconjugation of azide-modified peptides?

A4: Common challenges in bioconjugation include ensuring the stability of the conjugate, achieving high reaction specificity, optimizing reaction conditions for biomolecules, and purifying the final product.[] For CuAAC reactions, potential issues include copper-mediated degradation or aggregation of biomolecules and the removal of the copper catalyst from the final product.[8][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioconjugation of this compound.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inefficient Catalyst System (CuAAC) - Optimize Copper Source: While CuSO₄ with a reducing agent like sodium ascorbate (B8700270) is common, CuBr or CuI can sometimes yield better results.[14] - Use a Ligand: A copper-chelating ligand like THPTA or TBTA can stabilize the Cu(I) oxidation state, improve reaction efficiency, and reduce copper-mediated damage to biomolecules.[15] - Ensure Fresh Reducing Agent: Prepare fresh solutions of sodium ascorbate immediately before use, as it can degrade over time.
Incompatible Reaction Buffer - Avoid Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) should not be used during the conjugation step as they can compete with the reaction.[16] Amine-free buffers like sodium bicarbonate or borate (B1201080) are recommended.[16] - Check pH: The optimal pH for CuAAC reactions is typically between 7 and 9.[17]
Steric Hindrance - Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or slightly increasing the temperature may help overcome steric hindrance.[14] - Consider a Longer Linker: If conjugating a bulky molecule, using a version with a longer spacer arm can reduce steric hindrance.
Peptide Aggregation - Use a Chaotropic Agent: In cases of suspected peptide aggregation, adding a mild chaotropic agent like guanidinium (B1211019) chloride or urea (B33335) might improve solubility. - Change Solvent: Switching to a more polar solvent such as DMSO can help disrupt secondary structures and improve solubility.[14]
Degradation of Reactants - Verify Purity of Starting Materials: Ensure the purity of the this compound and the alkyne-containing molecule using methods like HPLC and mass spectrometry. Peptides with >98% purity are recommended for conjugation.[18] - Proper Storage: Store the peptide and other reagents at the recommended temperatures to prevent degradation.[2]

Issue 2: Presence of Multiple Side Products

Potential Cause Troubleshooting Steps
Dimerization or Oligomerization - Optimize Reactant Concentrations: High concentrations of reactants can sometimes lead to intermolecular reactions. Try performing the reaction at a lower concentration. - Control Stoichiometry: Vary the molar ratio of the peptide to the molecule being conjugated to find the optimal balance that minimizes side reactions.[18]
Copper-Mediated Oxidation (CuAAC) - Degas Solutions: Remove dissolved oxygen from all buffers and solutions by sparging with an inert gas (e.g., argon or nitrogen) to minimize the formation of reactive oxygen species.[15] - Use Oxygen Scavengers: Additives like aminoguanidine (B1677879) can help intercept byproducts of ascorbate oxidation.[15]
Non-specific Binding - Purification Strategy: Employ a robust purification method like reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) to separate the desired conjugate from side products and unreacted starting materials.[19][20]

Quantitative Data Summary

The following tables provide representative data for optimizing CuAAC reactions. Note that optimal conditions can vary depending on the specific alkyne-containing molecule being conjugated.

Table 1: Effect of Copper Source and Ligand on CuAAC Reaction Yield

Copper Source (50 µM)Ligand (250 µM)Reducing Agent (2.5 mM)Reaction Time (hr)Approximate Yield (%)
CuSO₄NoneSodium Ascorbate245-60
CuSO₄THPTASodium Ascorbate2>95
CuINoneNone470-85
CuBrDIPEANone465-80
Data is representative and compiled from general knowledge of CuAAC reactions.[14][15][21]

Table 2: Influence of Reaction Parameters on Conjugation Efficiency

ParameterCondition 1Yield (%)Condition 2Yield (%)
Temperature 4°C (overnight)~85Room Temperature (2 hr)>95
pH 5.0~98 (for specific analogs)7.5>95
Solvent H₂O/MeCN (1:1)Potentially lower for hydrophobic peptidesH₂O/EtOH (1:1)Improved for some peptides
Yields are highly dependent on the specific peptide and alkyne partner.[7][16]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the bioconjugation of this compound with an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Degassed water and buffers

Procedure:

  • Dissolve this compound in the amine-free buffer to a final concentration of 1-5 mM.

  • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a stock concentration.

  • In a reaction tube, combine the peptide solution and the alkyne-functionalized molecule. A slight molar excess of the alkyne molecule (e.g., 1.2 equivalents) is often used.

  • Prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. A 1:5 ratio of Cu:ligand is recommended.[15]

  • Add the catalyst premix to the reaction mixture containing the peptide and alkyne. The final copper concentration should typically be between 50 and 100 µM.[15]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Once the reaction is complete, the product can be purified using RP-HPLC or SEC.

Protocol 2: Purification of the Bioconjugate using RP-HPLC

Materials:

  • Crude conjugation reaction mixture

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Acidify the crude reaction mixture with a small amount of TFA.

  • Filter the sample to remove any precipitated material.

  • Inject the sample onto the C18 column equilibrated with a low percentage of Solvent B (e.g., 5%).

  • Elute the components using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and another wavelength if the conjugated molecule has a chromophore).

  • Collect fractions corresponding to the desired product peak.

  • Confirm the identity and purity of the collected fractions by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Experimental_Workflow_CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide H-(Gly)3-Lys(N3)-OH in Amine-Free Buffer Mix Combine Peptide and Alkyne Peptide->Mix Alkyne Alkyne-Molecule in Compatible Solvent Alkyne->Mix Catalyst_premix CuSO4 + THPTA (Catalyst Premix) Add_Catalyst Add Catalyst Premix Catalyst_premix->Add_Catalyst Reducer Fresh Sodium Ascorbate Solution Initiate Initiate with Sodium Ascorbate Reducer->Initiate Mix->Add_Catalyst Add_Catalyst->Initiate React Incubate at RT (1-4 hours) Initiate->React Purify Purify via RP-HPLC React->Purify Analyze Characterize via Mass Spectrometry Purify->Analyze Final_Product Lyophilized Bioconjugate Analyze->Final_Product

Caption: Workflow for CuAAC Bioconjugation.

Troubleshooting_Logic Start Low/No Product Check_Catalyst Is the CuAAC catalyst system optimized? Start->Check_Catalyst Optimize_Catalyst Action: Use Cu-ligand (THPTA), fresh reducing agent. Check_Catalyst->Optimize_Catalyst No Check_Buffer Is the reaction buffer amine-free and at optimal pH? Check_Catalyst->Check_Buffer Yes Optimize_Catalyst->Check_Buffer Change_Buffer Action: Switch to bicarbonate or borate buffer (pH 7-9). Check_Buffer->Change_Buffer No Check_Solubility Are reactants fully dissolved? Any signs of aggregation? Check_Buffer->Check_Solubility Yes Change_Buffer->Check_Solubility Improve_Solubility Action: Change solvent (e.g., add DMSO) or use chaotropic agents. Check_Solubility->Improve_Solubility No Check_Purity Are starting materials of high purity? Check_Solubility->Check_Purity Yes Improve_Solubility->Check_Purity Verify_Purity Action: Confirm purity via HPLC/MS. Check_Purity->Verify_Purity No Success Improved Yield Check_Purity->Success Yes Verify_Purity->Success

Caption: Troubleshooting Decision Tree for Low Yield.

References

choosing the right copper source and ligand for H-(Gly)3-Lys(N3)-OH hydrochloride CuAAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction of H-(Gly)3-Lys(N3)-OH hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing this powerful bioconjugation technique.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in CuAAC reactions?

This compound is a peptide that has been functionalized with an azide (B81097) group (-N3) on the lysine (B10760008) side chain.[1][2] This azide group makes it a suitable substrate for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3][4] In this reaction, the azide on the peptide reacts with a terminal alkyne on another molecule to form a stable triazole linkage.[5]

Q2: What is the role of copper in the CuAAC reaction?

Copper in its +1 oxidation state (Cu(I)) is the active catalyst for the CuAAC reaction.[6][7][8] It dramatically accelerates the rate of the cycloaddition reaction between the azide and the alkyne, making it a highly efficient and specific transformation that can be performed under mild conditions.[9][10] The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer.[10][11]

Q3: What is the purpose of a ligand in a CuAAC reaction?

Ligands play a crucial role in CuAAC reactions by:

  • Stabilizing the Cu(I) oxidation state: Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6][7] Ligands protect the Cu(I) from oxidation.[12]

  • Accelerating the reaction rate: Certain ligands can significantly increase the catalytic activity of the copper center.[13]

  • Preventing side reactions: By stabilizing the copper catalyst, ligands can help to minimize unwanted side reactions.

Q4: Can I perform the CuAAC reaction on H-(Gly)3-Lys(N3)-OH without protecting the other functional groups on the peptide?

Yes, one of the significant advantages of the CuAAC reaction is its high selectivity for terminal azides and alkynes.[14][15][16] This allows the reaction to be performed on unprotected peptides without significant side reactions involving other functional groups like the carboxylic acid and amine termini.[15]

Choosing the Right Copper Source and Ligand

The selection of an appropriate copper source and ligand is critical for a successful CuAAC reaction. For bioconjugation applications involving peptides like this compound, it is often preferable to use a water-soluble ligand to maintain the peptide's solubility and activity.

LigandRecommended UseKey Properties
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Aqueous reactions, bioconjugationHigh water solubility, accelerates reaction, and protects biomolecules from oxidation.[6][17][18][19]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Aqueous reactions, in vivo applicationsHigh biocompatibility, very low cytotoxicity, and highly stable in biological systems.[12][17]
TBTA (Tris(benzyltriazolylmethyl)amine)Organic solventsHighly efficient in organic solvents but has low water solubility.[6][12]

Recommended Copper Source:

The most convenient and widely used method for generating the active Cu(I) catalyst is the in situ reduction of a Copper(II) salt, such as Copper(II) sulfate (B86663) (CuSO₄) , using a reducing agent. Sodium ascorbate (B8700270) is the most common and effective reducing agent for this purpose.[6][8][14][18][20]

Experimental Protocol: CuAAC of this compound

This protocol provides a general starting point for the CuAAC reaction. Optimization of concentrations and reaction time may be necessary for specific alkyne substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • DMSO (if needed to dissolve the alkyne)

Stock Solutions:

  • This compound (10 mM): Dissolve the peptide in deionized water.

  • Alkyne (10 mM): Dissolve the alkyne-containing molecule in DMSO or an appropriate solvent.

  • CuSO₄ (100 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.

  • THPTA (100 mM): Dissolve THPTA in deionized water.

Reaction Procedure:

  • In a microcentrifuge tube, add the following in the specified order:

    • This compound solution (e.g., 10 µL of 10 mM stock for a final concentration of 1 mM in a 100 µL reaction).

    • Alkyne solution (e.g., 12 µL of 10 mM stock for a 1.2 molar equivalent).

    • PBS buffer (to bring the volume to the desired final concentration).

  • Prepare the catalyst premix in a separate tube by adding:

    • CuSO₄ solution (e.g., 1 µL of 100 mM stock).

    • THPTA solution (e.g., 5 µL of 100 mM stock, for a 5:1 ligand to copper ratio).

  • Add the catalyst premix to the reaction tube containing the peptide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5 µL of 1 M stock).

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be incubated at 37°C to potentially increase the rate.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Once the reaction is complete, the product can be purified using standard methods for peptide purification, such as HPLC.

Visualizing the Workflow

G cluster_prep Solution Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Purification Peptide H-(Gly)3-Lys(N3)-OH in water Mix_Reactants Combine Peptide and Alkyne in Reaction Buffer Peptide->Mix_Reactants Alkyne Alkyne Substrate in DMSO/buffer Alkyne->Mix_Reactants CuSO4 CuSO4 in water Catalyst_Premix Premix CuSO4 and THPTA CuSO4->Catalyst_Premix Ligand THPTA in water Ligand->Catalyst_Premix Ascorbate Sodium Ascorbate in water (Fresh) Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate Add_Catalyst Add Catalyst Premix to Reactants Mix_Reactants->Add_Catalyst Catalyst_Premix->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Monitor Monitor Progress (LC-MS/HPLC) Incubate->Monitor Purify Purify Product (HPLC) Monitor->Purify

Caption: Experimental workflow for the CuAAC reaction.

Troubleshooting Guide

Q: My CuAAC reaction yield is low or the reaction is not proceeding. What are the common causes and solutions?

Low yields in CuAAC reactions can arise from several factors.[7] The following guide will help you troubleshoot common issues.

Problem Potential Cause Recommended Solution
No or low product formation Catalyst Inactivation: The active Cu(I) catalyst has been oxidized to inactive Cu(II). This is a common issue, especially if the reaction is exposed to air for extended periods.[7]- Ensure your sodium ascorbate solution is freshly prepared. - Consider de-gassing your reaction buffer before use. - Increase the concentration of sodium ascorbate (up to 10 equivalents). - Ensure the ligand-to-copper ratio is appropriate (typically 5:1 for THPTA).[18]
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can inhibit the reaction.- Verify the purity of your this compound and alkyne substrate. - If possible, purify the starting materials.
Incorrect Reagent Stoichiometry: An incorrect ratio of reactants or catalyst components can limit the reaction.- Double-check the concentrations of your stock solutions. - Ensure you are using a slight excess of the alkyne (e.g., 1.2-1.5 equivalents).
Formation of multiple byproducts Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where the alkyne couples with itself, especially at high pH or in the presence of oxygen.[7]- Lower the pH of the reaction if possible (CuAAC is tolerant of a pH range from 4 to 12).[9] - Ensure adequate reducing agent is present. - De-gas the reaction mixture.
Peptide Degradation: In some cases, the combination of copper and ascorbate can generate reactive oxygen species that may damage the peptide.[21]- Use a protective ligand like THPTA, which can act as a sacrificial reductant.[19] - Minimize the reaction time by optimizing other parameters. - Consider adding aminoguanidine (B1677879) to the reaction mixture to suppress side reactions with arginine residues.[19]
Reaction is very slow Suboptimal Reaction Conditions: Low temperature or low concentrations can lead to slow reaction kinetics.- Increase the reaction temperature to 37°C. - Increase the concentration of the reactants and catalyst, while maintaining the correct ratios. - Ensure an appropriate accelerating ligand is being used.[19]

Troubleshooting Decision Tree

G Start Low or No Product Yield Check_Reagents Are reagents fresh and pure? Start->Check_Reagents Prepare_Fresh Prepare fresh sodium ascorbate. Verify purity of peptide and alkyne. Check_Reagents->Prepare_Fresh No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Prepare_Fresh->Check_Conditions Optimize_Conditions Increase temperature (37°C). Increase reactant concentrations. De-gas buffer. Check_Conditions->Optimize_Conditions No Check_Catalyst Is the catalyst system correct? Check_Conditions->Check_Catalyst Yes Optimize_Conditions->Check_Catalyst Optimize_Catalyst Confirm CuSO4/Ligand/Ascorbate ratios. Pre-mix CuSO4 and ligand. Check_Catalyst->Optimize_Catalyst No Side_Reactions Are there significant side products? Check_Catalyst->Side_Reactions Yes Optimize_Catalyst->Side_Reactions Address_Side_Reactions Lower pH if possible. Ensure sufficient reducing agent. Add aminoguanidine for peptide protection. Side_Reactions->Address_Side_Reactions Yes Success Reaction Successful Side_Reactions->Success No Address_Side_Reactions->Success

Caption: Troubleshooting decision tree for CuAAC reactions.

References

impact of reducing agents on H-(Gly)3-Lys(N3)-OH hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reducing agents on reactions involving H-(Gly)3-Lys(N3)-OH hydrochloride.

Section 1: Unintended Azide (B81097) Reduction During Peptide Synthesis & Cleavage

This section focuses on preventing the accidental conversion of the azide group to an amine, a common issue during the final steps of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide group on my H-(Gly)3-Lys(N3)-OH peptide stable during standard Fmoc-SPPS?

A: Generally, yes. The azide functional group is robust and stable under the standard basic conditions of Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the highly acidic conditions of resin cleavage (e.g., high concentrations of trifluoroacetic acid - TFA).[1] However, certain additives in the cleavage cocktail can cause unintended reduction.[1]

Q2: What is the most common cause of accidental azide reduction during peptide workup?

A: The primary cause is the use of certain scavengers in the final TFA cleavage cocktail.[1][2] Thiol-based scavengers, especially 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and can significantly reduce the azide group to a primary amine.[1][3]

Q3: I need to use a scavenger to protect other residues like Tryptophan. What are my options?

A: The choice of scavenger is critical. While EDT is highly problematic, several safer alternatives exist:

  • Triisopropylsilane (TIS): A non-thiol scavenger that is highly effective at quenching carbocations and is generally considered safe for azides. A common azide-safe cocktail is TFA/TIS/Water.[1][4]

  • Dithiothreitol (B142953) (DTT): If a thiol scavenger is necessary, DTT is a much safer option than EDT, causing significantly less azide reduction.[1][3]

  • Thioanisole: This non-thiol scavenger can also be used in cocktails for sensitive residues and shows high compatibility with azides.[1]

Troubleshooting Guide: Unintended Azide Reduction

Problem: My final peptide product shows a mass corresponding to the amine (-NH2) instead of the azide (-N3).

dot

Caption: Troubleshooting logic for diagnosing unintended azide reduction.

Quantitative Data: Impact of Thiol Scavengers on Azide Reduction

The choice of scavenger during TFA cleavage significantly impacts the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers in a TFA/TIS/H2O cocktail.

Thiol ScavengerPeptide 1 (N-terminal Azide)Peptide 2 (Internal Azide)Peptide 3 (Hydrophobic, C-terminal Azide)
1,2-Ethanedithiol (EDT) ~50%~30%~45%
Dithiothreitol (DTT) ~5%<5%~10%
Thioanisole <5%<5%<5%
Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[1]

Section 2: Intentional Azide Reduction for Bioconjugation (Staudinger Ligation)

This section addresses the controlled reduction of the azide group to a primary amine, typically for subsequent reactions like the Staudinger Ligation. Phosphines are the reagents of choice for this transformation.

Frequently Asked Questions (FAQs)

Q1: What reducing agent should I use to convert the azide on H-(Gly)3-Lys(N3)-OH to an amine for a Staudinger reaction?

A: Trialkyl- or triarylphosphines are the standard reagents.[5][6] For biological applications in aqueous buffers, a water-soluble phosphine (B1218219) like Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended.[7][8] Triphenylphosphine (PPh3) is also commonly used, particularly in organic solvents.[5]

Q2: My Staudinger reaction with TCEP is slow or incomplete. How can I troubleshoot this?

A: Several factors can influence the reaction rate:

  • pH: The reduction of azides by TCEP is pH-dependent, with efficiency increasing at higher pH. The reaction is often performed in a phosphate (B84403) buffer at pH 7.5.[7]

  • Stoichiometry: Ensure you are using a sufficient excess of the phosphine reagent. An excess of 10 equivalents of TCEP has been shown to complete the reduction of an azido-peptide within minutes.[7]

  • Reagent Quality: TCEP solutions can degrade over time. Use a fresh solution or quantify the concentration of your stock. A common method is to measure the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[9]

  • Hydrolysis: The intermediate formed in the Staudinger reaction (an iminophosphorane) is hydrolyzed by water to produce the final amine and phosphine oxide. Ensure sufficient water is present in the reaction.[5]

Q3: Can I use DTT to reduce the azide for a Staudinger ligation?

A: While DTT can reduce azides, it is generally much slower than phosphines like TCEP.[10] Phosphines are the specific reagents used to generate the key iminophosphorane intermediate required for the Staudinger reaction mechanism.[5][11] Therefore, TCEP or other phosphines are the appropriate choice.

Troubleshooting Guide: Inefficient Staudinger Reduction

Problem: Low yield of the desired amine product after reaction with a phosphine reducing agent.

dot

Caption: Workflow for troubleshooting inefficient Staudinger reductions.

Section 3: Experimental Protocols

Protocol 1: Azide-Safe Peptide Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Reagents:

  • Peptide-bound resin (dried)

  • Azide-Safe Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.[1][4]

  • Cold diethyl ether ((CH₃CH₂)₂O)

  • Acetonitrile (ACN) and Water for dissolution

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared azide-safe cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).[1]

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[1]

  • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.

  • Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation. Perform this wash step twice.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide can now be purified by reverse-phase HPLC.

Protocol 2: General Procedure for Staudinger Reduction of an Azido-Peptide

This protocol describes the conversion of the azide group to a primary amine using TCEP.

Reagents:

  • Azido-peptide (e.g., H-(Gly)3-Lys(N3)-OH)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • Aqueous Buffer (e.g., 200 mM Phosphate Buffer, pH 7.5)

  • Solvents for purification (e.g., Acetonitrile, Water, TFA)

Procedure:

  • Dissolve the azido-peptide in the aqueous buffer to a known concentration (e.g., 1-5 mg/mL).

  • Prepare a fresh stock solution of TCEP in the same buffer.

  • Add TCEP solution to the peptide solution to achieve a final molar excess of 10 equivalents of TCEP relative to the peptide.[7]

  • Allow the reaction to proceed at room temperature. The reduction is typically rapid and can be complete within 5-10 minutes.[7]

  • Monitor the reaction progress by LC-MS, looking for the disappearance of the starting material mass and the appearance of the product mass (Mass of Azide - 26 Da).

  • Once the reaction is complete, the resulting amine-containing peptide can be directly used in subsequent steps or purified from the excess TCEP and its oxide by reverse-phase HPLC.

dot

Staudinger_Mechanism reactants R-N=N⁺=N⁻ (Peptide-Azide) + R'₃P (Phosphine) intermediate1 Phosphazide Intermediate reactants->intermediate1 intermediate2 R-N=P-R'₃ (Iminophosphorane) + N₂ intermediate1->intermediate2 -N₂ hydrolysis + H₂O (Hydrolysis) intermediate2->hydrolysis products R-NH₂ (Amine) + O=P-R'₃ (Phosphine Oxide) hydrolysis->products dummy1 dummy2

Caption: Reaction pathway for the Staudinger reduction of an azide.

References

removing excess H-(Gly)3-Lys(N3)-OH hydrochloride after reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the efficient removal of excess H-(Gly)3-Lys(N3)-OH hydrochloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its removal?

A1: this compound is a relatively small (MW: 379.8 g/mol ) and highly polar peptide.[1] Its key characteristics are:

  • High Polarity: The presence of a free N-terminal amine, a C-terminal carboxylic acid, and the lysine (B10760008) side-chain amine makes it very polar.

  • Water Solubility: As a hydrochloride salt, it is readily soluble in aqueous solutions and other polar solvents.

  • Azide (B81097) Group: It contains a reactive azide group for use in click chemistry.[1][2] These properties mean it will behave differently from non-polar or larger molecules during purification.

Q2: My desired product is non-polar and soluble in organic solvents. What is the simplest removal method?

A2: For non-polar products, the simplest method is liquid-liquid extraction (LLE) . By dissolving your crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and washing it with an aqueous solution (like water or brine), the highly polar this compound will preferentially move into the aqueous layer, which can then be discarded.[3][4]

Q3: My desired product is also polar and water-soluble. How can I separate it from the excess peptide?

A3: When your product shares similar polarity with the excess reagent, chromatographic techniques are necessary. The best choice depends on the specific properties of your product:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful method for purifying peptides and other polar molecules.[5][6] Separation is based on hydrophobicity. Since H-(Gly)3-Lys(N3)-OH is very polar, it will likely elute very early in the gradient, allowing for separation from more hydrophobic products.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge at a specific pH.[5] If your product has a different isoelectric point (pI) than the excess peptide, IEX can provide excellent separation.

  • Size-Exclusion Chromatography (SEC): If your desired product is significantly larger than the excess peptide (e.g., a protein, antibody, or large polymer), SEC can effectively separate the two based on molecular size.

Q4: Can I use Solid-Phase Extraction (SPE) for a quick cleanup?

A4: Yes, SPE is an excellent method for rapid, small-scale purification. A reversed-phase cartridge (e.g., C18) can be used to bind your product while the highly polar this compound is washed away with a weak, highly aqueous solvent. Your product can then be eluted with a stronger, more organic solvent. This is particularly effective if your product has moderate hydrophobicity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Co-elution in RP-HPLC The product and excess peptide have very similar hydrophobicity. The HPLC gradient is too steep.Try a shallower gradient to increase resolution.[5] Change the column chemistry (e.g., from C18 to Phenyl-Hexyl) to alter selectivity. Modify the mobile phase, for instance, by switching the ion-pairing agent from trifluoroacetic acid (TFA) to formic acid.
Product Loss During LLE The desired product has partial solubility in the aqueous wash solution. An emulsion has formed between the layers.Reduce the number of aqueous washes. Use saturated sodium chloride solution (brine) for the wash, which can decrease the solubility of organic compounds in the aqueous phase. To break an emulsion, try adding more brine, passing the mixture through a bed of Celite, or gentle centrifugation.
High Backpressure in HPLC System The crude sample was not fully dissolved or contains particulate matter, clogging the column or system.[7]Always filter your sample through a 0.22 or 0.45 µm filter before injection.[7] If pressure is still high, perform a system flush and column wash according to the manufacturer's instructions.
Product Breakthrough in SPE The dissolution solvent for the sample was too strong, preventing the product from binding to the stationary phase.[8] The SPE cartridge was overloaded with too much sample.[8]Dissolve the crude sample in a weaker solvent (more aqueous) before loading. Ensure you are not exceeding the recommended binding capacity of the SPE cartridge. Consider using a larger cartridge or splitting the sample into multiple runs.

Summary of Purification Methods

MethodSeparation PrincipleTypical Product RecoveryTypical Purity AchievedThroughputBest For
Liquid-Liquid Extraction Differential Solubility>90%Good to ExcellentHighNon-polar products soluble in water-immiscible organic solvents.
Reversed-Phase SPE Hydrophobicity80-95%GoodHighRapid cleanup of moderately hydrophobic products.
Preparative RP-HPLC Hydrophobicity70-90%Excellent (>98%)LowHigh-purity separation of polar products, especially those with similar properties to the impurity.[5][6]
Ion-Exchange Chrom. Net Charge75-95%ExcellentMediumProducts with a charge state different from the excess peptide.[5]
Size-Exclusion Chrom. Molecular Size>90%ExcellentMediumProducts significantly larger than the excess peptide (e.g., >5 kDa).
Note: Recovery and purity values are illustrative and depend heavily on the specific reaction, product characteristics, and optimization of the protocol.

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction (LLE)
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Use a volume that fully dissolves your product.

  • Transfer: Transfer the solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure.

  • Separation: Allow the layers to fully separate. Drain the lower (aqueous) layer.

  • Repeat: Repeat the wash step 1-2 more times with fresh deionized water, followed by a final wash with brine to help remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Protocol 2: Removal by Reversed-Phase Solid-Phase Extraction (RP-SPE)
  • Conditioning: Condition a C18 SPE cartridge by passing a column volume of methanol, followed by a column volume of deionized water through it. Do not let the cartridge run dry.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of a weak solvent (e.g., 5-10% acetonitrile (B52724) in water). Load this solution onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3-5 column volumes of the weak loading solvent. This will wash away the highly polar this compound while your more hydrophobic product remains bound. Collect the flow-through and analyze by TLC or LC-MS to ensure no product is lost.

  • Elution: Elute your desired product using 2-3 column volumes of a stronger, more organic solvent (e.g., 50-100% acetonitrile or methanol).

  • Concentration: Concentrate the collected elution fraction to yield the purified product.

Workflow Diagram

G start Crude Reaction Mixture (Product + excess H-(Gly)3-Lys(N3)-OH) decision1 Is the product soluble in a water-immiscible organic solvent? start->decision1 proc_lle Perform Liquid-Liquid Extraction (LLE) Wash with water/brine decision1->proc_lle Yes decision2 Are product and peptide molecular weights significantly different (e.g., Product > 5 kDa)? decision1->decision2 No end_node Purified Product proc_lle->end_node proc_sec Use Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) decision2->proc_sec Yes proc_chrom Use Polarity/Charge-Based Chromatography decision2->proc_chrom No proc_sec->end_node decision3 Is highest purity essential? proc_chrom->decision3 proc_hplc Use Preparative RP-HPLC decision3->proc_hplc Yes proc_spe Use RP-SPE or Flash Chromatography for bulk removal decision3->proc_spe No proc_hplc->end_node proc_spe->end_node

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Peptide Cyclization with Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide cyclization using click chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in my CuAAC-mediated peptide cyclization?

A1: Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for peptide cyclization can stem from several factors:

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the catalytic cycle. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Poor Catalyst/Reagent Solubility: Inadequate dissolution of the copper source (e.g., CuBr or CuI) or ligands can lead to an insufficient concentration of the active catalyst.[1] DMSO is often used to dissolve CuBr effectively.[1]

  • Suboptimal Ligands and Bases: The choice of ligand and base is critical. Ligands like TBTA or THPTA stabilize the Cu(I) oxidation state and prevent peptide degradation.[2] Bases such as DIEA or 2,6-lutidine are often used, and their concentration can influence reaction efficiency.[3][4]

  • Peptide Aggregation: On-resin peptide aggregation can hinder the accessibility of the azide (B81097) and alkyne moieties, preventing intramolecular cyclization. Using solvents that disrupt hydrogen bonding, like DMSO, can mitigate this.[3][5]

  • Intermolecular Reactions: At high peptide concentrations on the resin or in solution, intermolecular dimerization or oligomerization can compete with the desired intramolecular cyclization, reducing the monomer yield.[6][7][8]

Q2: I am observing significant amounts of dimer/oligomer formation. How can I favor intramolecular cyclization?

A2: Promoting intramolecular cyclization over intermolecular reactions is a common challenge. Here are some strategies:

  • On-Resin "Pseudo-Dilution": Performing the cyclization on a solid support takes advantage of the "pseudo-dilution" effect, where peptide chains are physically separated by the resin matrix, thus favoring intramolecular reactions.[7] Using a resin with a low loading capacity can further enhance this effect.[9]

  • Solution-Phase High Dilution: When performing cyclization in solution, it is crucial to work at very low peptide concentrations (micromolar to low millimolar range) to minimize the probability of intermolecular encounters.[10]

  • Peptide Sequence Optimization: The peptide's primary sequence influences its conformational predisposition for cyclization. Incorporating turn-inducing residues like proline near the cyclization site can pre-organize the peptide backbone, bringing the reactive termini into proximity.[9]

  • Solvent Choice: Solvents play a role in peptide conformation. Polar aprotic solvents like DMSO can disrupt internal hydrogen bonds that may favor intermolecular aggregation.[3]

Q3: My peptide contains sensitive amino acids (Cys, Met, His, Trp). Are there specific precautions for click cyclization?

A3: Yes, certain amino acid side chains can interfere with or be degraded under standard click chemistry conditions.

  • Cysteine: Free thiols can coordinate with the copper catalyst, inhibiting its activity. Additionally, in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), some strained alkynes can react non-specifically with thiols (thiol-yne reaction).[2][11][12] It is advisable to protect the cysteine side chain during CuAAC.

  • Methionine, Histidine, and Arginine: The reactive oxygen species (ROS) that can be generated in CuAAC reactions (particularly with CuSO4/ascorbate systems) can lead to the oxidation of sensitive residues like histidine and arginine.[2] Using Cu(I) sources directly and employing stabilizing ligands can minimize this degradation.[2]

  • Tryptophan: While generally stable, the indole (B1671886) side chain of tryptophan can be susceptible to oxidation under harsh conditions.

Q4: Should I perform the cyclization on-resin or in solution?

A4: Both on-resin and solution-phase cyclization have their advantages and disadvantages. The choice depends on the specific peptide and experimental goals.

  • On-Resin Cyclization:

    • Pros: Benefits from "pseudo-dilution" to favor monomer formation, simplifies purification as excess reagents can be washed away.[7][13]

    • Cons: Peptide mobility can be restricted, potentially hindering cyclization for certain sequences. Monitoring reaction completion can be more challenging.[10]

  • Solution-Phase Cyclization:

    • Pros: Allows for greater conformational flexibility of the peptide. Reaction kinetics can be faster, and monitoring is straightforward with techniques like HPLC.

    • Cons: Requires high dilution to avoid oligomerization, which can be impractical for large-scale synthesis. Purification to remove the catalyst and other reagents is more involved.[6][10]

Q5: What is the difference between CuAAC and SPAAC for peptide cyclization, and when should I choose one over the other?

A5: The main difference lies in the requirement for a copper catalyst.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Uses a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[14] It is generally faster and uses readily available reagents. However, the copper catalyst can be cytotoxic, which is a concern for biological applications, and can lead to side reactions with certain amino acids.[2][15]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Employs a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst.[14][16] This makes it highly biocompatible and suitable for use in living systems.[12] The drawbacks are that strained cyclooctynes are generally more expensive and can sometimes exhibit off-target reactivity with thiols.[12]

Choose CuAAC for routine in vitro cyclization where cost and reaction speed are priorities and potential copper contamination can be managed through purification. Choose SPAAC for applications requiring high biocompatibility, such as in vivo studies, live-cell imaging, or when working with peptides that are highly sensitive to copper-catalyzed degradation.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion to Cyclic Product 1. Inactive Cu(I) catalyst (oxidation).2. Poor solubility of catalyst/reagents.3. Steric hindrance in peptide backbone.4. Peptide aggregation on resin.1. Use freshly prepared, degassed solvents. Perform reaction under inert atmosphere. Add a reducing agent like sodium ascorbate.[1]2. Ensure complete dissolution of the copper source (e.g., CuBr in DMSO).[1] Consider using a more soluble Cu(I) source or a suitable ligand.3. Re-evaluate the positions of the azide and alkyne residues. Introduce flexible linkers if necessary.4. Use chaotropic salts or solvents like DMSO to disrupt aggregation.[3]
Formation of Dimer/Oligomer 1. High concentration of peptide in solution.2. High loading on the solid support.3. Peptide conformation favors intermolecular reaction.1. Perform solution-phase cyclization at high dilution (<1 mM).2. Use a resin with a lower loading capacity (e.g., 0.1-0.3 mmol/g).[9]3. Incorporate turn-inducing amino acids (e.g., Pro, Gly) to pre-organize the peptide for intramolecular cyclization.[9]
Unidentified Side Products/Masses 1. Oxidation of sensitive amino acids (Met, His, Arg).2. Side reactions with protecting groups.3. Thiol-yne reaction in SPAAC.4. Incomplete deprotection prior to cyclization.1. Degas all solutions thoroughly. Use a stabilizing ligand for the copper catalyst (e.g., TBTA).[2]2. Ensure compatibility of protecting groups with click chemistry conditions. Some protecting groups may be labile.3. Protect cysteine residues prior to SPAAC if using a reactive cyclooctyne.4. Confirm complete removal of relevant protecting groups using a qualitative test (e.g., Kaiser test for amines).[17]
Difficulty in Purifying the Cyclic Peptide 1. Contamination with copper catalyst.2. Co-elution of linear precursor and cyclic product.3. Presence of closely related impurities (e.g., dimers, oxidized species).1. Wash the peptide-resin with a copper chelating agent (e.g., sodium diethyldithiocarbamate) post-reaction.[17] For solution-phase, consider using a copper-scavenging resin.2. Optimize the HPLC gradient to improve separation. The cyclic product is often more hydrophobic and will have a longer retention time.3. Use high-resolution HPLC and optimize the separation conditions. Characterize impurities by mass spectrometry to identify their source.

Quantitative Data Summary

The efficiency of peptide cyclization is highly dependent on the reaction conditions. The following tables summarize reported yields under various experimental setups.

Table 1: Comparison of On-Resin CuAAC Cyclization Conditions

Peptide SequenceCopper SourceBase/AdditivesSolventYield of MonomerReference
Azidolysine/Propargylglycine containingCuI20% Piperidine, Ascorbic AcidDMF87.4%[3]
Azidolysine/Propargylglycine containing[Cu₄I₄(pip)₄]Ascorbic AcidDMF~89%[3]
Azidolysine/Propargylglycine containingCuIDIEA, Ascorbic AcidDMFLower conversion[3]
Generic Azide/Alkyne PeptideCuBrDIEA, 2,6-lutidine, Asc. AcidDMSOHigh Yield[1]
TetrapeptideCuIDIEANMP70%[7]

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization

Cyclization MethodKey FeatureTypical Monomer YieldCommon ByproductsReference
On-Resin Pseudo-dilution effectGenerally high for medium-large rings (≥99%)Small amounts of dimer (<4%)[6]
Solution-Phase Requires high dilutionVariable, often lower than on-resinDimers and trimers more common[6]

Key Experimental Protocols

Protocol 1: General On-Resin CuAAC Peptide Cyclization

This protocol is based on established methods for copper-catalyzed cyclization on a solid support.[1][18]

  • Resin Swelling: Swell the peptide-resin (containing both an azide and a terminal alkyne functionality) in dichloromethane (B109758) (DCM) (10 mL/g resin) for 10-15 minutes.

  • Solvent Preparation: Degas dimethyl sulfoxide (B87167) (DMSO) (12 mL/g resin) by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate vial, completely dissolve the copper(I) source (e.g., CuBr, 1-2 equivalents based on resin loading) in the degassed DMSO.

  • Reaction Setup:

    • Drain the DCM from the swollen resin.

    • Add the catalyst solution (CuBr in DMSO) to the resin.

    • Add 1 equivalent of 0.1 M aqueous ascorbic acid solution (freshly prepared).

    • Add 10 equivalents of 2,6-lutidine and 10 equivalents of N,N-diisopropylethylamine (DIEA).

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 5 minutes to ensure an inert atmosphere.

  • Reaction: Seal the vessel and shake gently at room temperature for 16-18 hours. Reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing:

    • Filter the reaction solution from the resin.

    • Wash the resin sequentially with:

      • Isopropanol/DMSO (5:3 v/v) (3 times)

      • DMF (3 times)

      • DCM (3 times)

  • Drying: Dry the resin in vacuo before proceeding with cleavage and purification.

Protocol 2: Solution-Phase Cyclization under High Dilution

This protocol is a general guideline for cyclization after the peptide has been cleaved from the resin.

  • Peptide Cleavage and Purification: Cleave the linear peptide precursor from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the linear peptide by RP-HPLC to ensure high purity before cyclization.

  • Peptide Dissolution: Dissolve the purified linear peptide in a suitable degassed solvent (e.g., acetonitrile, DMF, or a mixture with water) to achieve a final concentration of 0.1-1 mM. This high dilution is critical to minimize intermolecular side reactions.

  • Reagent Preparation:

    • Prepare a stock solution of the copper source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

    • Prepare a stock solution of a copper-stabilizing ligand (e.g., THPTA or TBTA).

  • Reaction Initiation:

    • To the stirred peptide solution, add the ligand (e.g., 1.1 equivalents).

    • Add the copper source (e.g., 1 equivalent of CuSO₄).

    • Add the reducing agent (e.g., 5 equivalents of sodium ascorbate) to generate the active Cu(I) catalyst in situ.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by taking aliquots at various time points and analyzing them by RP-HPLC and mass spectrometry until the linear precursor is consumed.

  • Quenching and Purification: Once the reaction is complete, quench it by adding a chelating agent or passing the solution through a copper-scavenging resin. Purify the final cyclic peptide using RP-HPLC.

Visual Diagrams

Here are diagrams illustrating key workflows and concepts in peptide cyclization.

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization Cyclization Strategies cluster_Purification Downstream Processing Resin Solid Support LinearPeptide Linear Peptide Assembly (with Azide & Alkyne AAs) Resin->LinearPeptide Fmoc Chemistry OnResin On-Resin Cyclization (Pseudo-dilution) LinearPeptide->OnResin Add Click Reagents Cleavage Cleavage from Resin LinearPeptide->Cleavage Direct Cleavage Purification1 Wash Excess Reagents OnResin->Purification1 SolutionPhase Solution-Phase Cyclization (High dilution) Cleavage->SolutionPhase Purification2 HPLC Purification Cleavage->Purification2 Purify Linear Peptide First SolutionPhase->Purification2 Purification1->Cleavage TFA Cocktail FinalProduct Pure Cyclic Peptide Purification2->FinalProduct G cluster_Catalyst Catalyst Issues cluster_ReactionCond Reaction Conditions cluster_PeptideSeq Peptide Sequence Start Low Cyclization Yield Oxidation Cu(I) Oxidation Start->Oxidation Solubility Poor Reagent Solubility Start->Solubility Concentration High Peptide Concentration Start->Concentration Aggregation On-Resin Aggregation Start->Aggregation StericHindrance Steric Hindrance Start->StericHindrance SideReactions Reactive Side Chains Start->SideReactions Sol1 Degas Solvents Use Inert Atmosphere Oxidation->Sol1 Solution Sol2 Use DMSO for CuBr Select appropriate ligand Solubility->Sol2 Solution Sol3 Use High Dilution (Solution) Use Low-Loading Resin (On-Resin) Concentration->Sol3 Solution Sol4 Use Chaotropic Solvents (DMSO) Optimize Temperature Aggregation->Sol4 Solution Sol5 Incorporate Flexible Linkers Add Turn-Inducing Residues StericHindrance->Sol5 Solution Sol6 Protect Sensitive Residues (e.g., Cys, His) SideReactions->Sol6 Solution

References

how to improve solubility of H-(Gly)3-Lys(N3)-OH hydrochloride conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-(Gly)3-Lys(N3)-OH hydrochloride. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to address solubility challenges encountered during experiments with this peptide conjugate.

Troubleshooting Guide

This section addresses specific issues you may face when trying to dissolve this compound. It is always recommended to first test the solubility with a small amount of the peptide before dissolving the entire sample.

Q1: My this compound is not dissolving in the recommended starting solvent, sterile water. What should I do first?

A1: If the peptide does not dissolve in sterile, distilled water, the first step is to use physical methods to aid dissolution. Before attempting stronger solvents, sonication is recommended to break up any solid peptide particles and enhance solubilization. You can also try gentle warming (less than 40°C) as some peptides are more soluble at higher temperatures. If the solution remains cloudy, contains visible particulates, or has formed a gel after these steps, it indicates the peptide is suspended, not dissolved, and a different solvent strategy is needed.

Q2: The peptide formed a cloudy suspension in water. How does pH adjustment help, and what pH should I try?

A2: The solubility of a peptide is significantly influenced by the pH of the solution. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. By adjusting the pH away from the pI, the peptide's net charge increases, enhancing its interaction with water molecules and improving solubility.

For this compound, which is a basic peptide, lowering the pH is the recommended approach. Try adding a small amount of 10% acetic acid solution dropwise to your aqueous suspension. If that is not sufficient, a very small amount (<50 µl) of trifluoroacetic acid (TFA) can be used to solubilize the peptide, which can then be diluted to the desired concentration. Note that TFA may not be suitable for certain biological assays, particularly cell-based experiments.

Q3: I tried pH adjustment, but the peptide is still not fully dissolved. What is the next step?

A3: If pH adjustment is unsuccessful, the use of organic co-solvents is the next logical step. This is particularly effective for neutral or more hydrophobic peptides. The recommended method is to first dissolve the peptide in a minimal amount of a pure organic solvent. Once fully dissolved, you can slowly add this solution dropwise to your aqueous buffer while stirring to reach the desired final concentration. If the solution becomes turbid, you have likely reached the solubility limit.

Q4: Which organic co-solvent is best for my experiment?

A4: The choice of co-solvent depends on the nature of your peptide and the requirements of your downstream application.

  • Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent for many peptides. It is a good first choice for highly hydrophobic peptides.

  • Dimethylformamide (DMF): An alternative to DMSO. It is particularly recommended for peptides containing cysteine (Cys) to avoid oxidation, though this is not a concern for H-(Gly)3-Lys(N3)-OH.

  • Acetonitrile (ACN), Methanol, or Isopropanol: These are also viable options for dissolving neutral or hydrophobic peptides.

The compatibility of these solvents with your specific assay is a critical consideration.

Q5: I'm concerned about the effect of organic solvents on my cell-based assay. What are the recommendations?

A5: This is a valid concern as high concentrations of organic solvents can be cytotoxic. For cell culture experiments, the final concentration of DMSO should be kept as low as possible.

  • A final concentration of 0.1% DMSO is generally considered safe for almost all cell lines.

  • Many protocols use a final concentration of 0.5% DMSO without significant toxicity.

  • While some cells can tolerate up to 1% DMSO, 0.5% is a widely recommended upper limit.

To achieve this, you should prepare a concentrated stock solution of your peptide in 100% DMSO and then dilute it significantly with your aqueous media.

Q6: My peptide seems to be aggregating and forming a gel. Is there a way to dissolve it?

A6: Gel formation can occur with peptides that have a high propensity for forming intermolecular hydrogen bonds. If you encounter aggregation that cannot be resolved by pH adjustment or standard organic co-solvents, you may need to use strong denaturing agents, also known as chaotropes. This is often a last-resort method.

  • You can attempt to dissolve the peptide in 6 M guanidine (B92328) hydrochloride or 8 M urea .

  • After the peptide is dissolved, the solution must be diluted to the required concentration for your experiment.

  • It is important to remember that these denaturants will disrupt any secondary structure and may need to be removed through methods like dialysis before the peptide can be used in functional assays.

Frequently Asked Questions (FAQs)

FAQ 1: What are the chemical characteristics of this compound?

H-(Gly)3-Lys(N3)-OH is a short peptide consisting of three glycine (B1666218) residues and a C-terminal lysine (B10760008) that has been chemically modified on its side chain with an azide (B81097) (N3) group. This azide group is a common reactive handle used in "click chemistry" for bioconjugation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

FAQ 2: How does the azide modification on lysine affect solubility?

The native lysine side chain contains a primary amine that is protonated at physiological pH, conferring a positive charge and enhancing water solubility. The modification replaces this amine with an azide group, which eliminates this positive charge. This change can lead to a decrease in the peptide's overall hydrophilicity and solubility compared to its non-azidated counterpart.

FAQ 3: Why is the peptide supplied as a hydrochloride (HCl) salt?

Peptides, especially those with basic residues or a free N-terminus, are often supplied as salts (like hydrochloride or trifluoroacetate) to improve their stability, handling as a lyophilized powder, and initial solubility in aqueous solutions. The salt form helps to ensure that the basic groups on the peptide are protonated.

FAQ 4: What is the best way to store the peptide once it is in solution?

Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles. Stock solutions stored at -80°C are typically stable for up to 6 months.

Data Presentation

Table 1: Recommended Solvents for this compound

Solvent/Method Peptide Type Suitability Pros Cons Application Compatibility
Sterile H₂O Short, charged peptidesBenign, compatible with all assaysMay not be effective if peptide is hydrophobic or neutralUniversal
10% Acetic Acid Basic peptidesIncreases positive charge, improves aqueous solubilityLow pH may affect peptide stability or assay conditionsGood for general use; check assay pH tolerance
DMSO Hydrophobic/Neutral peptidesExcellent dissolving powerCan be cytotoxic, may oxidize Met/Cys (not applicable here)Use <0.5% final concentration for cell assays
DMF Hydrophobic/Neutral peptidesGood alternative to DMSOCan be cytotoxicUse with caution in biological assays
6M Guanidine HCl Aggregating peptidesHighly effective for aggregatesDenaturing, will disrupt structure, interferes with most assaysRequires removal (e.g., dialysis) before functional assays

Experimental Protocols

Protocol 1: General Peptide Solubility Test

  • Prepare Sample: Allow the lyophilized peptide vial to warm to room temperature in a desiccator.

  • Aliquot: Weigh out a small, accurately measured amount of the peptide (e.g., 1 mg). Do not use the entire sample for the initial test.

  • Initial Solvent: Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly.

  • Assess Solubility: Observe the solution. If it is clear, the peptide is soluble. If it is cloudy or has particulates, proceed to the next step.

  • Aid Dissolution: Sonicate the vial in a water bath for 5-10 minutes. Re-assess solubility.

  • Select Method: If the peptide remains insoluble, proceed to Protocol 2 or 3 based on the troubleshooting guide above.

Protocol 2: Dissolution by pH Adjustment (Acidification)

  • Suspend Peptide: Add the desired volume of sterile water to your peptide.

  • Add Acid: While vortexing, add 10% aqueous acetic acid dropwise to the suspension.

  • Observe: Continue adding acid and vortexing until the solution becomes clear.

  • Final Dilution: Once dissolved, you can dilute the peptide stock to your final working concentration using your desired experimental buffer.

  • pH Check: Ensure the final pH of your working solution is compatible with your experimental setup.

Protocol 3: Dissolution Using an Organic Co-Solvent (DMSO)

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the lyophilized peptide (e.g., 30-50 µL). Vortex until the peptide is completely dissolved.

  • Slow Dilution: Slowly add the DMSO stock solution dropwise to a stirring aqueous buffer (e.g., PBS) to reach your desired final concentration.

  • Monitor for Precipitation: If the solution becomes cloudy during dilution, you have exceeded the peptide's solubility limit in that buffer system.

  • Final Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is compatible with your assay (e.g., <0.5% for cell-based studies).

Visualizations

degasing solvents for oxygen-sensitive H-(Gly)3-Lys(N3)-OH hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing H-(Gly)3-Lys(N3)-OH hydrochloride in oxygen-sensitive reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). Proper solvent degassing is critical to prevent the oxidation of sensitive reagents, particularly the Cu(I) catalyst, ensuring reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is solvent degassing crucial for reactions involving this compound?

A1: While the peptide itself is not highly susceptible to oxidation, it is a reagent for "click chemistry".[1][2][3] Many of these reactions, especially the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), rely on a Cu(I) catalyst. Dissolved oxygen in solvents can readily oxidize the active Cu(I) catalyst to the inactive Cu(II) state, which will stall or completely inhibit the reaction. Therefore, rigorously removing dissolved oxygen from all solvents is a critical step for ensuring high yield and reproducibility.[4][5]

Q2: What are the primary methods for degassing solvents?

A2: There are three common laboratory methods for removing dissolved gases from solvents:

  • Freeze-Pump-Thaw (FPT): This is the most rigorous and effective method, involving repeatedly freezing the solvent, applying a high vacuum to remove gases from the headspace, and then thawing.[4][6][7]

  • Inert Gas Sparging: This technique involves bubbling an inert gas, such as nitrogen (N₂) or argon (Ar), through the liquid solvent to displace dissolved oxygen.[8][9] It is simpler and faster than FPT but generally less effective.[4][10]

  • Sonication: This method uses ultrasonic waves to promote the formation and coalescence of dissolved gas bubbles, which then rise out of the solution.[11][12] It is often used in conjunction with a vacuum or inert gas stream.[4]

Q3: Which degassing method is the most effective?

A3: The Freeze-Pump-Thaw (FPT) method is considered the most effective for thoroughly removing dissolved gases.[4][13] Sparging is less effective but sufficient for many applications that are not extremely sensitive to trace oxygen.[4][10] The effectiveness of sonication is debated, with some studies showing it to be significantly less efficient than other methods, particularly for aqueous solutions.[14][15]

Q4: How can I determine if my reaction failed due to insufficient degassing?

A4: Indicators of oxygen contamination in a sensitive reaction include:

  • Reaction Failure or Low Yield: The most obvious sign is a sluggish or incomplete reaction.[4]

  • Unexpected Color Change: The formation of unexpected yellow or brown colors, especially upon heating, can indicate oxidative side reactions or catalyst decomposition.[4]

  • Inconsistent Results: High variability between seemingly identical reaction setups often points to differing levels of oxygen contamination.

Comparison of Common Degassing Methods

The following table summarizes the key characteristics of the three primary laboratory degassing techniques.

FeatureFreeze-Pump-Thaw (FPT)Inert Gas SpargingSonication
Effectiveness Very High (Most rigorous method)[4][13]Moderate to High[10]Low to Moderate[14][15]
Time Required Long (approx. 30-60+ min for 3-4 cycles)[7]Short to Medium (15-60 min)[4][16]Short (5-15 min)[4]
Equipment Schlenk line, high-vacuum pump, cold trap, liquid N₂[17]Inert gas cylinder, regulator, long needle/sparging tube[8]Ultrasonic bath or probe
Best For Highly oxygen-sensitive reactions (e.g., organometallics, polymerizations), expensive or deuterated solvents.[4][10]Moderately sensitive reactions, degassing large volumes of solvent.[4]Rapid, rough degassing; often used for HPLC mobile phases.[18]
Key Limitations Time-consuming; risk of glassware implosion/explosion if performed incorrectly.Less effective for high-boiling point solvents; potential for solvent evaporation and introduction of moisture.[10][19]Often incomplete removal of dissolved gas; can heat the solvent.[14][15]

Quantitative Efficiency of Degassing Methods

Quantitative data highlights the performance differences between various degassing techniques.

MethodReported EfficiencyConditions / NotesSource
Membrane Degassing Up to 99.9% oxygen removalInline flow system at 300 μL/min and 4 mbar vacuum.[5][20]
Freeze-Pump-Thaw Considered the most rigorous method for complete removal.Typically 3 or more cycles are recommended for best results.[7][10][13]
Helium Sparging Highly efficient.Often cited as the most effective sparging gas, but expensive.[18]
Sonication (in bath) Poor; reduced O₂ saturation from 100% to only 98-99%.Test performed on water; may be ineffective for aqueous mixes.[14]
Sonication "Particularly disappointing"; removed only ~33% of dissolved gas.Study on HPLC solvents.[15]

Troubleshooting Guide

Problem: My CuAAC reaction is sluggish or fails completely, despite degassing the solvent.

Possible CauseRecommended Solution
Incomplete Degassing The chosen method may not be sufficient. If you are sparging, switch to the more rigorous Freeze-Pump-Thaw (FPT) method for at least three cycles.[4][13] Ensure you are sparging for an adequate amount of time (a rule of thumb is 1 minute per 5 mL of solvent).[10]
Re-introduction of Oxygen Your reaction setup may have leaks. Ensure all joints are properly sealed and greased. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction. Use gastight syringes for all reagent transfers under an inert atmosphere.
Contaminated Reagents One or more reagents may be contaminated. Use freshly opened, high-purity solvents. If using a copper catalyst precursor, ensure it has been stored properly under inert gas.
Oxygen introduced with Reagents Ensure that not only the solvent but also any solutions of reagents (e.g., the peptide, the alkyne) are properly degassed before being added to the reaction mixture.

Problem: I am using the Freeze-Pump-Thaw method and my flask cracked.

Possible CauseRecommended Solution
Overfilling the Flask The solvent expanded upon freezing, creating pressure that shattered the glass. Never fill the flask more than 50% of its total volume. [13][17]
Rapid Thawing Applying direct heat (e.g., from a heat gun) or using a warm water bath on a fully frozen flask creates thermal stress.[13] Allow the flask to warm slowly in the air first, or use a tepid water bath once the exterior has acclimated.[10]
Using Damaged Glassware The flask may have had invisible star cracks or flaws. Always inspect glassware for any signs of damage before use with vacuum or temperature changes.[21]
Condensing Liquid Oxygen If you apply vacuum to a flask open to air while it is cooled with liquid nitrogen, you can condense liquid oxygen, creating a severe explosion hazard. Always ensure the flask is under an inert atmosphere before cooling and sealed or open only to the vacuum line.[13][17]

Visualized Workflows

Degassing Method Selection

The following workflow can help you choose the appropriate degassing method based on your experimental needs.

DegassingSelection start Start: Assess Reaction Sensitivity q_sensitivity Is the reaction extremely sensitive to O₂? (e.g., Cu(I) catalyst, organometallic) start->q_sensitivity fpt Use Freeze-Pump-Thaw (FPT) (Most Rigorous Method) q_sensitivity->fpt  Yes   q_volume Are you degassing a large volume (> 1 L)? q_sensitivity->q_volume  No / Unsure   end_fpt Proceed with FPT Protocol fpt->end_fpt sparge Use Inert Gas Sparging (Good balance of speed and efficiency) q_volume->sparge  Yes   q_speed Is speed critical and only 'rough' degassing needed? q_volume->q_speed  No   end_sparge Proceed with Sparging Protocol sparge->end_sparge q_speed->sparge  No   sonicate Use Sonication + Vacuum/Sparging (Fastest, least effective) q_speed->sonicate  Yes   end_sonicate Proceed with Sonication Protocol sonicate->end_sonicate

Caption: Decision tree for selecting a suitable solvent degassing method.

Troubleshooting a Failed Oxygen-Sensitive Reaction

If your reaction has failed, follow this logical progression to identify the potential cause.

TroubleshootingWorkflow start Start: Reaction Failed or Yield is Low q_degas_method What degassing method was used? start->q_degas_method sparging_sonication Sparging or Sonication q_degas_method->sparging_sonication fpt Freeze-Pump-Thaw (FPT) q_degas_method->fpt improve_degas Action: Re-run reaction using a more rigorous method (FPT) or increase duration/cycles of current method. sparging_sonication->improve_degas q_inert_tech Was a strict inert atmosphere maintained during setup and reaction? fpt->q_inert_tech end Problem Likely Resolved improve_degas->end improve_inert Action: Check for leaks in glassware setup. Use Schlenk techniques, maintain positive inert gas pressure, and use gastight syringes. q_inert_tech->improve_inert No / Unsure q_reagents Are all reagents (solvents, catalysts, reactants) fresh and of high purity? q_inert_tech->q_reagents Yes improve_inert->end replace_reagents Action: Use freshly opened/purified solvents. Use a new batch of catalyst and other reagents. q_reagents->replace_reagents No / Unsure q_reagents->end Yes replace_reagents->end

Caption: Logical workflow for troubleshooting failed oxygen-sensitive reactions.

Detailed Experimental Protocols

Protocol 1: Freeze-Pump-Thaw (FPT) Degassing

This is the most effective method for removing dissolved oxygen.[4] Safety Warning: This procedure involves high vacuum and cryogenic liquids. There is a risk of glass implosion or explosion. Always wear safety glasses and work behind a fume hood sash. Never work alone.[13]

  • Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.[13][17] Connect the flask to a Schlenk line.

  • Freeze: Close the stopcock on the flask. Slowly lower the flask into a Dewar of liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer on the walls, which helps prevent the flask from cracking.[10] Wait until the solvent is completely frozen solid.

  • Pump: Once frozen, open the flask's stopcock to the vacuum manifold. The pressure on the vacuum gauge should drop significantly. Allow the flask to remain under high vacuum for 10-15 minutes to remove gases from the headspace above the frozen solid.[21]

  • Thaw: Close the flask's stopcock to isolate it from the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely at room temperature. You may see bubbles evolving from the liquid as trapped gases are released into the headspace.[17] Do not use a heat gun to speed up thawing. [13]

  • Repeat: Once the solvent is fully liquid, repeat steps 2-4 at least two more times for a total of three cycles.[17][21] After the final cycle, backfill the flask with an inert gas (N₂ or Ar) before use.

Protocol 2: Inert Gas Sparging

This method is faster than FPT and suitable for many applications.[4]

  • Setup: Fill a flask with the solvent and seal it with a rubber septum. Insert a long needle or glass tube connected to an inert gas (N₂ or Ar) supply via tubing. The needle tip must be positioned well below the solvent's surface.[8]

  • Venting: Insert a second, shorter "exit" needle through the septum that does not enter the liquid. This will serve as a pressure vent.[8]

  • Sparging: Begin a moderate flow of inert gas. You should see a steady stream of bubbles rising through the solvent. A vigorous flow can cause solvent to evaporate, so adjust the rate accordingly. For volatile solvents, cooling the flask in an ice bath can reduce evaporation.[10]

  • Duration: Continue sparging for 30-60 minutes.[4] A general guideline is to sparge for at least 1 minute for every 5 mL of solvent.[10]

  • Completion: After the desired time, raise the long needle above the liquid surface but keep it in the headspace. Remove the exit needle first, then remove the gas inlet needle to maintain a positive pressure of inert gas in the flask.

Protocol 3: Degassing by Sonication

This is a rapid method, but its effectiveness is limited.[14][15] It is best used in combination with vacuum or sparging.

  • Setup: Place the flask containing the solvent into an ultrasonic bath.

  • Degas: Turn on the sonicator. You will see bubbles begin to form and rise to the surface.

  • Enhancement (Recommended): For better efficiency, either apply a gentle vacuum to the headspace of the flask (using a water aspirator is often sufficient) or bubble a slow stream of inert gas through the solvent during sonication.[4]

  • Duration: Sonicate for 5-15 minutes. Be aware that prolonged sonication can heat the sample.[14] This method is best for a quick, rough degassing rather than for highly sensitive applications.

References

Validation & Comparative

Validating H-(Gly)3-Lys(N3)-OH Hydrochloride Incorporation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids is a critical step in creating novel peptides and bioconjugates. This guide provides a comparative analysis of H-(Gly)3-Lys(N3)-OH hydrochloride, a novel click chemistry reagent, and its alternatives for peptide modification. We present supporting experimental data and detailed protocols to validate its incorporation using mass spectrometry.

This compound is a chemical reagent designed for the straightforward introduction of an azide (B81097) group into a peptide sequence. This azide functionality serves as a bioorthogonal handle for subsequent "click" chemistry reactions, enabling the attachment of various molecules such as imaging agents, PEG chains, or cytotoxic payloads for antibody-drug conjugates (ADCs). The triglycine (B1329560) linker in its structure can enhance solubility and provide spatial separation between the peptide and the conjugated molecule.

Performance Comparison with Alternatives

The selection of an appropriate azido-amino acid for peptide synthesis depends on several factors, including coupling efficiency during solid-phase peptide synthesis (SPPS), stability under synthesis and cleavage conditions, and the efficiency of the subsequent click reaction. Here, we compare this compound with a commonly used alternative, Fmoc-Lys(N3)-OH.

FeatureThis compoundFmoc-Lys(N3)-OH
Structure A tripeptide with an azido-modified lysine (B10760008)An Fmoc-protected lysine with a side-chain azide
Incorporation Method Standard peptide coupling during SPPSStandard peptide coupling during SPPS
Purity Typically >95%Typically >95%
Relative Cost ModerateHigh
Key Advantage The integrated triglycine linker may improve solubility and provide spacing.Well-established and widely used, with extensive literature support.
Potential Drawback As a non-standard amino acid, optimization of coupling conditions may be required.The azide group can be sensitive to certain reducing environments.[1]

Experimental Protocol: Validation of Incorporation by Mass Spectrometry

This protocol outlines the steps for incorporating this compound into a model peptide using manual solid-phase peptide synthesis (SPPS) and validating its incorporation by mass spectrometry.

1. Peptide Synthesis (SPPS)

  • Resin and Amino Acid Preparation: A standard rink amide resin is swelled in dimethylformamide (DMF). The desired amino acids, including this compound, are dissolved in DMF with a coupling reagent such as HBTU and a base like diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF.

  • Coupling: The activated amino acid solution is added to the deprotected resin and allowed to react to form a peptide bond.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with acetic anhydride.

  • Iteration: The deprotection and coupling steps are repeated for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Mass Spectrometry Analysis

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile (B52724) with 0.1% formic acid to facilitate ionization.

  • Mass Spectrometer Calibration: The mass spectrometer is calibrated using a known standard to ensure mass accuracy.

  • Data Acquisition (Full Scan MS): The sample is introduced into the mass spectrometer (e.g., via electrospray ionization), and a full scan is performed to determine the molecular weight of the synthesized peptide. Successful incorporation of H-(Gly)3-Lys(N3)-OH will result in a characteristic mass shift in the peptide.

  • Data Acquisition (Tandem MS/MS): The molecular ion corresponding to the modified peptide is isolated and fragmented. The resulting fragment ions are analyzed to confirm the peptide sequence and pinpoint the location of the modification.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_ms Mass Spectrometry Validation resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection Repeat for each amino acid coupling Amino Acid Coupling deprotection->coupling Repeat for each amino acid cleavage Cleavage & Deprotection deprotection->cleavage coupling->deprotection Repeat for each amino acid purification RP-HPLC Purification cleavage->purification sample_prep Sample Preparation purification->sample_prep full_scan Full Scan MS (Molecular Weight) sample_prep->full_scan msms Tandem MS/MS (Sequence Confirmation) full_scan->msms validation Incorporation Validated msms->validation

Experimental workflow for peptide synthesis and validation.

signaling_pathway Peptide Target Peptide Azido_Peptide Azido-Modified Peptide (with H-(Gly)3-Lys(N3)-OH) Peptide->Azido_Peptide SPPS Incorporation Conjugate Peptide Conjugate Azido_Peptide->Conjugate Click Chemistry Alkyne_Molecule Alkyne-Containing Molecule (e.g., Drug, Dye) Alkyne_Molecule->Conjugate

Logical relationship of peptide modification and conjugation.

References

A Researcher's Guide to Characterizing H-(Gly)3-Lys(N3)-OH Hydrochloride: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques for the structural elucidation of H-(Gly)3-Lys(N3)-OH hydrochloride, a key building block in click chemistry applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the detailed atomic-level characterization of peptides in solution. It provides unambiguous evidence of structure, purity, and conformation. This guide will delve into the application of ¹H and ¹³C NMR for this compound, offering a detailed experimental protocol and a comparative analysis with other common analytical methods.

Quantitative Data Summary: A Comparative Overview

While specific, publicly available NMR data for this compound is limited, the following table presents a hypothetical yet representative ¹H and ¹³C NMR dataset based on known chemical shifts for similar peptide structures and azide-containing molecules. This is juxtaposed with data obtainable from alternative analytical techniques.

Analytical TechniqueParameterH-(Gly)3-Lys(N3)-OHAlternative Methods' Output
¹H NMR Chemical Shift (δ)Glycine (α-CH₂): ~3.8-4.0 ppmGlycine (NH): ~8.0-8.5 ppmLysine (α-CH): ~4.2 ppmLysine (ε-CH₂): ~3.3 ppm (adjacent to N₃)Lysine (β,γ,δ-CH₂): ~1.4-1.9 ppmProvides information on the chemical environment of each proton.
¹³C NMR Chemical Shift (δ)Glycine (C=O): ~170-173 ppmGlycine (Cα): ~42-44 ppmLysine (C=O): ~174 ppmLysine (Cα): ~55 ppmLysine (Cε): ~51 ppm (adjacent to N₃)Indicates the types of carbon atoms present in the molecule.[1]
Mass Spectrometry Molecular WeightCalculated: 379.8 g/mol Observed (ESI-MS): [M+H]⁺ at m/z 380.8Confirms molecular weight and elemental composition.[2]
HPLC Purity>95%Assesses sample purity by separating the target compound from impurities.[2]
FT-IR Vibrational FrequencyAzide (B81097) (N₃) stretch: ~2100 cm⁻¹Confirms the presence of the azide functional group.

Experimental Protocol: NMR Characterization

This section outlines a detailed protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Purity: Ensure the peptide is of high purity (>95%), as impurities can complicate spectral analysis.[3]

  • Concentration: Prepare a sample with a concentration of 1-5 mM.[4] For a 500 µL sample, this corresponds to approximately 0.19-0.95 mg of the peptide.

  • Solvent: Dissolve the peptide in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile amide protons, simplifying the spectrum.[5]

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (B1202638) (TMS) for organic solvents, for accurate chemical shift referencing.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[2]

  • ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Solvent suppression techniques may be necessary to attenuate the residual H₂O signal in D₂O.

  • ¹³C NMR:

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3] COSY identifies proton-proton couplings within the same amino acid residue, while HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon correlations.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

  • Reference the spectra to the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the chemical shifts to the corresponding nuclei in the this compound structure.

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the decision-making involved in choosing a characterization method, the following diagrams are provided.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide H-(Gly)3-Lys(N3)-OH·HCl Dissolve Dissolve & Mix Peptide->Dissolve Solvent Deuterated Solvent (e.g., D2O) Solvent->Dissolve Standard Internal Standard Standard->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Transfer to NMR tube H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR_Spec->TwoD_NMR Processing Data Processing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR characterization of this compound.

Characterization_Method_Comparison cluster_decision Information Obtained NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure Detailed Atomic Structure & Connectivity NMR->Structure MS Mass Spectrometry MW Molecular Weight MS->MW HPLC HPLC Purity Purity Assessment HPLC->Purity FTIR FT-IR Spectroscopy FuncGroup Functional Group ID FTIR->FuncGroup

Caption: Comparison of analytical methods for peptide characterization.

References

A Head-to-Head Comparison of Azide-Containing Bioconjugation Reagents: H-(Gly)3-Lys(N3)-OH hydrochloride vs. Azidolysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker can be as critical as the choice of the active molecule itself. The linker's properties—such as length, flexibility, and hydrophilicity—can significantly impact the stability, solubility, and biological activity of the final conjugate. This guide provides an objective comparison between two azide-containing lysine (B10760008) derivatives used in "click chemistry": the simple azidolysine and the more complex H-(Gly)3-Lys(N3)-OH hydrochloride, which incorporates a hydrophilic triglycine (B1329560) linker.

Introduction to the Reagents

Both this compound and azidolysine are invaluable tools for site-specific modification of peptides, proteins, and other biomolecules. They introduce an azide (B81097) group (-N3), a bioorthogonal handle that can be selectively reacted with an alkyne-functionalized molecule through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This high specificity and efficiency in complex biological media make them ideal for applications ranging from fluorescent labeling to the synthesis of antibody-drug conjugates (ADCs).

The key distinction between the two lies in their structure. Azidolysine is a direct modification of the amino acid lysine, where the terminal amine of the side chain is replaced with an azide. In contrast, H-(Gly)3-Lys(N3)-OH features an azide group attached to a lysine residue via a triglycine peptide linker. This structural difference has profound implications for the physicochemical properties and performance of the resulting bioconjugates.

Physicochemical Properties

A direct comparison of the fundamental properties of these two reagents reveals differences in size and likely solubility, which can influence their application.

PropertyAzidolysineThis compound
Molecular Formula C6H12N4O2[1]C12H22ClN7O5[2]
Molecular Weight 172.19 g/mol [1][3]379.8 g/mol [2]
Structure Lysine with a terminal azideLysine with a triglycine-azide linker
Key Feature Minimalist azide modificationHydrophilic peptide linker

Performance Comparison: The Impact of the Triglycine Linker

While direct, side-by-side experimental comparisons in the literature are scarce, the performance differences between these two molecules can be inferred from studies on the role of linkers in bioconjugation. The triglycine linker in H-(Gly)3-Lys(N3)-OH is expected to confer several advantages over the simpler azidolysine.

Solubility

One of the most significant drawbacks of replacing a lysine residue with azidolysine in a peptide sequence is the potential for decreased solubility. The primary amine of the lysine side chain is protonated at physiological pH, contributing a positive charge that enhances water solubility. The substitution with a neutral azide group removes this charge, which can lead to aggregation and handling difficulties, especially with peptides containing multiple modification sites.[4]

The triglycine linker in H-(Gly)3-Lys(N3)-OH helps to mitigate this issue. Glycine residues are hydrophilic and flexible, which can improve the overall solubility of the modified peptide or protein.[5] Studies on a novel hydrophilic, positively charged azidoamino acid demonstrated significantly improved hydrophilicity compared to azidolysine, resulting in enhanced peptide solubility even with multiple incorporations. This suggests that the triglycine linker in H-(Gly)3-Lys(N3)-OH would similarly lead to more soluble bioconjugates.

Steric Hindrance and Reaction Efficiency

The length and flexibility of a linker can play a crucial role in the efficiency of a bioconjugation reaction. A longer, more flexible linker can extend the reactive azide group away from the surface of the biomolecule, reducing steric hindrance and improving its accessibility to a binding partner.[3][6] This can be particularly important when conjugating large molecules, such as antibodies or PEG chains.

Biological Activity of Conjugates

In the context of drug development, particularly for ADCs, the linker can have a profound impact on the efficacy of the final product. Hydrophilic linkers have been shown to improve the pharmacokinetic profiles of ADCs, leading to longer circulation times and increased accumulation in tumors.[7][8] Furthermore, a study on a triglycyl peptide linker in an ADC demonstrated improved targeted killing of cancer cells compared to a non-cleavable linker.[9] This suggests that the triglycine moiety in H-(Gly)3-Lys(N3)-OH could contribute to enhanced therapeutic efficacy in ADC applications.

Experimental Protocols

The following are generalized protocols for the incorporation of these azide-containing amino acids into peptides via solid-phase peptide synthesis (SPPS) and subsequent bioconjugation using click chemistry.

Protocol 1: Incorporation of Azide-Functionalized Lysine into Peptides by SPPS

This protocol describes the manual synthesis of a peptide containing either azidolysine or H-(Gly)3-Lys(N3)-OH using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Lys(N3)-OH or a protected version of H-(Gly)3-Lys(N3)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • To confirm complete coupling, perform a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-Lys(N3)-OH or the protected H-(Gly)3-Lys(N3)-OH at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified peptide with an alkyne-containing molecule.

Materials:

  • Azide-containing peptide (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-containing peptide and alkyne-functionalized molecule in PBS (with minimal DMSO if necessary for solubility).

    • Prepare stock solutions of CuSO4 (50 mM in water), sodium ascorbate (50 mM in water, freshly prepared), and TBTA (10 mM in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing peptide and the alkyne-functionalized molecule (typically with a 1.5 to 5-fold molar excess of the alkyne).

  • Initiate the Reaction:

    • Add the catalyst components to the reaction mixture in the following order, mixing gently after each addition:

      • TBTA (to a final concentration of 0.1 mM)

      • CuSO4 (to a final concentration of 1 mM)

      • Sodium ascorbate (to a final concentration of 1 mM)

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents and catalyst.

Visualizing the Workflow and Concepts

Experimental Workflow for Peptide Modification and Conjugation

G cluster_0 Solid-Phase Peptide Synthesis cluster_1 Click Chemistry Conjugation Resin Start with Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Couple Fmoc-AA Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat for each AA Wash1->Repeat Repeat->Deprotection1 Continue chain FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final AA Cleavage Cleave from Resin FinalDeprotection->Cleavage AzidePeptide Purified Azide-Peptide Cleavage->AzidePeptide Mix Mix Azide-Peptide and Alkyne-Molecule AzidePeptide->Mix AlkyneMolecule Alkyne-Molecule AlkyneMolecule->Mix AddCatalyst Add Cu(I) Catalyst Mix->AddCatalyst React Incubate AddCatalyst->React Purify Purify Conjugate React->Purify FinalProduct Final Bioconjugate Purify->FinalProduct

Caption: Workflow for SPPS and subsequent click chemistry conjugation.

Conceptual Comparison of Linker Properties

G cluster_Azidolysine Azidolysine cluster_Triglycine H-(Gly)3-Lys(N3)-OH a1 Short Linker a2 Loss of Positive Charge a1->a2 a4 Potential Steric Hindrance a1->a4 a3 Potential for Lower Solubility a2->a3 b3 Improved Solubility b4 Reduced Steric Hindrance b1 Longer, Flexible Linker b1->b4 b2 Hydrophilic Nature b2->b3

Caption: Comparison of Azidolysine and H-(Gly)3-Lys(N3)-OH properties.

Conclusion

The choice between this compound and azidolysine depends on the specific requirements of the application.

Azidolysine is a suitable choice for:

  • Applications where minimal modification of the original peptide structure is desired.

  • Conjugations where solubility is not a concern.

  • Projects where cost is a primary limiting factor, as it is a simpler molecule.

This compound is the superior option for:

  • Peptides or proteins that are prone to aggregation or have poor solubility.

  • Conjugating large molecules where steric hindrance may be an issue.

  • The development of ADCs and other biotherapeutics where a hydrophilic linker can improve pharmacokinetic properties and efficacy.

References

efficiency comparison of CuAAC vs SPAAC for H-(Gly)3-Lys(N3)-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with peptide modifications, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts reaction efficiency, biocompatibility, and experimental design. This guide provides an objective comparison of these two powerful "click chemistry" techniques, with a focus on their application to peptides such as H-(Gly)3-Lys(N3)-OH hydrochloride, supported by experimental data and detailed protocols.

Executive Summary

Both CuAAC and SPAAC are highly efficient methods for forming a stable triazole linkage between an azide (B81097) and an alkyne. CuAAC reactions are generally faster and use less expensive reagents but are limited in biological applications due to the cytotoxicity of the copper catalyst.[1][2] In contrast, SPAAC avoids the use of a toxic catalyst, making it ideal for in vivo and live-cell applications, though it may have slower kinetics and require more complex, expensive strained alkyne reagents.[1][2][3][4]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions in the context of peptide bioconjugation. While specific data for this compound is not available in the literature, these values represent typical ranges observed for peptide conjugations.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[5]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne (B158145) structure)[5]
Typical Reaction Time 30 minutes to a few hours[5]1 to 12 hours (can be longer for less reactive alkynes)[5]
Typical Yields Near-quantitative[1][2][5][6]Generally high, but can be lower than CuAAC[2][5]
Regioselectivity Exclusively 1,4-disubstituted triazole[5]Mixture of 1,4- and 1,5-disubstituted triazoles[4][5]
Biocompatibility Limited by copper toxicity[1][2][4]Excellent, widely used for in vivo applications[1][2][3][4][5]
Reactant Cost Reagents (terminal alkynes, copper salts, ligands) are generally less expensive.[2]Strained cyclooctynes can be significantly more expensive.[2]

Experimental Workflows

The choice between CuAAC and SPAAC dictates the experimental workflow. The following diagrams illustrate the key steps for each reaction.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_Azide H-(Gly)3-Lys(N3)-OH Mix Mix reactants and reagents in buffer Peptide_Azide->Mix Alkyne Alkyne-functionalized molecule Alkyne->Mix Copper Cu(II) source (e.g., CuSO4) Copper->Mix Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Mix Ligand Ligand (e.g., THPTA) Ligand->Mix Analysis Monitor reaction (e.g., LC-MS) Mix->Analysis Purification Purify conjugate (e.g., HPLC) Analysis->Purification SPAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_Azide H-(Gly)3-Lys(N3)-OH Mix Mix reactants in buffer Peptide_Azide->Mix Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Mix Analysis Monitor reaction (e.g., LC-MS) Mix->Analysis Purification Purify conjugate (e.g., HPLC) Analysis->Purification

References

A Researcher's Guide to Peptide Labeling: A Quantitative Comparison of H-(Gly)3-Lys(N3)-OH Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide labeling, the choice of reagents and methodology is critical for achieving high efficiency and obtaining reliable results. This guide provides a quantitative comparison of H-(Gly)3-Lys(N3)-OH hydrochloride, a popular azide-containing peptide for "click" chemistry, with a common alternative, Fmoc-Lys(N3)-OH. We will delve into the two primary bioorthogonal ligation techniques: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing experimental data and detailed protocols to inform your selection process.

At a Glance: Comparing Labeling Efficiencies

The efficiency of a labeling reaction is paramount. Below is a summary of reported labeling efficiencies for azide-containing peptides using CuAAC and SPAAC methodologies. While specific quantitative data for this compound is not extensively published, the yields for CuAAC reactions with peptides are consistently reported to be very high. For SPAAC, kinetic data for a closely related azido-amino acid provides a strong basis for comparison.

Reagent/MethodLabeling PartnerReported Efficiency/KineticsNotes
H-(Gly)3-Lys(N3)-OH HCl (CuAAC) Terminal Alkyne>95% to Quantitative Yield[1][2]High efficiency is a hallmark of CuAAC for peptides under optimized conditions.
Fmoc-Lys(N3)-OH (CuAAC) Terminal Alkyne>95% to Quantitative Yield[1][2]Similar high yields are expected as for other peptide-based CuAAC reactions.
Fmoc-Lys(N3)-OH proxy (SPAAC) DBCO-alkynek₂ = 2.6 M⁻¹s⁻¹[3]Kinetic data for a peptide containing azidolysine (N3K) provides a good estimate.
Fmoc-Lys(N3)-OH proxy (SPAAC) BCN-alkynek₂ = 0.28 M⁻¹s⁻¹[4][5]Reaction with BCN is generally slower than with DBCO for similar azides.[4][5]

Note: The quantitative data for SPAAC is presented as a second-order rate constant (k₂), which reflects the intrinsic reactivity of the components. Higher k₂ values indicate faster reactions. The yield of SPAAC reactions is also typically high, often near-quantitative, but the reaction time will be dependent on the concentrations of the reactants and the specific rate constant.

Understanding the Labeling Chemistries

The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, particularly the biological context.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] It is often referred to as a "click" reaction due to its reliability and specificity. However, the requirement for a copper(I) catalyst can be a drawback in biological systems due to the cytotoxicity of copper ions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts readily with an azide.[6] This method is ideal for in vivo and live-cell labeling where the presence of a metal catalyst is undesirable. The trade-off is generally a slower reaction rate compared to CuAAC.

cluster_covalent_bond Covalent Bond Formation Azide Azide (e.g., H-(Gly)3-Lys(N3)-OH) Triazole Stable Triazole Linkage Azide->Triazole Alkyne Alkyne Alkyne->Triazole

Core principle of azide-alkyne cycloaddition.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful labeling experiments. Below are representative protocols for CuAAC and SPAAC labeling of azide-containing peptides, followed by a general protocol for quantifying the labeling efficiency.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is adapted for the labeling of an azide-modified peptide with an alkyne-containing molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Azide-containing peptide (e.g., this compound)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO/water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the reaction buffer to the desired concentrations (typically in the micromolar to low millimolar range).

  • In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ solution with the ligand solution.

  • To the peptide/alkyne mixture, add the copper/ligand solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 50-250 µM for copper and 250-1250 µM for the ligand.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Once the reaction is complete, the labeled peptide can be purified from the reaction mixture using techniques such as HPLC or size-exclusion chromatography.

cluster_workflow CuAAC Workflow A Prepare Peptide/Alkyne Mix C Combine Reactants A->C B Prepare Cu/Ligand Solution B->C D Initiate with Sodium Ascorbate C->D E Incubate (1-4h, RT) D->E F Purify Labeled Peptide E->F cluster_workflow SPAAC Workflow A Dissolve Peptide and Strained Alkyne B Incubate (1-24h, RT or 37°C) A->B C Monitor Reaction Progress B->C D Purify Labeled Peptide C->D

References

Stability Under Scrutiny: A Comparative Analysis of the Triazole Linkage in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical stability of a linkage within a biomolecule is a cornerstone of its therapeutic potential and reliability. In the realm of bioconjugation and peptidomimetics, the 1,2,3-triazole linkage, often forged through "click chemistry," has gained prominence. This guide provides an objective comparison of the stability of the triazole linkage, particularly within the context of a model peptide like H-(Gly)3-Lys(N3)-OH hydrochloride, against other common linkages, supported by available experimental data and detailed protocols for stability assessment.

The 1,2,3-triazole ring is widely recognized for its exceptional stability, a key feature driving its adoption in drug development and other biomedical applications.[1][2] Formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), this aromatic heterocycle is notably resistant to a wide range of chemical insults.[2] Its inherent stability makes it a robust surrogate for the native amide bond, often enhancing the in vivo half-life of peptides by protecting them from enzymatic degradation.[3][4]

Comparative Stability Analysis

While extensive head-to-head quantitative data from forced degradation studies on identical peptide scaffolds remains limited in the literature, a strong consensus from numerous studies highlights the superior stability of the triazole linkage compared to many other common bioconjugation linkages.[2] The triazole ring is remarkably stable against hydrolysis under both acidic and basic conditions, as well as resistant to oxidation and reduction.[4]

Below is a summary of the stability characteristics of the triazole linkage compared to other common linkages used in bioconjugation.

Linkage TypeFormation ChemistryStability ProfileKey AdvantagesPotential Disadvantages
1,2,3-Triazole Azide-Alkyne Cycloaddition (Click Chemistry)Very High: Resistant to hydrolysis, oxidation, reduction, and enzymatic cleavage.[2][4]Bio-orthogonal, high yield, high stability.Formation may require a copper catalyst (CuAAC).
Amide Carbodiimide chemistry, NHS estersHigh: Generally stable, but susceptible to enzymatic cleavage by proteases.Native linkage in peptides, well-established chemistry.Susceptible to proteolysis, which can be a limitation for in vivo applications.
Disulfide Thiol oxidationModerate: Reversible; susceptible to reduction by agents like glutathione (B108866) in vivo.Important for protein folding and structure.Instability in reducing environments can lead to drug release or loss of structure.
Ester EsterificationLow: Prone to hydrolysis, especially at physiological pH.Can be designed for controlled release.Generally too labile for applications requiring long-term stability.
Thioether Michael addition (e.g., maleimide-thiol)Moderate to High: Generally stable, but can be susceptible to retro-Michael reaction (thiol exchange).High selectivity for cysteine residues.Potential for instability and exchange with other thiols.
Oxime Aldehyde/ketone + hydroxylamineHigh: Generally stable, particularly at physiological pH.Bio-orthogonal, good stability.Formation can be slower than click chemistry.

Quantitative Stability Data

A study comparing the metabolic stability of 1,5-disubstituted triazole-bridged cyclic peptides to their disulfide analogues in human liver S9 stability assays demonstrated the superior stability of the triazole linkage. The triazole-containing peptides exhibited significantly longer half-lives, highlighting their resistance to metabolic degradation.[1]

Peptide LinkageHalf-life (t½) in human liver S9 assay
Disulfide Analogue 1a25.0 ± 2.0 min
1,5-Triazole Analogue 1b > 240 min
Disulfide Analogue 2a15.1 ± 1.1 min
1,5-Triazole Analogue 2b > 240 min
Disulfide Analogue 3a11.2 ± 0.8 min
1,5-Triazole Analogue 3b 109.2 ± 10.0 min
Disulfide Analogue 4a15.2 ± 1.2 min
1,5-Triazole Analogue 4b > 240 min

Data adapted from a study on cyclic peptides. While not a direct measure of stability under forced degradation, it provides a quantitative comparison of metabolic stability.

Experimental Protocols

To rigorously assess the stability of a triazole linkage in a peptide such as this compound following its conjugation, a forced degradation study is the recommended approach.[2] This involves subjecting the triazole-linked peptide to a variety of stress conditions and analyzing for degradation over time, typically by a stability-indicating HPLC method.[5]

General Protocol for Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of the triazole-linked peptide in a suitable solvent (e.g., water or PBS) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (GSH) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.

    • Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.

  • Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately neutralize the acid and base samples and quench the oxidative and reductive reactions if necessary.

  • Analysis:

    • HPLC Method: Use a reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid or formic acid.

    • Detection: Monitor the samples using a UV detector at an appropriate wavelength (e.g., 214 nm for the peptide backbone) and a mass spectrometer (MS) to identify any degradation products.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point by comparing the peak area to the time zero sample.

    • Plot the percentage of intact peptide versus time for each stress condition.

    • If significant degradation occurs, calculate the degradation rate constant and the half-life (t½) of the linkage under each condition.

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the stability of a triazole-linked peptide.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output start Triazole-Linked Peptide stock Stock Solution (1 mg/mL) start->stock acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxid Oxidative Stress (3% H₂O₂, RT) stock->oxid reduct Reductive Stress (10 mM GSH, 37°C) stock->reduct thermal Thermal Stress (60-80°C) stock->thermal sampling Time Point Sampling (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxid->sampling reduct->sampling thermal->sampling hplc RP-HPLC-MS Analysis sampling->hplc data Data Interpretation hplc->data report Stability Report: - % Degradation - Half-life (t½) - Degradant ID data->report

References

A Comparative Guide to Functional Assays for H-(Gly)3-Lys(N3)-OH Hydrochloride Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of bioconjugates, particularly antibody-drug conjugates (ADCs), is critically dependent on the method of conjugation and the linker used to attach a payload to a biomolecule. The use of H-(Gly)3-Lys(N3)-OH hydrochloride as a building block for introducing an azide (B81097) group for "click chemistry" represents a modern and efficient approach to bioconjugation. This guide provides a comparative overview of the functional assays used to confirm the activity of bioconjugates prepared using this azide-containing linker, with a focus on comparing its performance with alternative conjugation strategies. Experimental data from various studies are presented to support these comparisons.

Introduction to this compound in Bioconjugation

This compound is a reagent that enables the site-specific incorporation of an azide functional group into a protein or peptide. This azide group serves as a chemical handle for subsequent conjugation to a payload molecule containing a terminal alkyne, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click chemistry" approach offers high specificity, efficiency, and biocompatibility, leading to the formation of a stable triazole linkage.

Comparison with Alternative Conjugation Chemistries

The primary alternatives to azide-alkyne click chemistry for bioconjugation often involve the random conjugation to native amino acid residues, such as the thiol groups of cysteines or the amine groups of lysines. A common method is the reaction of a maleimide-functionalized payload with free thiols on an antibody.

A key advantage of site-specific conjugation using click chemistry over random conjugation is the precise control over the stoichiometry and location of payload attachment. This leads to a homogeneous population of bioconjugates with a well-defined drug-to-antibody ratio (DAR), which is crucial for optimizing therapeutic efficacy and minimizing toxicity. In contrast, traditional maleimide-thiol conjugation often results in a heterogeneous mixture of products with varying DARs.[1][2]

Studies have shown that bioconjugates prepared using click chemistry exhibit functional binding capacities that are at least equal to or better than those prepared using maleimide-thiol conjugation.[1][2]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies to provide a comparative overview of different linker technologies and conjugation methods. It is important to note that direct head-to-head comparisons are limited in the published literature, and these values are highly dependent on the specific antibody, payload, DAR, and cell line used.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Antibody-PayloadLinker TypeConjugation ChemistryTarget Cell LineIC50 (pM)Reference
Trastuzumab-MMAEβ-galactosidase-cleavableNot SpecifiedKPL-4 (HER2+)8.8[3]
Trastuzumab-MMAEVal-Cit (cleavable)Not SpecifiedKPL-4 (HER2+)14.3[3]
Kadcyla® (T-DM1)SMCC (non-cleavable)Thiol-MaleimideKPL-4 (HER2+)33[3]
Trastuzumab-PBDCyclobutyl-disulfide (cleavable)Thiol-basedNot SpecifiedNot Specified[3]
Trastuzumab-PBDCyclopropyl-disulfide (cleavable)Thiol-basedNot SpecifiedIneffective[3]

Table 2: Comparison of Drug-to-Antibody Ratio (DAR) and Stability

ADCLinker TypeConjugation MethodInitial DARDAR after 7 days (in vivo)Reference
T-DXd (Trastuzumab deruxtecan)GGFG (cleavable)Cysteine-based~8~4[4]
Exolinker ADCExo-EVC (cleavable)Cysteine-based~8>4[4]
VHH-PEGAzide-DBCOClick Chemistry1Not Reported[1][2]
VHH-PEGThiol-MaleimideThiol-Maleimide1-4 (heterogeneous)Not Reported[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of bioconjugate activity.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a bioconjugate in target-positive and target-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed target-positive (e.g., SK-BR-3 for HER2-targeted ADCs) and target-negative (e.g., MDA-MB-468) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Bioconjugate Treatment: Prepare serial dilutions of the test bioconjugate, a relevant control (e.g., unconjugated antibody), and the free payload in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the prepared dilutions of the bioconjugates and controls. Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the bioconjugate concentration. Determine the IC50 value using a suitable curve-fitting software.

Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry

Objective: To determine the average number of payload molecules conjugated to each antibody.

Methodology:

  • Sample Preparation: Deglycosylate the ADC sample using an appropriate enzyme (e.g., PNGase F) to simplify the mass spectrum. For a "middle-down" approach, the ADC can be reduced to separate the light and heavy chains.

  • Liquid Chromatography (LC): Separate the ADC components using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

  • Mass Spectrometry (MS): Analyze the eluting components using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the masses of the different conjugated species (e.g., antibody with 0, 2, 4, etc., payloads). The average DAR is calculated based on the relative abundance of each species.

Target Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding kinetics (association and dissociation rates) and affinity of the bioconjugate to its target antigen.

Methodology:

  • Surface Preparation: Immobilize the target antigen onto a sensor chip.

  • Assay Development: Optimize the conditions for the binding assay, including buffer composition and regeneration conditions.

  • Kinetic Analysis: Inject a series of concentrations of the bioconjugate over the sensor surface and monitor the binding in real-time. After the association phase, flow buffer over the surface to monitor the dissociation phase.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the functional assessment of this compound bioconjugates.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_assays Functional Assays Antibody Antibody Linker H-(Gly)3-Lys(N3)-OH Antibody->Linker Conjugation Click Click Chemistry (CuAAC/SPAAC) Linker->Click Payload Payload-Alkyne Payload->Click ADC Antibody-Drug Conjugate Click->ADC DAR DAR Determination (MS) ADC->DAR Binding Binding Affinity (SPR) ADC->Binding Cytotoxicity Cytotoxicity Assay (MTT) ADC->Cytotoxicity

Experimental workflow for bioconjugate synthesis and functional assessment.

her2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 HER2:e->HER3:w PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling pathway, a common target for ADCs.

Conclusion

The use of this compound for the site-specific conjugation of payloads via click chemistry offers significant advantages over traditional, random conjugation methods. This approach leads to the production of homogeneous bioconjugates with well-defined drug-to-antibody ratios, which can translate to improved therapeutic efficacy and safety profiles. The functional assays detailed in this guide, including cytotoxicity assays, DAR determination, and binding affinity measurements, are essential for the comprehensive characterization and comparison of these next-generation bioconjugates. While direct comparative data is still emerging, the existing evidence strongly supports the superiority of site-specific click chemistry for the development of advanced biotherapeutics.

References

A Comparative Guide to Peptide Modification: Alternatives to Azide-Based Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-canonical amino acids carrying bioorthogonal functional groups is a cornerstone of modern peptide and protein chemistry. H-(Gly)3-Lys(N3)-OH hydrochloride serves as a valuable building block, introducing an azide (B81097) moiety via a flexible glycine (B1666218) linker. This azide group is a versatile handle for subsequent modifications, most notably through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, colloquially known as "click chemistry".[1] While powerful, the reliance on azide chemistry and, in the case of CuAAC, potentially cytotoxic copper catalysts has driven the development of alternative strategies.[2][3]

This guide provides a comparative overview of prominent alternative methods for peptide modification, evaluating their performance, and providing experimental context for researchers, scientists, and drug development professionals. The methods discussed include Staudinger Ligation, Sortase-Mediated Ligation (SML), and Thiol-ene reactions, benchmarked against the established azide-alkyne cycloaddition.

Performance Comparison of Peptide Modification Methods

The choice of a peptide modification strategy depends on factors such as desired reaction speed, biocompatibility, the nature of the final linkage, and the functional groups present on the peptide. The following table summarizes the key performance characteristics of several leading methods.

MethodReactive GroupsLinkage FormedTypical YieldReaction Rate (k₂)Biocompatibility & CatalystKey AdvantagesKey Limitations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne1,2,3-Triazole>95%[4]~1-100 M⁻¹s⁻¹Copper(I) catalyst required , potential cytotoxicity.[2][3]High yield, high specificity, rapid reaction.[3][4]Copper toxicity limits in vivo applications.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO, BCN)1,2,3-Triazole>90%~0.1-1 M⁻¹s⁻¹[5]Metal-free , excellent biocompatibility.[2][]No catalyst needed, suitable for live-cell labeling.[5][]Slower kinetics than CuAAC; strained alkynes can have side reactions with thiols.[7]
Staudinger Ligation Azide + Phosphine (B1218219) (e.g., phosphinothioester)Amide (traceless) or Phosphine Oxide adduct80-95% (traceless)[8][9]~0.01-0.2 M⁻¹s⁻¹Metal-free , generally biocompatible.[10][]Forms a native amide bond ("traceless"), highly chemoselective.[9][10]Requires custom phosphine reagents; can be slower than click chemistry.[8]
Sortase-Mediated Ligation (SML) LPXTG motif + N-terminal (oligo)GlycineAmide50-90%Enzyme-catalyzedEnzymatic (Sortase A) , highly biocompatible.[12][13]Site-specific, forms native amide bond, occurs under physiological conditions.[12][14]Requires specific peptide recognition sequences; reaction is reversible, potentially limiting yield.[14][15]
Thiol-ene Reaction Thiol (e.g., Cysteine) + AlkeneThioether>90%Radical-initiated, fastRadical initiator (photo or thermal); generally biocompatible.[16][17]Utilizes naturally occurring Cys residue; forms stable thioether linkage.[16][18]Requires radical initiation (e.g., UV light), which may damage some biomolecules.[16]
Oxime/Hydrazone Ligation Aldehyde/Ketone + Alkoxyamine/HydrazineOxime/Hydrazone>80%[19]~0.001-0.2 M⁻¹s⁻¹ (can be aniline-catalyzed)[19]Metal-free , biocompatible.Highly selective functional groups not native to proteins.Resulting linkage can be reversible (hydrolytically unstable), especially for hydrazones.[19]

Experimental Methodologies and Workflows

Detailed protocols are essential for reproducing and comparing different modification techniques. Below are representative protocols for the key chemistries discussed.

Diagram: General Peptide Modification Workflow

The overall process for peptide modification, regardless of the specific chemistry, follows a general workflow. This involves synthesizing or obtaining the peptide with the required reactive handle and then reacting it with a probe or molecule of interest containing the complementary functional group.

G cluster_peptide Peptide Preparation cluster_probe Probe Preparation Peptide_Synth Peptide Synthesis (Incorporate reactive handle, e.g., Lys(N3)) Purify_Peptide Purification (HPLC) Peptide_Synth->Purify_Peptide Ligation Bioorthogonal Ligation Reaction (e.g., CuAAC, SPAAC, SML) Purify_Peptide->Ligation Probe_Synth Synthesize/Obtain Probe (e.g., Alkyne-Fluorophore) Probe_Synth->Ligation Purify_Final Final Purification & Analysis (HPLC, MS) Ligation->Purify_Final

Caption: General workflow for peptide modification using bioorthogonal chemistry.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide with an alkyne-functionalized molecule.

Materials:

  • Azide-modified peptide (e.g., from H-(Gly)3-Lys(N3)-OH) (1 eq)

  • Alkyne-containing probe (1.5 eq)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)

  • Sodium ascorbate (B8700270) (NaAsc) (0.5 eq)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (0.1 eq)

  • Solvent: DMF/water or PBS buffer

Procedure:

  • Dissolve the azide-modified peptide in the chosen solvent system.

  • Add the alkyne-containing probe to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate.

  • Prepare a premix of CuSO₄ and TBTA ligand in the solvent.

  • Add the CuSO₄/TBTA premix to the peptide/alkyne solution, followed immediately by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.

  • Allow the reaction to proceed at room temperature for 1-4 hours.[4] Monitor progress using HPLC-MS.

  • Upon completion, purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This metal-free protocol is ideal for biological systems where copper toxicity is a concern.[20]

Materials:

  • Azide-modified peptide (1 eq)

  • Strained alkyne probe (e.g., DBCO-PEG-Fluorophore) (1.2 eq)

  • Solvent: Phosphate-buffered saline (PBS), pH 7.4 or DMSO

Procedure:

  • Dissolve the azide-modified peptide in the chosen biocompatible solvent.

  • Add the strained alkyne probe to the solution.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours.[2] The reaction time depends on the specific strained alkyne used, with more reactive cyclooctynes leading to faster conjugation.[5]

  • Monitor the reaction progress via HPLC-MS.

  • Purify the final conjugate using size-exclusion chromatography or reverse-phase HPLC.

Protocol: Traceless Staudinger Ligation

This method results in the formation of a native amide bond, leaving no residual atoms from the ligation chemistry.[8][21]

Materials:

  • Peptide with N-terminal α-azido acid (1 eq)

  • Peptide with C-terminal phosphinothioester (1 eq)

  • Solvent: THF/water (3:1) or a low-polarity solvent like dioxane for non-glycyl couplings.[9]

Procedure:

  • Dissolve both peptide fragments in the chosen solvent system.

  • Mix the two solutions at room temperature.

  • Allow the reaction to proceed for 12-24 hours. For sterically hindered (non-glycyl) junctions, using phosphines with electron-donating groups and low-polarity solvents can significantly improve yields by disfavoring a competing aza-Wittig reaction.[9]

  • Monitor the formation of the ligated peptide by HPLC-MS.

  • Purify the final product by reverse-phase HPLC.

Protocol: Sortase-Mediated Ligation (SML)

This enzymatic method provides excellent site-specificity for ligating peptides and proteins.[12]

Materials:

  • Substrate peptide with a C-terminal LPXTG recognition motif (1 eq)

  • Nucleophile peptide with an N-terminal glycine (or triglycine) (3-5 eq)

  • Recombinant Sortase A (SrtA) enzyme (e.g., 10 µM final concentration)

  • SML Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

Procedure:

  • Dissolve the substrate peptide and the excess nucleophile peptide in the SML buffer.

  • Add the Sortase A enzyme to initiate the reaction.

  • Incubate the mixture at a suitable temperature (e.g., 25-37°C) for 2-8 hours. The reaction is reversible, so using an excess of the nucleophile helps drive the reaction toward the ligated product.[15]

  • Stop the reaction by adding a denaturant or by acidifying (e.g., with 0.1% TFA).

  • Purify the ligated peptide product from the enzyme and excess nucleophile using reverse-phase HPLC.

Reaction Pathways and Mechanisms

Visualizing the chemical transformations provides a deeper understanding of how each ligation method functions.

Diagram: Azide-Alkyne Cycloaddition Pathways

G cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide1 Peptide-N3 Product1 Peptide-Triazole-R Azide1->Product1 Alkyne1 R-Alkyne Alkyne1->Product1 Cu Cu(I) Catalyst + NaAsc/Ligand Cu->Product1 Azide2 Peptide-N3 Product2 Peptide-Triazole-R Azide2->Product2 Alkyne2 Strained Alkyne (e.g., DBCO) Alkyne2->Product2

Caption: Comparison of catalyzed (CuAAC) and catalyst-free (SPAAC) click chemistry.

Diagram: Staudinger Ligation Mechanism

G Start Peptide-N3 + R-Phosphinothioester Iminophosphorane Iminophosphorane Intermediate Start->Iminophosphorane N2 release AmidoSalt Amidophosphonium Salt Iminophosphorane->AmidoSalt Intramolecular Acyl Transfer Hydrolysis Hydrolysis AmidoSalt->Hydrolysis Product Peptide-Amide-R (Native Bond) Hydrolysis->Product Byproduct Phosphine Oxide Hydrolysis->Byproduct

Caption: Reaction pathway for the traceless Staudinger Ligation.

Diagram: Sortase-Mediated Ligation (SML) Mechanism

G SrtA Sortase A Enzyme Intermediate Enzyme-Thioester Intermediate SrtA->Intermediate Cleavage Substrate Peptide-LPXTG Substrate->SrtA Nucleophile H2N-Gly-Peptide' Nucleophile->Intermediate Nucleophilic Attack Intermediate->SrtA Regenerated Product Peptide-LPXT-Gly-Peptide' Intermediate->Product

Caption: Enzymatic mechanism of Sortase-Mediated Ligation (SML).

Diagram: Radical-Mediated Thiol-ene Reaction

G Initiator Initiator (UV/Heat) + Peptide-SH Radical Thiyl Radical (Peptide-S•) Initiator->Radical Initiation CarbonRadical Carbon-centered Radical Radical->CarbonRadical Addition to Alkene Alkene Alkene-R Alkene->CarbonRadical Product Peptide-S-R (Thioether) CarbonRadical->Product H-abstraction from another Peptide-SH Product->Radical Propagation

References

A Researcher's Guide to H-(Gly)3-Lys(N3)-OH Hydrochloride: A Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the successful engineering of complex biomolecules. Among the diverse toolkit of bioconjugation reagents, H-(Gly)3-Lys(N3)-OH hydrochloride has emerged as a valuable and versatile peptide-based linker. This guide provides a comprehensive comparison of its applications and performance against other common alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.

This compound is a chemical reagent featuring a tri-glycine peptide spacer attached to a lysine (B10760008) residue, with the lysine side-chain functionalized with an azide (B81097) group (-N3).[1] This unique structure provides a hydrophilic and flexible spacer arm, terminating in a bioorthogonal azide handle ready for "click chemistry" reactions. Its primary application lies in the covalent attachment of molecules to biomolecules, such as proteins, peptides, and nucleic acids.[2] The most common applications involve copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific formation of stable triazole linkages.[3]

Performance Comparison with Alternative Linkers

The choice of a linker can significantly impact the stability, solubility, and biological activity of the resulting bioconjugate. Here, we compare the general performance characteristics of this compound with other commonly used linker types.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
H-(Gly)3-Lys(N3)-OH Peptide-based, hydrophilic, contains a terminal azide for click chemistry.- Biocompatibility: The peptide nature of the linker is generally well-tolerated in biological systems.- Hydrophilicity: The triglycine (B1329560) motif enhances the water solubility of the conjugate, which can reduce aggregation.[4]- Flexibility: The peptide backbone provides conformational flexibility, which can be advantageous for maintaining the biological activity of the conjugated molecules.- Versatility: The terminal azide allows for highly specific and efficient conjugation via click chemistry.[2]- Potential for Enzymatic Cleavage: While generally stable, peptide linkers can be susceptible to cleavage by proteases, which may be undesirable in some applications.
Simple Aliphatic Azide Linkers Consist of a simple alkyl chain with a terminal azide.- Simplicity and Cost-Effectiveness: Generally easier and less expensive to synthesize than more complex linkers.- Chemical Stability: The aliphatic chain is chemically robust and not susceptible to enzymatic cleavage.- Hydrophobicity: Can increase the hydrophobicity of the bioconjugate, potentially leading to aggregation and reduced solubility.[3]
PEG-Based Azide Linkers Contain a polyethylene (B3416737) glycol (PEG) chain of varying lengths with a terminal azide.- Excellent Hydrophilicity: The PEG chain significantly improves the water solubility and can reduce the immunogenicity of the conjugate.[4]- Pharmacokinetic Profile: Can improve the pharmacokinetic properties of the bioconjugate, such as increasing circulation half-life.[4]- Potential for Non-specific Binding: PEG chains can sometimes lead to non-specific interactions.- Cost: Can be more expensive than simpler linkers.
Cleavable Linkers (e.g., Disulfide, Hydrazone) Designed to be cleaved under specific physiological conditions (e.g., reducing environment, low pH).- Controlled Payload Release: Allows for the release of the conjugated molecule at the target site, which is crucial for applications like antibody-drug conjugates (ADCs).[5]- Premature Cleavage: Can be unstable in circulation, leading to off-target toxicity.[5]

Key Applications and Experimental Data

The primary utility of this compound lies in its application as a linker in the construction of bioconjugates for various research and therapeutic purposes.

Antibody-Drug Conjugates (ADCs)

A hypothetical workflow for the synthesis of an ADC using this compound is depicted below.

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_linker_payload_conjugation Linker-Payload Conjugation cluster_final_conjugation Final ADC Assembly Antibody Antibody Modified_Antibody Alkyne-Modified Antibody Antibody->Modified_Antibody Amine Coupling NHS_Ester NHS-Ester-Alkyne NHS_Ester->Modified_Antibody ADC Antibody-Drug Conjugate Modified_Antibody->ADC Linker H-(Gly)3-Lys(N3)-OH Linker_Payload Azide-Linker-Drug Linker->Linker_Payload Drug Cytotoxic Drug Drug->Linker_Payload Activation & Coupling Linker_Payload->ADC CuAAC Click Chemistry

ADC Synthesis Workflow using H-(Gly)3-Lys(N3)-OH.
Peptide Labeling and Modification

This compound is an excellent tool for the site-specific labeling of peptides and proteins with fluorescent dyes, biotin, or other reporter molecules.[6] The azide group allows for a highly selective conjugation reaction that does not interfere with other functional groups present in the biomolecule.

The general workflow for labeling a protein with a fluorescent dye using this compound and a dye-alkyne conjugate is illustrated below.

Protein_Labeling_Workflow Protein Target Protein Azide_Protein Azide-Modified Protein Protein->Azide_Protein Amine Coupling Linker H-(Gly)3-Lys(N3)-OH Activated_Linker Activated Azide Linker (e.g., NHS ester) Linker->Activated_Linker Activation Activated_Linker->Azide_Protein Labeled_Protein Fluorescently Labeled Protein Azide_Protein->Labeled_Protein SPAAC or CuAAC Dye_Alkyne Fluorescent Dye-Alkyne Dye_Alkyne->Labeled_Protein

Protein Labeling Workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. Below are generalized protocols for its use in CuAAC and protein modification.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule (such as a peptide modified with H-(Gly)3-Lys(N3)-OH) to an alkyne-containing molecule.[7]

Materials:

  • Azide-functionalized molecule (e.g., peptide-GGGK(N3))

  • Alkyne-functionalized molecule (e.g., fluorescent dye-alkyne)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-ligand solution (e.g., 10 mM in DMSO/t-butanol)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reactants (e.g., DMSO, DMF)

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the reaction buffer. A typical starting point is to use a slight molar excess (1.1 to 2 equivalents) of the smaller molecule.

  • To the reaction mixture, add the copper-ligand solution (e.g., TBTA) to a final concentration of 100-200 µM. The ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Add the CuSO4 solution to a final concentration of 100-200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Once the reaction is complete, the product can be purified using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reversed-phase HPLC) to remove excess reagents and byproducts.

General Protocol for Protein Modification with this compound

This protocol outlines the steps to introduce an azide group onto a protein using this compound for subsequent click chemistry reactions.

Materials:

  • Target protein with accessible primary amines (lysine residues or N-terminus)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Activation of this compound:

    • In an anhydrous solvent (e.g., DMF or DMSO), dissolve this compound, NHS, and a coupling agent like DCC or EDC.

    • Use a slight molar excess of NHS and the coupling agent relative to the linker.

    • Allow the reaction to proceed for several hours at room temperature to form the NHS-ester of the linker.

  • Protein Reaction:

    • Dissolve the target protein in the reaction buffer.

    • Add the activated NHS-ester of H-(Gly)3-Lys(N3)-OH to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and the number of accessible amines on the protein. A 10-20 fold molar excess is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

    • The resulting azide-modified protein is now ready for subsequent conjugation via click chemistry.

Conclusion

This compound is a valuable tool for researchers engaged in bioconjugation. Its peptide backbone offers hydrophilicity and biocompatibility, while the terminal azide group provides a gateway to the highly efficient and specific world of click chemistry. While direct quantitative comparisons with every other linker type for all applications are not exhaustively documented, the principles outlined in this guide, along with the provided protocols, offer a solid foundation for its successful implementation in diverse research areas, from the development of targeted therapeutics to the creation of sophisticated molecular probes. As with any bioconjugation strategy, empirical optimization of reaction conditions for each specific application is crucial for achieving the desired outcome.

References

A Head-to-Head Comparison of Bioconjugation Techniques: Benchmarking H-(Gly)3-Lys(N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bioconjugation strategy is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting biomolecule conjugate. This guide provides an objective comparison of H-(Gly)3-Lys(N3)-OH hydrochloride, a versatile building block for azide-alkyne cycloaddition, against other widely used bioconjugation techniques, including traditional amine- and thiol-reactive methods.

This comprehensive analysis delves into the performance of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) facilitated by the azide (B81097) moiety of this compound. These "click chemistry" methods are benchmarked against the established techniques of N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and maleimide (B117702) chemistry for targeting thiols. The following sections present quantitative data, detailed experimental protocols, and visual workflows to empower informed decision-making in your bioconjugation endeavors.

Quantitative Performance Comparison

The choice of bioconjugation chemistry significantly impacts the outcome of the labeling reaction. The following tables summarize key performance indicators for the compared techniques, offering a snapshot of their relative strengths and weaknesses.

Table 1: Reaction Kinetics and Efficiency

FeatureAzide-Alkyne Cycloaddition (CuAAC)Azide-Alkyne Cycloaddition (SPAAC)NHS Ester ChemistryMaleimide Chemistry
Target Functional Group AlkyneCyclooctyne (e.g., DBCO, BCN)Primary Amine (e.g., Lysine, N-terminus)Thiol (e.g., Cysteine)
Second-Order Rate Constant ~10³ - 10⁵ M⁻¹s⁻¹[1]~10⁻¹ - 1 M⁻¹s⁻¹[1]~10¹ - 10² M⁻¹s⁻¹~10² - 10³ M⁻¹s⁻¹
Typical Reaction Time 1 - 4 hours4 - 12 hours[1]1 - 2 hours[2]1 - 2 hours
Typical Efficiency >90%>90%Variable, depends on pH and reagent excessHigh with sufficient thiol availability
Required Catalyst Copper(I)NoneNoneNone

Table 2: Reaction Conditions and Selectivity

FeatureAzide-Alkyne Cycloaddition (CuAAC)Azide-Alkyne Cycloaddition (SPAAC)NHS Ester ChemistryMaleimide Chemistry
Optimal pH Range 4.0 - 7.04.0 - 9.07.0 - 9.0[2]6.5 - 7.5[2]
Bioorthogonality High (Azide and alkyne are largely inert in biological systems)Very High (No catalyst required)Moderate (Can react with other nucleophiles)Moderate (Can react with other nucleophiles at high pH)
Common Side Reactions Copper-mediated protein damage, alkyne homo-coupling[1]Isomerization of cyclooctyneHydrolysis of NHS ester, reaction with other nucleophiles (e.g., Tyr, Ser, Thr)[3]Hydrolysis of maleimide, reaction with amines at high pH, thiol-exchange reactions[2]
Site-Specificity High (Requires introduction of a unique bioorthogonal handle)High (Requires introduction of a unique bioorthogonal handle)Low (Targets all accessible primary amines)High (Targets accessible thiols, which are often less abundant than amines)

Table 3: Stability of the Resulting Conjugate

FeatureAzide-Alkyne Cycloaddition (CuAAC/SPAAC)NHS Ester ChemistryMaleimide Chemistry
Linkage Formed TriazoleAmideThioether
Stability in Physiological Conditions Highly StableHighly StableProne to retro-Michael addition (thiol exchange) leading to deconjugation.[4][5] Can be stabilized by hydrolysis of the succinimide (B58015) ring.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding the practical differences between these bioconjugation techniques. The following diagrams, generated using the DOT language, illustrate the key steps involved in each method.

CuAAC_Workflow cluster_protein_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Protein Protein with Alkyne Group Mix Mix Protein and Azide Protein->Mix Azide H-(Gly)3-Lys(N3)-OH Derivative Azide->Mix Add_Cu Add Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Mix->Add_Cu Incubate Incubate (1-4h, RT) Add_Cu->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Product Stable Triazole-Linked Bioconjugate Purify->Product

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_protein_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Protein Protein with Strained Alkyne (e.g., DBCO) Mix Mix Protein and Azide Protein->Mix Azide H-(Gly)3-Lys(N3)-OH Derivative Azide->Mix Incubate Incubate (4-12h, RT) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Product Stable Triazole-Linked Bioconjugate Purify->Product

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

NHS_Ester_Workflow cluster_protein_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Quenching Protein Protein with Primary Amines (Lys, N-terminus) Mix Mix Protein and NHS Ester (pH 7.0-9.0) Protein->Mix NHS_Ester NHS Ester Reagent NHS_Ester->Mix Incubate Incubate (1-2h, RT) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Product Stable Amide-Linked Bioconjugate Purify->Product

Workflow for NHS Ester Chemistry.

Maleimide_Workflow cluster_protein_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Quenching Protein Protein with Free Thiols (Cys) Mix Mix Protein and Maleimide (pH 6.5-7.5) Protein->Mix Maleimide Maleimide Reagent Maleimide->Mix Incubate Incubate (1-2h, RT) Mix->Incubate Quench Quench Reaction (e.g., Cysteine, BME) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Product Thioether-Linked Bioconjugate Purify->Product

Workflow for Maleimide Chemistry.

Detailed Experimental Protocols

To facilitate a direct and objective comparison, the following protocols outline a standardized approach for evaluating the conjugation efficiency of each technique with a model protein (e.g., Bovine Serum Albumin, BSA).

Protocol 1: General Protein Preparation
  • Buffer Exchange: Dialyze the model protein (10 mg/mL) against the appropriate reaction buffer (see specific protocols below) overnight at 4°C to remove any interfering substances.

  • Concentration Determination: Measure the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

Protocol 2: Conjugation via CuAAC using this compound Logic

This protocol assumes the target protein has been pre-functionalized with a terminal alkyne.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified protein in PBS, pH 7.4.

    • Prepare a 100 mM stock solution of an azide-containing molecule (for reaction with the alkyne on the protein) in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the alkyne-protein solution (1 µmol) and 5 µL of the azide stock solution (5-fold molar excess).

    • Add 2.5 µL of the CuSO₄ stock solution and 5 µL of the THPTA stock solution and mix gently.

    • Initiate the reaction by adding 25 µL of the sodium ascorbate stock solution.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Analysis:

    • Analyze the reaction mixture by SDS-PAGE to visualize the formation of the conjugate.

    • Quantify the conjugation efficiency using densitometry or by liquid chromatography-mass spectrometry (LC-MS).

Protocol 3: Conjugation via SPAAC using this compound Logic

This protocol assumes the target protein has been pre-functionalized with a strained alkyne (e.g., DBCO). This compound can be used to introduce the azide moiety onto a separate molecule to be conjugated to the DBCO-protein.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the DBCO-modified protein in PBS, pH 7.4.

    • Prepare a 100 mM stock solution of the azide-containing molecule (derived from H-(Gly)3-Lys(N3)-OH) in DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the DBCO-protein solution (1 µmol) and 5 µL of the azide stock solution (5-fold molar excess).

    • Incubate the reaction for 4-12 hours at room temperature with gentle mixing.

  • Analysis:

    • Analyze the reaction mixture by SDS-PAGE.

    • Quantify the conjugation efficiency using densitometry or LC-MS.

Protocol 4: Conjugation via NHS Ester Chemistry
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of the protein in PBS, pH 8.0.

    • Prepare a 10 mM stock solution of the NHS ester reagent in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, and incubating for 15 minutes.

    • Remove excess, unreacted reagent by size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the reaction mixture by SDS-PAGE.

    • Determine the degree of labeling using a suitable method (e.g., MALDI-TOF MS or spectrophotometric analysis if the label is a chromophore).

Protocol 5: Conjugation via Maleimide Chemistry

This protocol requires the protein to have accessible free thiol groups. If necessary, disulfide bonds can be reduced using a reagent like TCEP, which must then be removed before adding the maleimide reagent.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of the thiol-containing protein in PBS, pH 7.0, containing 1 mM EDTA.

    • Prepare a 10 mM stock solution of the maleimide reagent in DMSO.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the maleimide stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a final concentration of 10 mM L-cysteine and incubating for 15 minutes.

    • Remove excess, unreacted reagent by size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the reaction mixture by SDS-PAGE.

    • Determine the degree of labeling using a suitable method (e.g., Ellman's reagent to quantify remaining free thiols or MALDI-TOF MS).

Concluding Remarks

The choice of a bioconjugation technique is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

This compound , as a precursor for azide-functionalized molecules, provides access to the powerful and versatile "click chemistry" platforms of CuAAC and SPAAC. These methods offer high efficiency, exceptional specificity, and the formation of a highly stable triazole linkage. CuAAC boasts faster kinetics, while SPAAC provides the significant advantage of being catalyst-free, making it ideal for in vivo applications and sensitive biological systems.

In contrast, NHS ester and maleimide chemistries , while well-established and effective for their respective targets, present challenges in terms of selectivity and the stability of the resulting linkage in the case of maleimides. NHS esters react with all accessible primary amines, potentially leading to heterogeneous products. Maleimide-thiol conjugates can be susceptible to thiol-exchange reactions, which may compromise the stability of the bioconjugate in certain biological environments.

Ultimately, by understanding the quantitative performance, reaction conditions, and inherent advantages and limitations of each technique, researchers can select the most appropriate strategy to achieve their scientific goals, whether it be the development of targeted therapeutics, advanced diagnostic tools, or novel biomaterials.

References

A Researcher's Guide to Quantifying Protein Labeling: A Comparative Analysis of H-(Gly)3-Lys(N3)-OH Hydrochloride and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a fundamental technique for a myriad of applications, from elucidating complex biological pathways to constructing targeted antibody-drug conjugates. The choice of labeling chemistry is critical, directly influencing the specificity, yield, and functionality of the final bioconjugate. This guide provides an objective comparison of protein labeling using the azide-containing linker, H-(Gly)3-Lys(N3)-OH hydrochloride, against traditional amine- and thiol-reactive methods, supported by experimental protocols and quantitative data.

The this compound linker serves as a precursor for two-step "click chemistry" labeling. First, the linker is attached to the protein, typically via its carboxylic acid group to primary amines on the protein surface (e.g., lysine (B10760008) residues) after activation. This introduces a bioorthogonal azide (B81097) handle onto the protein. In the second step, a probe molecule containing a reactive alkyne or cyclooctyne (B158145) group is covalently attached to the azide via a highly specific cycloaddition reaction. This two-step approach offers remarkable control and versatility.

Quantitative Comparison of Labeling Efficiencies

The efficiency of a protein labeling reaction is a key determinant of its utility. The "degree of labeling" (DOL), defined as the average number of label molecules conjugated per protein molecule, is a critical parameter. Below is a summary of typical DOL values and reaction conditions for click chemistry compared to NHS ester and maleimide (B117702) chemistries. It is important to note that direct head-to-head comparisons in the literature on a single protein under identical conditions are limited; the data presented here is a synthesis from various studies.

Labeling MethodTarget Residue(s)Typical Molar Ratio (Reagent:Protein)Typical Reaction TimeTypical Degree of Labeling (DOL)Key AdvantagesKey Disadvantages
Click Chemistry (via H-(Gly)3-Lys(N3)-OH) Primary Amines (Lysine, N-terminus) for linker attachment10:1 to 50:1 (Linker:Protein)1-4 hours (Linker) + 1-2 hours (Click Reaction)2 - 8High specificity, Bioorthogonal, Versatile for various probesTwo-step process, Potential for copper cytotoxicity (CuAAC)
NHS Ester Chemistry Primary Amines (Lysine, N-terminus)10:1 to 40:11-2 hours2 - 10One-step reaction, High efficiencyLower specificity (reacts with all accessible amines), Hydrolysis of NHS ester in aqueous solution
Maleimide Chemistry Thiols (Cysteine)10:1 to 30:11-2 hours1 - 4 (typically lower due to fewer available cysteines)High specificity for thiolsRequires available free thiols, Potential for off-target reactions with other nucleophiles at high pH

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for determining the degree of labeling for proteins modified using this compound followed by a fluorescent alkyne probe, as well as for the alternative NHS ester and maleimide chemistries.

Protocol 1: Determining Degree of Labeling with this compound and a Fluorescent Alkyne Probe

This protocol involves a two-stage process: initial azidation of the protein followed by a click chemistry reaction with a fluorescent alkyne probe. The DOL is then determined using UV-Vis spectrophotometry.

Stage 1: Azidation of the Target Protein

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris).

  • Activation of this compound: Activate the carboxylic acid group of the linker using a standard carbodiimide (B86325) coupling chemistry (e.g., EDC/NHS).

  • Labeling Reaction: Add the activated azide linker to the protein solution at a molar excess (e.g., 20-fold). Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted azide linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Stage 2: Click Chemistry Reaction with a Fluorescent Alkyne Probe

This guide provides a protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is known for its high efficiency.[1][2] For live-cell applications where copper toxicity is a concern, a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-functionalized probe is recommended.[1][3]

  • Prepare Click Chemistry Reagents:

    • Prepare a stock solution of the fluorescent alkyne probe (e.g., DBCO-dye, or a simple alkyne dye) in DMSO.

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4) in water.

    • Prepare a stock solution of a copper ligand (e.g., THPTA) in water or DMSO.

    • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water immediately before use.

  • Click Reaction:

    • To the azide-modified protein solution, add the fluorescent alkyne probe to the desired final concentration (e.g., 5-10 fold molar excess over the protein).

    • Add the copper ligand to the reaction mixture, followed by the CuSO4 solution. A typical final concentration is 100 µM CuSO4 and 500 µM THPTA.[3]

    • Initiate the reaction by adding the sodium ascorbate (B8700270) solution to a final concentration of 1-2 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein: Remove excess fluorescent probe and reaction components by size-exclusion chromatography or dialysis.

Stage 3: Calculation of the Degree of Labeling (DOL)

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the fluorescent dye (Amax).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A280 of the free dye / Amax of the free dye.

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate DOL:

    • The degree of labeling is then calculated as: DOL = Amax / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the fluorescent dye at its Amax.

Protocol 2: Determining Degree of Labeling with NHS Ester Chemistry
  • Protein Preparation: Dissolve the protein in an amine-free buffer at pH 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer) at a concentration of 1-5 mg/mL.

  • Labeling Reaction: Add the NHS ester-functionalized fluorescent dye (dissolved in DMSO) to the protein solution at a 10- to 40-fold molar excess. Incubate for 1-2 hours at room temperature.

  • Purification: Purify the labeled protein from the unreacted dye using size-exclusion chromatography or dialysis.

  • DOL Calculation: Follow Stage 3 of Protocol 1 to calculate the DOL.

Protocol 3: Determining Degree of Labeling with Maleimide Chemistry
  • Protein Preparation: Dissolve the protein in a buffer at pH 6.5-7.5 (e.g., PBS with EDTA to prevent disulfide bond formation) at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent.

  • Labeling Reaction: Add the maleimide-functionalized fluorescent dye (dissolved in DMSO) to the protein solution at a 10- to 30-fold molar excess. Incubate for 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding a free thiol-containing compound like cysteine or β-mercaptoethanol.

  • Purification: Purify the labeled protein from the unreacted dye and quenching agent using size-exclusion chromatography or dialysis.

  • DOL Calculation: Follow Stage 3 of Protocol 1 to calculate the DOL.

Visualizing the Workflow and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining the degree of labeling and a representative signaling pathway that could be studied using this technique.

experimental_workflow cluster_prep Protein & Reagent Preparation cluster_labeling Two-Step Labeling cluster_analysis Analysis protein Target Protein in Amine-Free Buffer azidation 1. Azidation Reaction (2-4 hours) protein->azidation azide_linker H-(Gly)3-Lys(N3)-OH (activated) azide_linker->azidation alkyne_probe Fluorescent Alkyne Probe (e.g., DBCO-Fluorophore) click_reaction 2. Click Chemistry (CuAAC or SPAAC) (1-2 hours) alkyne_probe->click_reaction purification1 Purification (Size-Exclusion Chromatography) azidation->purification1 azide_protein Azide-Modified Protein purification1->azide_protein azide_protein->click_reaction purification2 Purification (Size-Exclusion Chromatography) click_reaction->purification2 labeled_protein Fluorescently Labeled Protein purification2->labeled_protein spectrophotometry UV-Vis Spectrophotometry (Measure A280 and Amax) labeled_protein->spectrophotometry calculation Calculate Degree of Labeling (DOL) spectrophotometry->calculation

Workflow for determining the degree of labeling.

signaling_pathway cluster_cell Cellular Context cluster_pathway Signaling Cascade receptor Cell Surface Receptor (e.g., EGFR) ras Ras receptor->ras Activation ligand Ligand (e.g., EGF) ligand->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation transcription Gene Transcription nucleus->transcription translation Protein Synthesis (incorporating Azide-Amino Acid) transcription->translation labeled_protein Newly Synthesized Azide-Labeled Protein translation->labeled_protein

Studying protein synthesis via a signaling pathway.

References

Safety Operating Guide

Safe Disposal of H-(Gly)3-Lys(N3)-OH Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of H-(Gly)3-Lys(N3)-OH hydrochloride is critical for ensuring laboratory safety and environmental protection. Due to the presence of an azide (B81097) functional group, this peptide derivative requires specific handling procedures to mitigate risks associated with this reactive moiety. Although the toxicological properties of this specific compound are not extensively documented, the known hazards of azide-containing substances necessitate cautious management.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound in a laboratory setting.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.

Required PPE:

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2] For handling azides with high toxicity, it is recommended to use silver shield gloves underneath nitrile gloves.[2]

  • Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8 inches) should be worn.[1]

  • Skin and Body Protection: A lab coat is mandatory to protect from spills.[2]

II. Waste Segregation and Collection

Proper segregation of azide-containing waste is crucial to prevent dangerous chemical reactions.

  • Designated Waste Container: All waste containing this compound, including contaminated consumables like pipette tips and wipes, must be collected in a designated, clearly labeled, and sealed waste container.[3][4][5]

  • Avoid Incompatibilities:

    • Acids: Do not mix azide waste with acidic solutions. This can lead to the formation of highly toxic and explosive hydrazoic acid.[4]

    • Metals: Avoid contact with heavy metals and their salts, as this can form highly unstable and explosive metal azides.[4][5] Do not use metal spatulas for handling.[4][5]

    • Halogenated Solvents: Never mix azide waste with halogenated solvents like dichloromethane (B109758) or chloroform, which can form extremely unstable di- and tri-azidomethane.[4]

Parameter Guideline Rationale
Waste Container Designated, sealed, and clearly labeled for "Azide Waste"Prevents accidental mixing with incompatible chemicals.
Incompatible Materials Acids, Heavy Metals, Halogenated SolventsAvoids formation of toxic, explosive, and unstable compounds.
Handling Tools Plastic or glass spatulasPrevents the formation of shock-sensitive metal azides.[3]

III. Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to contain and clean the affected area safely.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Use absorbent material to contain the spill.

    • For solid spills, carefully sweep up the material, avoiding dust formation.[2]

    • Clean the surface with a pH-adjusted water solution (pH greater than 9.0).[3]

    • Collect all cleanup materials into the designated azide waste container.[3]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately.

    • Notify the laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department.[3]

    • Prevent entry to the contaminated area.

IV. Final Disposal Procedure

The final disposal of this compound waste must be handled by trained professionals.

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[2] Reaction with lead or copper in plumbing can form highly explosive azide salts.[2]

  • Chemical Inactivation (Expert Use Only): In some instances, dilute solutions of organic azides may be deactivated by converting them to a more stable derivative, such as an amine, before disposal.[4] Another method for dilute inorganic azide solutions involves reaction with nitrous acid, a process that should only be carried out by trained personnel in a controlled environment due to the release of nitric oxide.[2]

  • Hazardous Waste Program: The primary and recommended method for disposal is through your institution's chemical waste program or a licensed hazardous waste disposal company.[4][6] Ensure the waste is correctly labeled and ready for collection according to your institution's guidelines.

Below is a logical workflow for the disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe waste_container Use Designated 'Azide Waste' Container ppe->waste_container check_incompatible Check for Incompatible Waste (Acids, Metals, Halogenated Solvents) waste_container->check_incompatible Is container free of incompatibles? check_incompatible->waste_container No, get new container add_to_container Add Waste to Container check_incompatible->add_to_container Yes spill Spill Occurred? add_to_container->spill small_spill Small Spill Procedure: - Contain with absorbent - Clean with high pH water - Collect all materials in azide waste spill->small_spill Yes, small & contained large_spill Large Spill Procedure: - Evacuate Area - Notify Supervisor & EH&S spill->large_spill Yes, large or uncontained seal_container Securely Seal Waste Container spill->seal_container No small_spill->seal_container store_safely Store in Designated Satellite Accumulation Area seal_container->store_safely contact_ehs Arrange for Pickup via Institutional Chemical Waste Program store_safely->contact_ehs end End: Waste Disposed of Safely contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling H-(Gly)3-Lys(N3)-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling H-(Gly)3-Lys(N3)-OH hydrochloride. The following procedures for handling, storage, and disposal are based on established best practices for organic azides and peptide compounds to ensure laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and mitigate risks. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn at all times to protect against dust particles or splashes. A face shield is recommended when handling larger quantities or when there is a heightened risk of splashing.[1][2][3]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for preventing skin contact. For handling azides of high toxicity, wearing silver shield gloves underneath nitrile gloves is recommended.[1][3]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin from contamination.[1][2][3]
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to avoid the inhalation of dust particles.[3][4]
Additional Protection Blast ShieldUse of a blast shield is required for all azides that are known or expected to be explosive.[1][2]

Operational Plan: Safe Handling and Storage

Proper handling and storage protocols are critical to maintain the chemical integrity of this compound and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.[1][2] Post a sign to indicate that an azide (B81097) experiment is in progress.[2]

  • Personal Protective Equipment : Don all required PPE as detailed in the table above.[3]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[4] Use plastic or ceramic spatulas to avoid contact with metals, which can form highly unstable and explosive metal azides.[1][5]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing. Avoid using halogenated solvents such as dichloromethane (B109758) or chloroform.[5][6]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent. Remove and dispose of PPE properly to avoid cross-contamination.[7]

Storage Guidelines:

  • Store this compound in a cool, dry, and dark place.[6][8] Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for solutions.[9]

  • Keep the container tightly closed.[4]

  • Store separately from incompatible materials such as acids, bromine, carbon disulfide, chromyl chloride, dimethyl sulfate, and heavy metals and their salts.[5]

Disposal Plan

The disposal of azide-containing waste requires special procedures to prevent the formation of hazardous compounds.

Step-by-Step Disposal Procedure:

  • Waste Collection : Place all this compound waste, in either solid or solution form, into a clearly labeled waste container designated specifically for azide waste.[2][10]

  • Waste Segregation : Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[1][5] Also, keep it separate from heavy metal waste.[10]

  • Container Sealing : Securely seal the waste container to prevent any leakage.

  • Disposal : Dispose of the waste through your institution's chemical waste program.[5] Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[1]

Experimental Workflow for Safe Handling

Safe Handling and Disposal Workflow for this compound A Preparation - Clean fume hood - Post warning sign B Don PPE - Goggles & Face Shield - Lab Coat - Double Gloves (Nitrile) A->B Proceed C Handling - Use plastic/ceramic spatula - Avoid metal contact - No halogenated solvents B->C Proceed D Storage - -20°C to -80°C - Tightly sealed - Away from incompatibles C->D Store unused material E Clean-up - Decontaminate work area - Dispose of PPE correctly C->E After handling F Waste Collection - Designated azide waste container - Label clearly E->F Collect waste G Waste Segregation - Separate from acids - Separate from heavy metals F->G Segregate H Final Disposal - Follow institutional chemical waste program G->H Dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.